ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHRMJIHAFFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384064 | |
| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133261-10-6 | |
| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
This guide provides a comprehensive overview and detailed protocol for the synthesis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also a deep dive into the chemical principles and strategic considerations underpinning the synthetic route.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence is due to their ability to engage in various biological interactions, acting as bioisosteres for other functional groups and participating in hydrogen bonding. The specific substitution pattern on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its characteristic tert-butyl, methyl, and ethyl carboxylate groups, presents a valuable building block for the synthesis of more complex bioactive molecules.
Strategic Approach: The Knorr Pyrazole Synthesis
The most logical and widely adopted method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For our target molecule, this translates to the reaction between ethyl 4,4-dimethyl-3-oxopentanoate (commonly known as ethyl pivaloylacetate) and methylhydrazine. This approach is favored for its reliability, generally good yields, and the ready availability of the starting materials.
The Challenge of Regioselectivity
A critical consideration in the synthesis of asymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines is regioselectivity. The reaction of ethyl pivaloylacetate with methylhydrazine can, in principle, yield two regioisomers: the desired this compound and the isomeric ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate.
The regiochemical outcome is dictated by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the β-ketoester, followed by cyclization and dehydration. In the case of methylhydrazine, the nitrogen atom bearing the methyl group is generally more nucleophilic. However, steric hindrance from the bulky tert-butyl group on the adjacent carbonyl in ethyl pivaloylacetate will play a significant role. The interplay of these electronic and steric factors will determine the final product ratio. It is generally observed that the more nucleophilic nitrogen of methylhydrazine preferentially attacks the less sterically hindered carbonyl group, which in this case is the ester carbonyl. However, the subsequent cyclization and dehydration steps can lead to the thermodynamically more stable product. For the synthesis of 1,3,5-trisubstituted pyrazoles, controlling the regioselectivity is a key aspect of the process.
Synthetic Workflow Overview
The overall synthetic strategy is a one-pot reaction that can be visualized as a three-step sequence: nucleophilic attack, cyclization, and dehydration.
Caption: Synthetic workflow for the formation of the pyrazole ring.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methodologies for analogous pyrazole syntheses.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Example |
| Ethyl 4,4-dimethyl-3-oxopentanoate | C9H16O3 | 172.22 | 6291-53-8 | Sigma-Aldrich |
| Methylhydrazine | CH6N2 | 46.07 | 60-34-4 | Sigma-Aldrich |
| Ethanol (anhydrous) | C2H5OH | 46.07 | 64-17-5 | Fisher Scientific |
| Acetic Acid (glacial) | C2H4O2 | 60.05 | 64-19-7 | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 | - |
| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica Gel (for column chromatography) | SiO2 | 60.08 | 7631-86-9 | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (17.22 g, 100 mmol) in 100 mL of anhydrous ethanol.
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution. The acid catalyst facilitates the condensation reaction.
-
Addition of Methylhydrazine: While stirring at room temperature, slowly add methylhydrazine (4.61 g, 100 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The exact ratio should be determined by TLC analysis of the crude product. The desired product is expected to be a colorless to pale yellow oil.
-
Mechanistic Insights
The formation of the pyrazole ring proceeds through a well-established mechanism.
Caption: Key steps in the Knorr pyrazole synthesis mechanism.
Characterization of the Final Product
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | tert-Butyl group: A sharp singlet around δ 1.3 ppm (9H). Ethyl group (ester): A quartet around δ 4.3 ppm (2H, -OCH₂-) and a triplet around δ 1.3 ppm (3H, -CH₃). N-Methyl group: A sharp singlet around δ 3.9 ppm (3H). Pyrazole ring proton: A singlet around δ 6.5 ppm (1H, C4-H). |
| ¹³C NMR | tert-Butyl group: A quaternary carbon around δ 32 ppm and methyl carbons around δ 30 ppm. Ethyl group (ester): A methylene carbon (-OCH₂-) around δ 60 ppm and a methyl carbon (-CH₃) around δ 14 ppm. N-Methyl group: A carbon around δ 37 ppm. Pyrazole ring carbons: C3 around δ 160 ppm, C4 around δ 105 ppm, and C5 around δ 140 ppm. Carbonyl carbon: Around δ 162 ppm. |
| IR | C=O stretch (ester): A strong absorption band around 1720 cm⁻¹. C=N and C=C stretches (pyrazole ring): Absorptions in the range of 1600-1450 cm⁻¹. C-H stretches: Absorptions around 2960 cm⁻¹ (aliphatic). |
| Mass Spec. | (ESI+) : Expected [M+H]⁺ peak at m/z = 225.16. |
Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The provided values are estimations based on analogous structures.[1][2]
Conclusion
The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable building block can be obtained in good yield and high purity. The key to a successful synthesis lies in understanding the underlying principles of the reaction mechanism, particularly the factors governing regioselectivity. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to successfully synthesize this important compound for their drug discovery and development endeavors.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link].
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link].
Sources
An In-depth Technical Guide to Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
CAS Number: 133261-10-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. This document delves into its synthesis, physicochemical properties, spectroscopic profile, and its role as a versatile intermediate in the development of novel bioactive molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of biologically active compounds.[1][2] Its structural versatility and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery and crop protection.[3] Pyrazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The title compound, this compound, is a strategically substituted pyrazole ester that serves as a valuable synthon for the elaboration into more complex and potent chemical entities.
Synthesis and Mechanism: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, a robust condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] For the preparation of this compound, the key precursors are ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and methylhydrazine.[6]
The reaction proceeds via an acid-catalyzed mechanism. Initially, the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.[5]
The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a critical aspect. In the case of an unsymmetrical β-keto ester like ethyl 4,4-dimethyl-3-oxopentanoate, the initial nucleophilic attack of methylhydrazine is sterically and electronically directed. The bulky tert-butyl group adjacent to one carbonyl influences the approach of the nucleophile, leading to a preferential attack at the other carbonyl and resulting in the desired 3-(tert-butyl)-5-carboxylate substitution pattern.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of ethyl 4,4-dimethyl-3-oxopentanoate in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add methylhydrazine to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).[6]
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Knorr pyrazole synthesis workflow for the target molecule.
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 133261-10-6 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Appearance | Pale yellow liquid |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | s | 1H | H-4 (pyrazole ring) |
| ~4.3 | q | 2H | -OCH₂ CH₃ |
| ~3.9 | s | 3H | N-CH₃ |
| ~1.3 | s | 9H | -C(CH₃ )₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
-
Justification: The proton at the C-4 position of the pyrazole ring is expected to appear as a singlet in the aromatic region, typically around δ 6.8 ppm. The N-methyl group will be a sharp singlet at approximately δ 3.9 ppm. The tert-butyl group will present as a singlet integrating to nine protons around δ 1.3 ppm. The ethyl ester protons will show a characteristic quartet for the methylene group (~δ 4.3 ppm) and a triplet for the methyl group (~δ 1.3 ppm).
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C =O (ester) |
| ~159 | C -3 (pyrazole ring) |
| ~140 | C -5 (pyrazole ring) |
| ~108 | C -4 (pyrazole ring) |
| ~61 | -OCH₂ CH₃ |
| ~38 | N-CH₃ |
| ~32 | -C (CH₃)₃ |
| ~30 | -C(CH₃ )₃ |
| ~14 | -OCH₂CH₃ |
-
Justification: The carbonyl carbon of the ester will be the most downfield signal. The quaternary carbons of the pyrazole ring (C-3 and C-5) will appear at distinct chemical shifts, with the carbon attached to the tert-butyl group (C-3) being significantly downfield. The C-4 carbon, being a methine in the aromatic ring, will have a characteristic chemical shift around δ 108 ppm. The carbons of the ethyl and tert-butyl groups will appear in the aliphatic region at their expected chemical shifts.[8]
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1580 | C=N stretch (pyrazole ring) |
| ~1250 | C-O stretch (ester) |
-
Justification: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl stretch. Aliphatic C-H stretching vibrations will be prominent in the 2960 cm⁻¹ region. Characteristic C=N stretching of the pyrazole ring is also expected.
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 210. Key fragmentation pathways for pyrazole esters typically involve the loss of the alkoxy group from the ester, loss of the entire ester group, and fragmentation of the alkyl substituents on the pyrazole ring.
-
Expected Fragments:
-
m/z = 181: [M - C₂H₅]⁺
-
m/z = 165: [M - OC₂H₅]⁺
-
m/z = 137: [M - COOC₂H₅]⁺
-
m/z = 153: [M - C₄H₉]⁺ (loss of tert-butyl)
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[6][9]
Agrochemicals
A primary application of this compound is in the synthesis of pyrazole carboxamide fungicides and insecticides.[6][9] The ester functionality can be readily converted to an amide through reaction with a desired amine. This allows for the introduction of diverse structural motifs, enabling the fine-tuning of the biological activity and spectrum of the final product. The 3-tert-butyl substitution is a common feature in several commercial agrochemicals, contributing to their efficacy.
Pharmaceuticals
In drug discovery, the pyrazole scaffold is a well-established pharmacophore.[1][2] Pyrazole carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[2][10] this compound provides a versatile starting point for the synthesis of libraries of novel pyrazole-based compounds for biological screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse set of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a key heterocyclic building block with significant potential in the development of new agrochemicals and pharmaceuticals. Its synthesis via the reliable Knorr pyrazole reaction is well-understood, and its chemical structure offers multiple avenues for further functionalization. This technical guide provides a solid foundation for researchers and scientists working with this versatile compound, enabling its effective utilization in the pursuit of novel and impactful chemical entities.
References
-
Bruno, G., et al. (2012). Synthesis and pharmacological activity of pyrazole-4-carboxylates. Journal of Saudi Chemical Society.[1]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Source not specified in search results.[2]
-
Application Notes: The Role of Ethyl Pivaloylacetate in Agrochemical Synthesis. (2025). Benchchem.[6]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar.[7]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.[8]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.[9]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed.[10]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI.[3]
-
Knorr Pyrazole Synthesis. (n.d.). Source not specified in search results.[4]
-
Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). Benchchem.[5]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
Executive Summary
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold, appearing in numerous FDA-approved drugs, and this particular derivative offers a unique combination of features: a bulky tert-butyl group for modulating steric interactions and lipophilicity, a fixed N-methyl substitution to prevent tautomerism and direct substitution patterns, and a versatile ethyl carboxylate functional group that serves as a prime handle for synthetic elaboration. This guide details the compound's physicochemical properties, outlines robust protocols for its synthesis and characterization, explores its chemical reactivity for library development, and provides essential safety and handling information. The insights herein are designed to empower scientists to effectively utilize this valuable building block in the pursuit of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of successful drugs, including the blockbuster PDE5 inhibitor Sildenafil and the anticoagulant Apixaban.[1]
This compound (CAS No. 133261-10-6) emerges as a particularly strategic starting material. Its structure is engineered for utility:
-
The 3-tert-Butyl Group: This large, lipophilic group provides significant steric bulk, which can be exploited to achieve selective binding to biological targets by probing specific hydrophobic pockets.
-
The 1-Methyl Group: N-methylation of the pyrazole ring prevents tautomerization, locking the molecule into a single, predictable isomeric form. This is critical for consistent structure-activity relationship (SAR) studies.
-
The 5-Ethyl Carboxylate Group: This ester functionality is the primary site for chemical modification. It can be readily converted into a wide range of other functional groups, most commonly amides, allowing for the rapid generation of diverse compound libraries for biological screening.[3]
Physicochemical Properties
A summary of the key physical and chemical properties is provided below. It is important to note that while some data is readily available from commercial suppliers, other parameters are inferred from structurally related pyrazole carboxylates due to a lack of specific experimental data in peer-reviewed literature.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 133261-10-6 | [4] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [5][6] |
| Molecular Weight | 210.27 g/mol | Calculated (PubChem CID: 2799344)[5] |
| Appearance | White to pale yellow solid | Inferred from similar compounds[7][8] |
| Purity | ≥98% | Commercially available specification[5][6] |
| Melting Point | Not explicitly reported | Related compounds melt in the 77-87°C range[7][9] |
| Boiling Point | Not reported | Expected to be >200°C at atmospheric pressure |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM, DMF. Poorly soluble in water. | Inferred from structure (ester, heterocycle) |
Synthesis and Mechanistic Considerations
The construction of the substituted pyrazole ring is most efficiently achieved via the Knorr pyrazole synthesis, a classic and reliable cyclocondensation reaction. The logical pathway involves the reaction of a β-ketoester with a substituted hydrazine.
Proposed Synthetic Pathway: The reaction of ethyl pivaloylacetate (a β-ketoester bearing the required tert-butyl group) with methylhydrazine provides a direct route to the two regioisomers of the pyrazole product. The desired 1,5-disubstituted product, this compound, is typically the major isomer formed under neutral or acidic conditions due to the initial condensation occurring at the more reactive ketone carbonyl.
Experimental Protocol: Synthesis
-
Rationale: This protocol utilizes a standard reflux condition in ethanol, which serves as an effective solvent for both reactants and facilitates the condensation and subsequent dehydration/cyclization steps.
-
To a round-bottom flask equipped with a reflux condenser, add ethyl pivaloylacetate (1.0 eq) and ethanol (5 mL per mmol of ketoester).
-
Begin stirring the solution and add methylhydrazine (1.1 eq) dropwise. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the title compound.
Spectroscopic and Analytical Characterization
Establishing the identity and purity of the synthesized compound is paramount. The following spectroscopic data are predicted based on the known structure and data from analogous compounds.[1][2][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.5 ppm (s, 1H): A sharp singlet corresponding to the proton at the C4 position of the pyrazole ring.
-
δ ~4.3 ppm (q, J = 7.1 Hz, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl ester.
-
δ ~4.1 ppm (s, 3H): A singlet for the N-methyl (-NCH₃) protons.
-
δ ~1.35 ppm (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl ester.
-
δ ~1.30 ppm (s, 9H): A prominent singlet for the nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~162 ppm: Quaternary carbon (C3) attached to the tert-butyl group.
-
δ ~160 ppm: Carbonyl carbon (C=O) of the ethyl ester.
-
δ ~140 ppm: Quaternary carbon (C5) of the pyrazole ring.
-
δ ~105 ppm: Methine carbon (C4) of the pyrazole ring.[2]
-
δ ~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.
-
δ ~39 ppm: N-methyl carbon (-NCH₃).
-
δ ~32 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~30 ppm: Methyl carbons of the tert-butyl group.
-
δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: [M+H]⁺ = 211.15 m/z.
Infrared (IR) Spectroscopy
-
Key Absorptions (cm⁻¹):
-
~2970 cm⁻¹: C-H stretching (aliphatic).
-
~1725 cm⁻¹: Strong C=O stretching of the ester.
-
~1550 cm⁻¹: C=N/C=C stretching from the pyrazole ring.
-
Chemical Reactivity and Derivatization Potential
The true value of this compound for drug development lies in its capacity for straightforward chemical modification at the C5 ester position.
Saponification to the Carboxylic Acid
The ester can be easily hydrolyzed to the corresponding carboxylic acid, which is a crucial intermediate for amide coupling reactions.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of THF/water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Amide Coupling
The resulting carboxylic acid is an ideal substrate for forming a diverse library of amides, which are prevalent structures in pharmaceuticals.
-
Rationale: Carboxylic acids are not reactive enough to form amides directly with amines. A coupling agent, such as HATU, is used to activate the acid by forming a highly reactive intermediate that is readily displaced by the amine nucleophile.
-
Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF.
-
Add the desired primary or secondary amine (1.1 eq).
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Perform an aqueous workup and purify by chromatography or crystallization to obtain the target amide.
-
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this exact compound, data from structurally similar pyrazole derivatives should be used to guide handling procedures.[11][12][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[11]
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear a laboratory coat.
-
-
Handling:
-
Storage:
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a well-designed molecular tool for drug discovery. Its defined stereochemistry, sterically influential tert-butyl group, and synthetically versatile ester handle provide an excellent platform for the systematic exploration of chemical space. Researchers and drug development professionals can leverage this building block to rapidly generate novel libraries of pyrazole-based compounds, accelerating the identification of new leads for a wide range of therapeutic targets. Its utility in both medicinal and agricultural chemistry underscores its importance as a valuable scaffold for future innovation.[3]
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The Architectural Blueprint of Substituted 1H-Pyrazole Derivatives: An In-depth Technical Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable versatility and wide spectrum of biological activities.[1][2] From potent anti-inflammatory agents like Celecoxib to innovative anti-cancer and antimicrobial compounds, the therapeutic potential of pyrazole derivatives is vast.[2][3] However, the macroscopic properties and biological efficacy of these compounds are intrinsically linked to their three-dimensional architecture at the atomic level. Understanding the crystal structure of substituted 1H-pyrazole derivatives is, therefore, not merely an academic exercise but a critical step in the rational design of novel therapeutics and functional materials. This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and structural intricacies of these fascinating heterocyclic compounds, offering field-proven insights for researchers dedicated to unlocking their full potential.
The Genesis of Form: Synthesis of Substituted 1H-Pyrazole Derivatives
The journey to elucidating the crystal structure of a 1H-pyrazole derivative begins with its synthesis. The choice of synthetic route is paramount as it dictates the nature and position of substituents, which in turn profoundly influence the molecule's electronic properties, conformation, and ultimately, its crystal packing.
Foundational Synthetic Strategies: The [3+2] Cyclocondensation
The most prevalent and versatile method for constructing the pyrazole ring is the [3+2] cyclocondensation reaction.[4] This approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.
Causality Behind Experimental Choices: The selection of the 1,3-dicarbonyl compound and the hydrazine derivative is a strategic decision. The substituents on these precursors directly translate to the final pyrazole structure. For instance, using a substituted phenylhydrazine will introduce a phenyl group at the N1 position of the pyrazole ring. The reaction conditions, such as the choice of solvent and catalyst (e.g., acid or base), can significantly impact the reaction rate and, crucially, the regioselectivity of the final product.[4][5]
A persistent challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of a mixture of regioisomers.[4] The use of specific catalysts or pre-functionalized starting materials can steer the reaction towards the desired isomer, a critical consideration for structure-activity relationship (SAR) studies. For example, a regiocontrolled methodology has been developed using trichloromethyl enones, where the choice between arylhydrazine hydrochlorides and free hydrazines dictates the formation of either the 1,3- or 1,5-regioisomer, respectively.[4]
Alternative Synthetic Pathways
While the Knorr synthesis and related [3+2] cycloadditions are workhorses in pyrazole synthesis, other methods offer unique advantages for accessing specific substitution patterns. These include the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes and multicomponent reactions that allow for the construction of complex pyrazole derivatives in a single step.[1][6]
Unveiling the Solid-State Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule.[6][7] This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering invaluable insights into the conformation and intermolecular interactions of substituted 1H-pyrazole derivatives.
The SC-XRD Experimental Workflow: A Self-Validating Protocol
The successful determination of a crystal structure hinges on a meticulous and systematic experimental approach. Each step in the workflow is designed to ensure the quality and reliability of the final structural model.
Step 1: Crystal Growth and Selection
-
Objective: To obtain a single crystal of suitable size and quality for diffraction.
-
Methodology: Slow evaporation of a saturated solution is the most common technique. The choice of solvent is critical and often requires screening of various solvents or solvent mixtures. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.
-
Causality: A high-quality single crystal will diffract X-rays uniformly, leading to a high-resolution dataset and a more accurate final structure.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount the crystal and collect diffraction data.
-
Methodology: A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head.[7] The mounted crystal is then placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]
-
Causality: Cryo-cooling the crystal enhances the quality of the diffraction data by reducing atomic thermal motion, leading to sharper diffraction spots and a more precise determination of atomic positions.
Step 3: Structure Solution and Refinement
-
Objective: To solve the phase problem and refine the atomic model.
-
Methodology: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[7] This model is subsequently refined by full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.[7]
-
Causality: The refinement process iteratively improves the atomic coordinates, displacement parameters, and other structural parameters until the model accurately represents the experimental data. The quality of the final model is assessed using various crystallographic R-factors.
Step 4: Data Analysis and Visualization
-
Objective: To analyze the final structure and identify key structural features.
-
Methodology: The refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[7] This data is then analyzed to understand the molecular conformation, crystal packing, and any non-covalent interactions that stabilize the crystal lattice.
-
Causality: A thorough analysis of the crystal structure provides the foundation for understanding the structure-property relationships of the pyrazole derivative.
Caption: A generalized workflow for the determination of the crystal structure of substituted 1H-pyrazole derivatives.
The Influence of Substituents on Crystal Packing and Intermolecular Interactions
The nature and position of substituents on the 1H-pyrazole ring are the primary determinants of the crystal packing and the types of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions, though weak individually, collectively govern the physical properties of the solid, including melting point, solubility, and bioavailability.
Hydrogen Bonding: The Master Architect
The presence of a pyrrole-like NH group in the pyrazole ring makes it an excellent hydrogen bond donor, while the pyridine-like nitrogen atom acts as a hydrogen bond acceptor.[8][9] This inherent capability for hydrogen bonding often leads to the formation of predictable supramolecular motifs, such as dimers, trimers, tetramers, and catemers.[9][10]
The introduction of substituents with hydrogen bonding capabilities, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can lead to the formation of extensive and complex hydrogen-bonded networks.[11] For instance, in the crystal structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, strong O-H···N and N-H···O hydrogen bonds play a dominant role in the crystal packing.[11]
Caption: Common hydrogen bonding motifs observed in the crystal structures of 1H-pyrazole derivatives.
Other Non-Covalent Interactions
Beyond hydrogen bonding, other weaker interactions also contribute significantly to the overall stability of the crystal lattice:
-
π-π Stacking: The aromatic pyrazole ring and any aryl substituents can participate in π-π stacking interactions. The geometry of these interactions (e.g., face-to-face or edge-to-face) is influenced by the electronic nature of the substituents.
-
C-H···π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor and an aromatic ring as the acceptor.[12]
-
Halogen Bonding: The presence of halogen substituents (F, Cl, Br, I) can introduce halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site.
The interplay of these various intermolecular forces results in a unique three-dimensional packing arrangement for each substituted 1H-pyrazole derivative. A comprehensive analysis of these interactions is crucial for understanding and predicting the solid-state properties of these compounds.
Quantitative Analysis of Intermolecular Interactions
Computational tools such as Hirshfeld surface analysis can be employed to quantitatively and qualitatively analyze the intermolecular interactions within a crystal structure.[13][14][15] This method provides a visual representation of the close contacts between molecules and can be used to partition the crystal space into regions corresponding to individual molecules.
Spectroscopic Characterization: Corroborating the Crystal Structure
While SC-XRD provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for characterizing the molecule in solution and confirming its chemical identity.[6][15][16][17][18]
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and substitution pattern.[6][18] IR Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[18] Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.[6]
The spectroscopic data should be in complete agreement with the structure determined by SC-XRD. Any discrepancies may indicate the presence of polymorphism or differences between the solid-state and solution-state conformations.
Conclusion: From Crystal Structure to Function
The study of the crystal structure of substituted 1H-pyrazole derivatives is a multifaceted endeavor that bridges synthetic chemistry, crystallography, and computational analysis. A thorough understanding of the three-dimensional architecture of these molecules is fundamental to elucidating their structure-activity relationships and rationally designing new compounds with enhanced therapeutic efficacy or desired material properties. The insights gained from crystallographic studies, when integrated with biological and computational data, pave the way for the development of next-generation pyrazole-based drugs and functional materials.
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Lv, K., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(1), 104. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]
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de la Rosa, J. C., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 85(15), 9895–9907. [Link]
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Gouda, M. A., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 24(18), 3274. [Link]
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Costa, M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]
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Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(18), 11285–11301. [Link]
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Naveen, S., et al. (2018). Four bromo-substituted pyrazoline and isoxazolinone spiro derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1493–1501. [Link]
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Shukla, R., et al. (2017). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Structural Chemistry & Crystallography Communication, 3(1). [Link]
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Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Chemistry, 2020, 1–11. [Link]
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El-Gazzar, A. B. A., et al. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 25(18), 4241. [Link]
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ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Link]
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Al-Omary, F. A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Scientific Reports, 13(1), 11394. [Link]
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Akkurt, M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132149. [Link]
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ResearchGate. (n.d.). Crystal packing of (A) 1n and (B) 1o showing the intermolecular hydrogen bonding involving pryazole N/NH and of pyran NH2. [Link]
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Roy, S., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(1), 187–198. [Link]
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ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]
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Calzado, C. J., et al. (2017). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. Dalton Transactions, 46(30), 10008–10019. [Link]
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Ahmed, B. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1106. [Link]
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Bouabdallah, I., et al. (2017). Substituent Effects in 3,3' Bipyrazole Derivatives. X-ray Crystal Structures, Molecular Properties and DFT Analysis. Acta Chimica Slovenica, 64(1), 1–10. [Link]
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Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]
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Limban, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5693. [Link]
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ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The precise characterization of novel pyrazole derivatives is paramount for advancing drug discovery and development. This guide provides an in-depth technical overview of the spectroscopic data (NMR, IR, and MS) for a key derivative, ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale, enabling researchers to confidently synthesize, identify, and utilize this compound in their work. This document is structured to offer a holistic understanding, from synthesis to detailed spectral interpretation, grounded in established chemical principles.
Synthesis and Structural Elucidation Workflow
The journey to characterizing a novel compound begins with its synthesis and subsequent purification, followed by a multi-pronged analytical approach to confirm its structure and purity. The workflow for this compound is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of the target pyrazole.
Proposed Synthesis of this compound
Experimental Protocol
Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (β-ketoester precursor)
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl pivaloylacetate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a suitable methylating agent, such as methyl iodide, dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.
-
Purify the crude product by vacuum distillation.
Step 2: Cyclization to form this compound
-
Dissolve the purified ethyl 4,4-dimethyl-3-oxopentanoate in a suitable solvent, such as ethanol or acetic acid.
-
Add a stoichiometric equivalent of methylhydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for the target compound, providing a basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the target compound, both ¹H and ¹³C NMR spectra are essential for unambiguous structural confirmation.
Protocol for NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3]
-
Ensure the sample is fully dissolved; if any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4]
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 6.7 | Singlet | 1H | Pyrazole H-4 |
| ~ 4.3 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 4.0 - 4.1 | Singlet | 3H | N-CH₃ |
| ~ 1.3 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~ 1.3 | Singlet | 9H | -C(CH₃ )₃ (tert-butyl) |
Rationale for ¹H NMR Assignments:
-
Pyrazole H-4: The lone proton on the pyrazole ring is expected to appear as a singlet in the aromatic region, typically between 6.0 and 7.0 ppm.
-
Ethyl Ester Group: The methylene protons (-O-CH₂ -CH₃) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃ ) will appear as a triplet.
-
N-Methyl Group: The methyl group attached to the nitrogen atom of the pyrazole ring will be a singlet, as there are no adjacent protons to couple with.
-
tert-Butyl Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 - 164 | C =O (Ester carbonyl) |
| ~ 158 - 160 | Pyrazole C -3 (attached to t-Bu) |
| ~ 140 - 142 | Pyrazole C -5 (attached to ester) |
| ~ 105 - 107 | Pyrazole C -4 |
| ~ 60 - 62 | -O-CH₂ -CH₃ |
| ~ 38 - 40 | N-CH₃ |
| ~ 32 - 34 | -C (CH₃)₃ (quaternary) |
| ~ 30 - 32 | -C(CH₃ )₃ (methyls) |
| ~ 14 - 15 | -O-CH₂-CH₃ |
Rationale for ¹³C NMR Assignments:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the electron-donating tert-butyl group (C-3) will be downfield, as will the carbon attached to the ester group (C-5). The C-4 carbon will be the most upfield of the ring carbons.
-
Alkyl Carbons: The chemical shifts of the ethyl, N-methyl, and tert-butyl carbons are in their expected aliphatic regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for IR Spectrum Acquisition (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.
-
Place a small drop of the purified liquid sample onto one salt plate.
-
Carefully place the second salt plate on top to create a thin film of the liquid between the plates.[5]
-
Mount the plates in the spectrometer and acquire the spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2970 - 2870 | Strong | C-H stretching (aliphatic) |
| ~ 1720 - 1700 | Strong | C=O stretching (ester carbonyl) |
| ~ 1550 - 1530 | Medium | C=N and C=C stretching (pyrazole ring) |
| ~ 1250 - 1200 | Strong | C-O stretching (ester) |
Rationale for IR Assignments:
-
C-H Stretching: The strong absorptions in this region are characteristic of the C-H bonds in the tert-butyl, ethyl, and N-methyl groups.
-
C=O Stretching: A strong, sharp peak in this region is a definitive indicator of the ester carbonyl group.[6]
-
Pyrazole Ring Stretching: The absorptions in this region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring.
-
C-O Stretching: The strong absorption in this region is due to the stretching of the C-O single bond of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable method.[7]
Protocol for Mass Spectrum Acquisition (EI-MS):
-
Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210, corresponding to the molecular weight of the compound (C₁₁H₁₈N₂O₂).
-
Key Fragmentation Pathways:
-
Loss of an ethyl radical (-CH₂CH₃) from the ester group, resulting in a fragment at m/z = 181.
-
Loss of an ethoxy radical (-OCH₂CH₃) from the ester group, leading to an acylium ion at m/z = 165.
-
Loss of a tert-butyl radical (-C(CH₃)₃), resulting in a fragment at m/z = 153.
-
Cleavage of the ester group to lose C₂H₅O₂, resulting in a fragment at m/z = 137.
-
Caption: Proposed mass spectrometry fragmentation pathway for the target pyrazole.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. By combining a plausible synthetic route with detailed predictions of its NMR, IR, and MS spectra, this document serves as a valuable resource for researchers in the field. The provided protocols and interpretations are grounded in established principles of organic chemistry and spectroscopy, ensuring a high degree of scientific integrity. This information should empower scientists to confidently identify and utilize this important pyrazole derivative in their research and development endeavors.
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discovery and history of pyrazole-5-carboxylate compounds
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Unlocking the Pharmacological Potential of Substituted Pyrazole Esters: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Among its derivatives, substituted pyrazole esters have emerged as a particularly versatile and potent class, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising compounds. We will explore their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols, mechanistic insights, and data-driven analysis to empower the next generation of drug discovery initiatives.
The Pyrazole Ester Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This unique arrangement imparts a specific set of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong interactions with biological targets.[3] The introduction of an ester functional group, along with various substituents on the pyrazole ring, allows for fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, ultimately enhancing potency and selectivity.[4] This structural versatility is why pyrazole esters are consistently investigated for a wide range of therapeutic applications, from oncology to infectious diseases.[5][6]
Synthetic Strategies: Building the Pyrazole Ester Core
The construction of the substituted pyrazole ester scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
A cornerstone of pyrazole synthesis, this method involves the condensation of a hydrazine derivative with a β-ketoester. It is a robust and high-yielding reaction, typically performed under acidic reflux conditions. The primary challenge can be regioselectivity when using unsymmetrical β-dicarbonyl compounds.[7]
1,3-Dipolar Cycloaddition
This elegant approach involves the reaction of a diazo compound (like ethyl diazoacetate) with an alkyne or an activated alkene. It offers a direct route to pyrazole-5-carboxylates.[5][8] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, providing good control over the final structure.
Experimental Protocol: A Generalized Knorr Synthesis of a 1,3,5-Substituted Pyrazole Ester
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the desired β-ketoester (e.g., ethyl benzoylacetate) in absolute ethanol.
-
Hydrazine Addition: Add a slight excess (1.1 equivalents) of the substituted hydrazine (e.g., phenylhydrazine) to the solution.
-
Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid (3-4 drops), to protonate the carbonyl and facilitate the initial condensation.
-
Reflux: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 4-8 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often crystallize directly from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate on an ice bath to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.
-
Validation & Characterization: Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure sample. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. The yield for this method is typically in the 60-90% range.[7]
Anticancer Mechanisms of Pyrazole Esters
Anti-inflammatory Activity
The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor, highlighting the profound anti-inflammatory potential of this heterocyclic system. [9]Pyrazole esters often target key enzymes and signaling pathways in the inflammatory cascade.
-
Mechanism: Cyclooxygenase (COX) Inhibition: The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [10][11]By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. [7]The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical design goal to minimize gastrointestinal side effects. [12]
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted pyrazole esters have shown promising activity against a range of bacteria and fungi.
-
Antibacterial Activity: Compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [9][13]The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase or N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), disrupting DNA replication or cell wall synthesis, respectively. [11][14]* Antifungal Activity: Pyrazole esters have also been evaluated against pathogenic fungi like Aspergillus niger and Candida albicans. [9][15]The presence of certain substituents, such as electron-withdrawing groups on attached phenyl rings, has been correlated with enhanced antifungal potency. [11]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole esters is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding these relationships is crucial for rational drug design.
-
N1-Position: Substitution at the N1 position, often with an aryl group (e.g., a dichlorophenyl ring), is critical for anchoring the molecule in the binding pockets of many receptors, such as the cannabinoid CB1 receptor. [16][17]* C3-Position: The C3 position is frequently substituted with groups that can form key hydrogen bonds or hydrophobic interactions. In many anticancer pyrazoles, an aryl group at this position is common. [18]* C4-Position: While sometimes unsubstituted, modifying the C4 position can influence selectivity. For example, a methyl group at C4 is a feature in some cannabinoid receptor antagonists. [16]* C5-Position: A para-substituted phenyl ring at the C5 position is often required for potent activity, particularly in receptor antagonists. The nature of the para-substituent (e.g., chloro, iodo) can significantly impact binding affinity. [16][17][19]* The Ester Group: The ester itself can act as a hydrogen bond acceptor. Furthermore, it can be designed as a prodrug, which is hydrolyzed in vivo to release an active carboxylic acid metabolite. [4][8]
Experimental Evaluation Workflows: A Practical Guide
Validating the biological activity of newly synthesized pyrazole esters requires a systematic and rigorous experimental approach. The following protocols are foundational for screening and characterizing these compounds.
In Vitro Cytotoxicity: The MTT Assay
This colorimetric assay is a standard method for assessing the effect of a compound on cancer cell proliferation and viability. It measures the metabolic activity of mitochondrial reductase enzymes.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole ester in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis. [20]
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole ester compound in the broth.
-
Inoculation: Add the prepared bacterial or fungal inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel for validation. [9]4. Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). [9][21]
Data Summary: Representative Biological Activities
| Compound Class | Target/Assay | Representative Activity | Reference |
| Pyrazole-Indole Hybrids | CDK2 Enzyme Inhibition | IC₅₀ = 0.074 µM | [20] |
| 1,3,4-Trisubstituted Pyrazoles | COX-2 Inhibition | IC₅₀ = 1.33 µM | [5] |
| Pyrazole-Thiazolidinone Hybrids | Lung Cancer Cell Line (A549) | 31.01% Inhibition | [22] |
| 5-hydroxy-3-methyl-1H-pyrazoles | E. coli (Antibacterial) | MIC = 0.25 µg/mL | [9] |
| Pyrazole-fused Betulinic Acid | B16 Melanoma Cells | IC₅₀ = 5.58 µM | [23] |
Conclusion and Future Perspectives
Substituted pyrazole esters represent a highly valuable and adaptable scaffold in modern drug discovery. Their demonstrated efficacy across oncology, inflammation, and infectious diseases, coupled with well-established synthetic routes, ensures their continued relevance. Future research should focus on several key areas:
-
Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or protein kinase targets to minimize off-target effects.
-
Combating Resistance: Exploring novel pyrazole ester structures that can overcome existing drug resistance mechanisms in cancer and microbial pathogens.
-
Advanced Drug Delivery: Formulating pyrazole esters into advanced delivery systems (e.g., nanoparticles) to improve bioavailability and target-site accumulation. [7]* Computational Synergy: Leveraging molecular docking and in silico ADMET screening to rationally design the next generation of pyrazole ester candidates with optimized potency and drug-like properties. [22][24] By integrating synthetic chemistry, rigorous biological evaluation, and computational design, the full therapeutic potential of the pyrazole ester scaffold can be realized, paving the way for novel and effective treatments for a range of human diseases.
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Tautomerism in 3(5)-Substituted Pyrazoles: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] A critical, yet often complex, aspect of their chemistry is annular tautomerism, a phenomenon that profoundly influences their physicochemical properties, reactivity, and biological activity.[3][4][5][6] This in-depth guide provides a comprehensive exploration of tautomerism in 3(5)-substituted pyrazoles, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing this equilibrium, the intricate interplay of structural and environmental factors, and the state-of-the-art analytical and computational techniques employed for its characterization. Through a synthesis of theoretical understanding and practical, field-proven insights, this guide aims to equip you with the knowledge to confidently navigate and strategically leverage pyrazole tautomerism in your drug discovery and development endeavors.
The Foundational Principle: Annular Prototropic Tautomerism in Pyrazoles
Unsymmetrically substituted pyrazoles, specifically those with substituents at the 3 and 5 positions, exist as a dynamic equilibrium of two distinct tautomeric forms. This interconversion, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[4][7] This seemingly simple proton shuttle has profound implications, as the two tautomers are distinct chemical entities with potentially different steric and electronic profiles, hydrogen bonding capabilities, and ultimately, biological activities.[3][6][8]
The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors, which can be broadly categorized as internal (substituent effects) and external (environmental effects).[4][7] A thorough understanding of these factors is paramount for predicting and controlling the tautomeric preference of a given pyrazole scaffold.
Caption: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.
Governing Forces: Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over the other is dictated by a complex interplay of electronic and steric effects of the substituents, as well as the surrounding environment.
The Decisive Role of Substituents
The electronic nature of the substituents at the 3 and 5 positions is a primary determinant of tautomeric preference. Theoretical and experimental studies have established clear trends:
-
Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, tend to stabilize the tautomer where the proton resides on the nitrogen atom adjacent to the substituent (the 3-substituted tautomer).[4] This is attributed to favorable electronic interactions, including resonance and hyperconjugation.
-
Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and -COOH, generally favor the tautomer where the proton is on the nitrogen atom distal to the substituent (the 5-substituted tautomer).[4][9] This arrangement minimizes unfavorable electrostatic interactions.
Jarończyk et al. conducted ab initio calculations that systematically evaluated these substituent effects, providing a robust theoretical framework for these observations.[4]
| Substituent (at C3) | Tautomer Favored | Electronic Effect |
| -NH2, -OH, -CH3 | 3-Substituted (N1-H) | Electron-Donating |
| -NO2, -CN, -COOH | 5-Substituted (N2-H) | Electron-Withdrawing |
| -Phenyl | 3-Substituted (N1-H) | Weakly Donating/Bulky |
Table 1: Influence of Substituent Electronic Nature on Tautomeric Preference.
The Environmental Context: Solvent and Solid-State Effects
The environment in which the pyrazole exists plays a crucial role in modulating the tautomeric equilibrium.
-
Solvent Polarity and Hydrogen Bonding: The dielectric constant and hydrogen-bonding capacity of the solvent can significantly shift the tautomeric ratio.[4][7] Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, potentially stabilizing one tautomer over the other.[4][7] For instance, solvents capable of donating hydrogen bonds might favor the tautomer where the more basic, pyridine-like nitrogen is exposed.
-
Solid-State Packing and Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding and π-π stacking, become dominant.[4][7] X-ray crystallography studies have revealed that pyrazoles can form various aggregates, including dimers, trimers, tetramers, and linear catemers.[4][7] These aggregation patterns can lock the molecule into a single, preferred tautomeric form that may differ from the predominant tautomer in solution.[4][10]
Analytical Arsenal: Experimental Characterization of Tautomers
A multi-pronged analytical approach is often necessary to unambiguously determine the tautomeric composition of a 3(5)-substituted pyrazole in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique
NMR spectroscopy is the most powerful and widely used tool for studying tautomerism in solution.[11] By analyzing chemical shifts, coupling constants, and signal coalescence, one can gain deep insights into the tautomeric equilibrium.
Key NMR Observables:
-
Chemical Shifts: The chemical shifts of the ring carbons (C3 and C5) and the attached protons or substituents are highly sensitive to the tautomeric form.[4][10] In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed.
-
Low-Temperature NMR: By lowering the temperature, the rate of proton exchange can be slowed sufficiently to observe distinct signals for each tautomer, allowing for direct quantification of the equilibrium constant.[12]
-
15N NMR: This technique provides direct information about the chemical environment of the nitrogen atoms, offering a clear distinction between the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens in each tautomer.[13]
Experimental Protocol: Low-Temperature 1H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at room temperature to observe the time-averaged signals.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Spectral Monitoring: Acquire a spectrum at each temperature point, monitoring for the decoalescence of key signals (e.g., the C4-H proton or substituent signals).
-
Quantification: Once the signals for both tautomers are well-resolved, integrate the corresponding peaks. The ratio of the integrals directly corresponds to the tautomeric ratio at that temperature.
-
Data Analysis: Plot the equilibrium constant (K) versus 1/T (van't Hoff plot) to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
Caption: Workflow for determining tautomeric ratios using low-temperature NMR.
X-Ray Crystallography: The Definitive Solid-State Picture
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the crystalline solid state.[12][13] It reveals the precise atomic positions and the network of intermolecular interactions that stabilize a particular tautomer. It is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[10]
UV-Vis Spectroscopy
While less definitive than NMR or X-ray crystallography, UV-Vis spectroscopy can be a useful complementary technique. The two tautomers will likely have different chromophores and thus distinct absorption spectra. By comparing the spectrum of the compound of interest to that of "fixed" N-alkylated derivatives (which mimic each tautomer), one can often infer the predominant tautomeric form in solution.
In Silico Insights: Computational Chemistry Approaches
Quantum chemical calculations have become an indispensable tool for predicting and understanding pyrazole tautomerism.[14] High-level ab initio and density functional theory (DFT) methods can accurately predict the relative energies of the two tautomers, providing a theoretical estimation of the equilibrium constant.[4][9]
Computational Workflow for Tautomer Energy Prediction:
-
Structure Generation: Build 3D models of both tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G**).
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation at a higher level of theory (e.g., MP2/6-311++G**) on the optimized geometries.
-
Relative Energy Calculation: Calculate the difference in the Gibbs free energies (ΔG) of the two tautomers to predict the equilibrium constant (K = exp(-ΔG/RT)).
Solvation effects can be incorporated using implicit solvent models (e.g., PCM) or explicit solvent molecules to more accurately reflect the solution-phase equilibrium.[4]
Caption: A typical computational workflow for predicting tautomeric preference.
Implications for Drug Design and Development
The tautomeric state of a pyrazole-containing drug candidate has far-reaching consequences:
-
Pharmacological Activity: The two tautomers can exhibit different binding affinities for the target protein due to altered hydrogen bonding patterns and steric interactions.
-
ADME Properties: Physicochemical properties such as pKa, lipophilicity (logP), and solubility can differ between tautomers, impacting absorption, distribution, metabolism, and excretion.
-
Intellectual Property: The distinct tautomeric forms may be considered separate chemical entities, with implications for patent claims.
Therefore, a thorough characterization of the tautomeric behavior of any pyrazole-based lead compound is not merely an academic exercise but a critical step in the drug development process.[15]
Conclusion
Tautomerism in 3(5)-substituted pyrazoles is a multifaceted phenomenon with significant implications for their application in medicinal chemistry. By understanding the fundamental principles that govern this equilibrium and employing a combination of advanced analytical and computational techniques, researchers can effectively characterize and, in some cases, control the tautomeric preference of these versatile heterocyclic scaffolds. This knowledge is essential for the rational design of novel therapeutics with optimized efficacy and drug-like properties.
References
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- Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.
- National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- (n.d.). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
- Benchchem. (n.d.). Tautomerism in Chloropyrazole Isomers: An In-depth Technical Guide.
- (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
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- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
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- The University of Liverpool Repository. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Semantic Scholar. (n.d.). Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one.
- National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Scite.ai. (n.d.). Synthesis and Tautomerism of Substituted Pyrazolo[4,3‐c]pyrazoles.
- MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
- (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
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solubility and stability of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
Authored by: A Senior Application Scientist
Publication Date: January 21, 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. Intended for researchers, scientists, and drug development professionals, this document outlines detailed, field-proven methodologies for generating a robust physicochemical profile of this pyrazole derivative. The protocols described herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. Key topics include systematic solubility assessment in pharmaceutically relevant solvents and a comprehensive forced degradation study under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide aims to equip scientists with the necessary tools to understand and predict the behavior of this molecule, a critical step in the early stages of drug discovery and development.
Introduction: The Significance of Pyrazole Scaffolds and the Need for Rigorous Physicochemical Profiling
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5][6][7] The metabolic stability and versatile synthetic accessibility of pyrazole derivatives contribute to their prominence in drug discovery programs.[4][5] this compound (Figure 1) is a representative member of this class, featuring a substituted pyrazole core with an ethyl ester functional group, which is susceptible to hydrolysis.[1]
A thorough understanding of a compound's solubility and stability is fundamental to its successful development as a therapeutic agent. These properties influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides a detailed roadmap for the systematic evaluation of these critical attributes for this compound.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of the topic compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values serve as a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C11H18N2O2 | [8] |
| Molecular Weight | 210.27 g/mol | [8] |
| CAS Number | 133261-10-6 | [9] |
| Predicted LogP | ~3.1 | (Predicted) |
| pKa (predicted) | ~2.5 (pyrazole ring nitrogen) | (Predicted) |
Solubility Assessment: A Multi-Solvent Approach
The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability. A comprehensive solubility profile in various aqueous and organic media is essential for developing suitable formulations.
Rationale for Solvent Selection
The choice of solvents is critical for obtaining a meaningful solubility profile. The selected solvents should represent a range of polarities and be relevant to pharmaceutical processing and formulation.
-
Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): To simulate the pH conditions of the gastrointestinal tract and physiological pH.
-
Water (Purified): As a baseline for aqueous solubility.
-
Ethanol: A common co-solvent in liquid formulations.
-
Propylene Glycol: A widely used solubilizing agent.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile solvent used in oral and parenteral formulations.
-
Acetonitrile & Methanol: Common solvents in analytical method development and early-stage formulation screening.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility assessment.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to vials containing a known volume of each selected solvent.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation or filtration (using a filter compatible with the solvent).
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Expected Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | |
| pH 4.5 Buffer | 25 | |
| pH 6.8 Buffer | 25 | |
| pH 7.4 Buffer | 25 | |
| Purified Water | 25 | |
| Ethanol | 25 | |
| Propylene Glycol | 25 | |
| PEG 400 | 25 | |
| Acetonitrile | 25 | |
| Methanol | 25 | |
| ... (repeat for 37°C) | 37 |
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[3][10] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][11] The conditions outlined below are based on ICH guidelines.[1][2]
General Considerations
-
Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[12]
-
Analytical Method: A validated, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.
Experimental Protocols for Forced Degradation
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
4.2.1. Hydrolytic Stability
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of base, and analyze by HPLC.
-
Anticipated Degradation: The ethyl ester is the most probable site for acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.[1]
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Maintain at room temperature, as ester hydrolysis is typically rapid under basic conditions.[1]
-
Withdraw aliquots at time points, neutralize with an equivalent amount of acid, and analyze by HPLC.
-
Anticipated Degradation: Saponification of the ethyl ester to form the carboxylate salt is the expected primary degradation pathway.
-
4.2.2. Oxidative Stability
-
Prepare a solution of the compound in a suitable solvent and add hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Analyze aliquots at various time points by HPLC.
-
Anticipated Degradation: While the pyrazole ring itself is relatively stable to oxidation, the N-methyl and tert-butyl groups could be potential sites for oxidation, leading to N-oxides or hydroxylated species.[1][13]
4.2.3. Photostability
-
Expose both the solid compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after exposure.
-
Anticipated Degradation: Photodegradation can lead to complex reaction pathways, including ring cleavage or rearrangements.[1][14]
4.2.4. Thermal Stability
-
Solid State: Store the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or a 50:50 water:acetonitrile mixture) and store it at an elevated temperature (e.g., 60 °C).
-
Analyze the samples at specified time points.
-
Anticipated Degradation: Thermal stress can accelerate hydrolysis and other degradation pathways. The stability of pyrazole derivatives at high temperatures can vary significantly based on their substitution patterns.[15][16]
Potential Degradation Pathway
Based on the structure of this compound, the most likely degradation pathway under hydrolytic conditions is the cleavage of the ester bond.
Caption: Predicted primary degradation pathway via hydrolysis.
Conclusion
The experimental framework detailed in this guide provides a robust and scientifically sound approach to characterizing the . By systematically evaluating its behavior in various pharmaceutically relevant solvents and under ICH-recommended stress conditions, researchers can generate the critical data necessary for informed decision-making in the drug development process. The insights gained from these studies will facilitate the development of stable formulations, establish appropriate storage conditions, and ensure the quality and reliability of this promising pyrazole derivative for its intended therapeutic application.
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- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
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- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020-10-02).
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- Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026-01-05).
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025-08-10).
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- Recent Advances in the Synthesis of Pyrazole Deriv
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2021-01-01). PubMed Central.
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Ethyl 5-methyl-1H-pyrazole-3-carboxyl
- Forced degradation studies. (2016-12-14). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Ethyl 3-(tert-butyl)
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024-07-19). PubMed.
- Stability Indicating Forced Degrad
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
- ETHYL 3-(TERT-BUTYL)
- ethyl 3-tert-butyl-1H-pyrazole-5-carboxyl
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
- Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025-07-10).
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxyl
- ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxyl
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introduction to pyrazole chemistry and its derivatives
<An In-Depth Technical Guide to Pyrazole Chemistry and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazole
Pyrazole, a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] First synthesized in 1883 by Ludwig Knorr, the pyrazole nucleus has since been identified as a "privileged scaffold" due to its remarkable metabolic stability and its capacity to serve as a versatile framework for a vast array of biologically active molecules.[3][4] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][5][6] The profound impact of this heterocycle is underscored by its presence in numerous commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[4][7]
This guide provides a comprehensive technical overview of pyrazole chemistry, designed for professionals engaged in research and development. We will delve into the core chemical properties of the pyrazole ring, explore its principal synthetic methodologies with detailed protocols, and examine the functionalization strategies that enable the targeted design of novel derivatives. Furthermore, we will illuminate the critical role of pyrazole derivatives in modulating key biological pathways, thereby providing a robust foundation for their application in modern drug discovery.
PART 1: Core Chemistry of the Pyrazole Ring
Structure, Aromaticity, and Tautomerism
The pyrazole ring is a planar, five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[5][8] One nitrogen atom (N1) is considered "pyrrole-like," contributing its lone pair of electrons to the aromatic π-system. The other nitrogen (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital within the plane of the ring.[1] This electronic configuration satisfies Hückel's rule for aromaticity (4n+2 π electrons, with n=1), bestowing the pyrazole ring with significant thermodynamic stability.[1]
A key feature of N-unsubstituted pyrazoles is their ability to exist as two rapidly interconverting tautomers.[3][9] This prototropic tautomerism can influence the molecule's reactivity and its interactions with biological targets.[10][11]
Physicochemical Properties
Pyrazole is a colorless crystalline solid with a pyridine-like odor, a melting point of 69–70°C, and a boiling point of 186–188°C.[3] Its notable physical properties are influenced by intermolecular hydrogen bonding.[12] The pyrazole ring system is amphoteric, capable of acting as both a weak acid and a weak base.[1] The N-H proton at the N1 position is weakly acidic, and its deprotonation yields the nucleophilic pyrazolate anion.[1] The lone pair of electrons on the N2 nitrogen atom imparts weak basicity to the molecule.[1]
Table 1: Physicochemical Properties of Pyrazole
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | [3] |
| Melting Point | 69–70°C | [3] |
| Boiling Point | 188°C | [13] |
| pKb | 11.5 | [13] |
| ¹H NMR (CDCl₃, δ) | C3-H: 7.61, C4-H: 6.31, C5-H: 7.61, N-H: 12.64 | [13] |
| ¹³C NMR (CDCl₃, δ) | C3: 134.3, C4: 105.2, C5: 135.3 | [13] |
Reactivity of the Pyrazole Ring
The electron distribution within the pyrazole ring governs its reactivity towards electrophilic and nucleophilic reagents. The pyridine-like nitrogen (N2) exerts an electron-withdrawing inductive effect, deactivating the adjacent C3 and C5 positions towards electrophilic attack.[1] Consequently, electrophilic substitution reactions, such as halogenation and nitration, preferentially occur at the electronically richer C4 position.[1][12]
Conversely, nucleophilic substitution is favored at the electron-deficient C3 and C5 positions, particularly when a suitable leaving group is present.[1] The N1 position, when deprotonated to form the pyrazolate anion, becomes a strong nucleophile and readily undergoes reactions with various electrophiles, such as alkyl halides.[14]
PART 2: Synthesis of the Pyrazole Nucleus
The construction of the pyrazole ring is a mature field of synthetic chemistry, with the Knorr pyrazole synthesis being the most classical and widely employed method.[4][15] However, numerous other strategies have been developed to access diverse substitution patterns.
Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[16][17] This versatile reaction allows for the preparation of a wide range of substituted pyrazoles.[15]
Reaction Mechanism Workflow
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of a Substituted Pyrazole [18]
-
Reaction Setup: In a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).
-
Heating: Heat the reaction mixture to approximately 100°C with stirring for 1 hour.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the hot reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another important route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[14] This method provides access to pyrazole derivatives with different substitution patterns compared to the Knorr synthesis.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is a powerful method for constructing the pyrazole ring.[15][19] This approach offers a high degree of regioselectivity and is particularly useful for synthesizing polysubstituted pyrazoles.[19]
PART 3: Functionalization of the Pyrazole Ring
The ability to selectively introduce functional groups at different positions of the pyrazole ring is crucial for fine-tuning the properties of its derivatives for specific applications.
N-Functionalization
The N1 position of the pyrazole ring can be readily functionalized after deprotonation with a base.[14] The resulting pyrazolate anion is a potent nucleophile that reacts with a variety of electrophiles, including alkyl halides and acyl chlorides, to afford N-substituted pyrazoles.[14]
C-Functionalization
-
C4-Position: As mentioned earlier, the C4 position is the most susceptible to electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at this position.[12][20]
-
C3 and C5-Positions: Functionalization at the C3 and C5 positions is more challenging due to their lower electron density. However, methods such as metal-catalyzed cross-coupling reactions have been developed to introduce various substituents at these positions.[21][22] Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct installation of functional groups onto the pyrazole core.[22][23]
PART 4: Pyrazole Derivatives in Drug Discovery
The pyrazole scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, highlighting its significance in medicinal chemistry.[7][24][25] The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets.[3][5]
Anti-inflammatory and Analgesic Agents
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[26] Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful pyrazole-based anti-inflammatory drug.[27]
Anticancer Agents
The pyrazole nucleus is a key component in several anticancer drugs that target various signaling pathways involved in tumor growth and proliferation.[3] For instance, some pyrazole derivatives act as kinase inhibitors, blocking the activity of enzymes that are often overactive in cancer cells.[7]
Antimicrobial and Antiviral Agents
Pyrazole derivatives have also demonstrated significant activity against a range of microbial and viral pathogens.[3][5] Some compounds have shown efficacy against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[24]
Other Therapeutic Areas
The therapeutic applications of pyrazole derivatives extend to a wide array of other conditions, including obesity, depression, and neurological disorders.[5][15]
Illustrative Signaling Pathway: Kinase Inhibition by a Pyrazole Derivative
Caption: Pyrazole derivative inhibiting a kinase cascade.
Conclusion
The pyrazole nucleus continues to be a fertile ground for chemical and pharmacological innovation. Its unique structural and electronic properties, coupled with well-established synthetic and functionalization methodologies, make it an exceptionally versatile scaffold for the design of novel molecules with a wide range of applications. For researchers and professionals in drug development, a deep understanding of pyrazole chemistry is essential for harnessing its full potential in the creation of next-generation therapeutics. The ongoing exploration of this remarkable heterocycle promises to yield even more significant contributions to science and medicine in the years to come.[2][24]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Current Research and Review. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
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Current status of pyrazole and its biological activities. (2018). Journal of Pharmacy and Bioallied Sciences. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2018). Organic Chemistry Frontiers. [Link]
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Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. (2021). The Journal of Organic Chemistry. [Link]
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Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate as a Synthetic Intermediate
Preamble: The Architectural Value of a Substituted Pyrazole
In the landscape of modern organic synthesis, particularly within drug discovery and agrochemical development, the pyrazole scaffold is a cornerstone. Its prevalence is a direct consequence of its unique electronic properties and its ability to engage in critical binding interactions with a multitude of biological targets.[1][2] Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 133261-10-6) represents a highly valuable and strategically designed intermediate.[3] Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement designed for versatility and efficiency in multi-step syntheses.
The key architectural features are:
-
The Pyrazole Core: A stable, aromatic five-membered heterocycle that serves as a rigid and reliable scaffold.[1]
-
The N-Methyl Group: This modification pre-empts tautomerism, ensuring that subsequent reactions proceed with high regioselectivity at the C5 position.
-
The C3-tert-Butyl Group: This bulky, lipophilic group is critical for modulating the physicochemical properties of the final molecule, such as solubility and membrane permeability. It often serves as a crucial anchor, fitting into hydrophobic pockets of target enzymes or receptors.
-
The C5-Ethyl Ester: This is the primary reactive handle. It is a stable, easily handled functional group that can be readily converted into a carboxylic acid, which in turn unlocks a vast array of subsequent chemical transformations, most notably the formation of amides.
This guide provides a detailed exploration of the core synthetic transformations of this intermediate, focusing on the causality behind the chosen methodologies and providing robust, field-proven protocols for its application.
Core Synthetic Transformation I: Saponification to the Carboxylic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid is the gateway to its most significant applications. This hydrolysis step "activates" the molecule for subsequent amide coupling reactions, which are central to the synthesis of a vast number of bioactive pyrazole carboxamides.
Causality and Mechanistic Insight: Base-catalyzed hydrolysis, or saponification, is the preferred method. The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. An acidic workup is then required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Protocol 1: Saponification of this compound
This protocol details the conversion of the starting ester to 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Workflow Diagram:
Caption: Workflow for the hydrolysis of the pyrazole ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Amount (for 10 mmol scale) |
| This compound | 224.29 | 1.0 eq | 2.24 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 - 3.0 eq | 0.8 - 1.2 g |
| Ethanol (EtOH) | - | - | 40 mL |
| Deionized Water | - | - | 10 mL |
| Hydrochloric Acid (HCl), 2M | - | As needed | ~10-15 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.24 g, 10.0 mmol).
-
Solvent and Base Addition: Add ethanol (40 mL) and a solution of sodium hydroxide (1.0 g, 25.0 mmol) in water (10 mL).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 2M HCl dropwise with vigorous stirring in an ice bath. A white precipitate will form. Continue adding acid until the pH of the solution is approximately 2-3 (check with pH paper).
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL).
-
Drying: Dry the solid product under vacuum to a constant weight. The expected product is 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, typically obtained in >90% yield.
Core Synthetic Transformation II: Amide Bond Formation
The synthesis of pyrazole carboxamides is a cornerstone of modern agrochemical research, with many commercial fungicides and insecticides belonging to this class.[4][5][6][7] The carboxylic acid synthesized in the previous step is a versatile precursor for forming these critical amide linkages.
Causality and Mechanistic Insight: Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires very high temperatures. Therefore, the carboxylic acid must first be "activated" to create a better electrophile. Two primary strategies are employed:
-
Conversion to an Acyl Chloride: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride. This readily reacts with a primary or secondary amine to form the amide bond, with the liberation of HCl which is scavenged by a base.
-
Use of Coupling Reagents: Modern peptide coupling reagents provide a milder and often more efficient one-pot alternative. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[8] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then displaced by the amine nucleophile to form the amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acids formed during the reaction.[8]
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a general and highly reliable method for coupling 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid with a generic primary amine (R-NH₂).
Amide Coupling Mechanism Overview:
Caption: Key steps in HATU-mediated amide coupling.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Amount (for 5 mmol scale) |
| 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 196.23 | 1.0 eq | 981 mg |
| Primary or Secondary Amine (R¹R²NH) | Varies | 1.1 eq | 5.5 mmol |
| HATU | 380.23 | 1.2 eq | 2.28 g |
| DIPEA | 129.24 | 2.5 eq | 2.18 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 25 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (981 mg, 5.0 mmol) in anhydrous DMF (25 mL).
-
Reagent Addition: To the stirred solution, add the amine (5.5 mmol), HATU (2.28 g, 6.0 mmol), and finally DIPEA (2.18 mL, 12.5 mmol).
-
Coupling Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically complete when TLC analysis shows the consumption of the carboxylic acid.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution (2 x 30 mL) to remove DMF, saturated aqueous NaHCO₃ (2 x 30 mL), and finally brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure pyrazole carboxamide.
Applications in Agrochemical & Pharmaceutical Development
The strategic value of this compound lies in its direct line to the synthesis of high-value pyrazole carboxamides.
-
Agrochemicals: This class of compounds is famous for producing potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides .[5][6] Molecules like Bixafen, Fluxapyroxad, and Penflufen all contain a pyrazole carboxamide core. The amide linkage is essential for positioning the molecule correctly within the active site of the succinate dehydrogenase enzyme, while the substituents on the pyrazole and the amine portion fine-tune the activity spectrum and physical properties. This intermediate is an ideal starting point for creating novel analogues in the search for next-generation fungicides and insecticides.[4][7]
-
Pharmaceuticals: The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in drugs for a wide range of conditions.[1] The ability to easily generate diverse libraries of amides from this intermediate makes it a powerful tool in drug discovery campaigns.[8] By varying the amine component used in the coupling reaction, researchers can rapidly explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC - PubMed Central. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties have enabled the development of a multitude of therapeutic agents across a wide range of diseases.[2][4][5] This guide provides an in-depth exploration of the application of pyrazole derivatives in medicinal chemistry, offering insights into their mechanisms of action, synthesis, and biological evaluation.
I. The Versatility of the Pyrazole Core: A Gateway to Diverse Pharmacological Activities
The pyrazole nucleus is a versatile building block that has been successfully incorporated into drugs targeting a variety of biological pathways.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][3][4][5][6][7][8] This wide range of bioactivity stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and its capacity to serve as a bioisosteric replacement for other functional groups.
A significant number of pyrazole-containing drugs have received FDA approval, highlighting the clinical importance of this scaffold.[2] Notable examples include the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and a growing number of kinase inhibitors used in cancer therapy.[9][10][11][12][13]
II. Anti-Inflammatory Agents: The Legacy of Celecoxib
One of the most well-known applications of pyrazole derivatives is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor that effectively reduces pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][15][16][17]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of celecoxib are achieved through the selective inhibition of COX-2.[14][15] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15][17][18] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[17] Celecoxib's diaryl-substituted pyrazole structure allows it to preferentially bind to the active site of COX-2, blocking the synthesis of pro-inflammatory prostaglandins.[14][16]
Caption: Mechanism of Celecoxib's anti-inflammatory action.
III. Kinase Inhibitors in Oncology: A Paradigm Shift in Cancer Treatment
The pyrazole scaffold has become a cornerstone in the design of protein kinase inhibitors, which have revolutionized cancer therapy.[19][20] These targeted therapies interfere with specific signaling pathways that are dysregulated in cancer cells, leading to reduced tumor growth and proliferation.[21] Pyrazole derivatives have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and others.[19][21][22][23]
Cyclin-Dependent Kinase (CDK) Inhibitors
Deregulation of the cell cycle is a hallmark of cancer, and CDKs are key regulators of this process.[22] Pyrazole-based compounds have shown significant potential as CDK inhibitors, particularly targeting CDK2 and CDK4/6.[22][24][25][26][27] By inhibiting these kinases, pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[26][27] For instance, several novel pyrazole derivatives have demonstrated potent CDK2 inhibitory activity with IC50 values in the micromolar and even nanomolar range.[24][25]
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway plays a crucial role in immunity, inflammation, and cancer.[28][29] Dysregulation of this pathway is implicated in various malignancies. Pyrazole derivatives have emerged as potent JAK inhibitors.[23][28] For example, Ruxolitinib, a pyrazole-containing drug, is a selective JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis.[23] Researchers have designed and synthesized series of 4-amino-(1H)-pyrazole derivatives that exhibit potent inhibition of JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range.[28][29]
| Pyrazol-based Kinase Inhibitor | Target Kinase(s) | Therapeutic Area | Selected IC50/Ki Values |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.4 nM, JAK2: 2.2 nM[28] |
| Crizotinib | ALK, MET, ROS1 | Non-Small Cell Lung Cancer | |
| Erdafitinib | FGFR | Urothelial Carcinoma | |
| Compound 15 (from study) | CDK2 | Preclinical (Cancer) | Ki = 0.005 µM[25] |
| Compound 3f (from study) | JAK1, JAK2, JAK3 | Preclinical (Cancer) | JAK1: 3.4 nM, JAK2: 2.2 nM, JAK3: 3.5 nM[28] |
IV. CNS Applications and Beyond: The Case of Rimonabant
The versatility of the pyrazole scaffold extends to the central nervous system (CNS). Rimonabant, a 1,5-diarylpyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist for the treatment of obesity.[9][10][30] It aimed to reduce appetite by blocking the CB1 receptor.[9][30] Although it was withdrawn from the market due to psychiatric side effects, the story of Rimonabant underscores the potential of pyrazole derivatives to modulate CNS targets.[9][10][13][31]
V. Synthesis and Evaluation Protocols
The synthesis of pyrazole derivatives is well-established, with several reliable methods available to medicinal chemists.
Protocol 1: Knorr Pyrazole Synthesis
A classic and efficient method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[32]
Caption: Workflow for Knorr Pyrazole Synthesis.
Detailed Step-by-Step Methodology: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [32]
-
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
20 mL scintillation vial
-
Magnetic stir bar and hot plate with stirring capability
-
TLC plates (silica gel), developing chamber, and mobile phase (e.g., 30% ethyl acetate/70% hexane)
-
-
Procedure:
-
In the scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add the stir bar and place the vial on the hot plate.
-
Heat the reaction mixture to approximately 100°C with stirring.
-
Monitor the reaction progress after 1 hour using TLC. Spot the starting material and the reaction mixture.
-
Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
-
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.[6][33]
Detailed Step-by-Step Methodology: [6][34]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
VI. Future Directions
The pyrazole scaffold continues to be a fertile ground for drug discovery. Current research is focused on the development of novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.[24][25][30][35][36][37][38] The exploration of new synthetic methodologies, including multicomponent reactions and flow chemistry, is enabling the rapid generation of diverse pyrazole libraries for high-throughput screening.[1][39][40][41] Furthermore, the application of computational methods, such as molecular docking, is aiding in the rational design of pyrazole-based inhibitors targeting novel and challenging biological targets.[24][37] The enduring legacy and ongoing innovation surrounding the pyrazole nucleus ensure its continued prominence in the field of medicinal chemistry for years to come.
References
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Application Notes and Protocols for N-Methylation of Pyrazole Heterocycles
Introduction: The Strategic Importance of N-Methylated Pyrazoles
The N-methylated pyrazole motif is a cornerstone in modern medicinal chemistry and drug development. Its presence is integral to the structure of numerous blockbuster pharmaceuticals and promising clinical candidates. The strategic methylation of one of the pyrazole nitrogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and solubility. However, the inherent tautomerism and the similar nucleophilicity of the two adjacent nitrogen atoms in unsymmetrical pyrazoles present a persistent challenge for regioselective methylation, often leading to isomeric mixtures that are difficult to separate.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and innovative protocols for the N-methylation of pyrazole heterocycles. We will delve into the mechanistic underpinnings of various methodologies, offering field-proven insights to guide experimental design and achieve optimal outcomes.
I. Classical N-Methylation Strategies: Foundations and Limitations
Traditional methods for pyrazole N-methylation typically involve the use of strong electrophilic methylating agents in the presence of a base. While often effective in terms of overall conversion, these methods are frequently plagued by a lack of regioselectivity.
A. Methylation using Methyl Halides and Dimethyl Sulfate
Methyl iodide (MeI) and dimethyl sulfate (DMS) are potent and widely used methylating agents.[1][2] The reaction proceeds via an SN2 mechanism where the deprotonated pyrazole anion attacks the methyl group.
Causality Behind Experimental Choices:
-
Base: A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a tertiary amine, is required to deprotonate the pyrazole's N-H, generating the more nucleophilic pyrazolide anion. The choice of base can influence the reaction rate and, to some extent, the regioselectivity.[3]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly employed to dissolve the pyrazole and the base, facilitating the reaction.
-
Temperature: These reactions are often conducted at room temperature or with gentle heating to drive the reaction to completion.
Trustworthiness and Self-Validation:
The primary challenge with this approach is the formation of a mixture of N1 and N2 methylated isomers in unsymmetrically substituted pyrazoles.[1] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring. The reaction outcome must be validated by analytical techniques such as NMR spectroscopy and chromatography to determine the isomeric ratio and purity of the desired product.
Experimental Protocol 1: General Procedure for N-Methylation with Methyl Iodide
-
To a solution of the pyrazole (1.0 eq) in anhydrous DMF (0.1-0.5 M), add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.[4]
II. Modern Strategies for Regiocontrolled N-Methylation
To overcome the regioselectivity limitations of classical methods, several advanced strategies have been developed. These approaches often employ sterically demanding reagents or specific catalytic systems to favor methylation at one nitrogen atom over the other.
A. Highly Regioselective N1-Methylation using α-Halomethylsilanes
A recent and highly effective method for achieving N1-selectivity utilizes sterically bulky α-halomethylsilanes as masked methylating agents.[1][5][6] This protocol involves a two-step process: N-alkylation with the bulky silane followed by protodesilylation.
Causality Behind Experimental Choices:
-
Steric Hindrance: The large steric profile of α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) preferentially directs the alkylation to the less sterically hindered N1 position of the pyrazole ring.[1]
-
Two-Step Process: The initial product is an N-silylmethyl pyrazole, which is stable under the reaction conditions. A subsequent protodesilylation step, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), cleaves the silyl group to yield the N-methyl pyrazole.[1]
Trustworthiness and Self-Validation:
This method offers excellent regioselectivity, often exceeding 99:1 in favor of the N1 isomer.[1] The progress of both the alkylation and the protodesilylation steps can be monitored by LC-MS to ensure complete conversion. The final product's regiochemistry should be confirmed by 1D and 2D NMR techniques.
Experimental Protocol 2: N1-Selective Methylation using (Chloromethyl)triisopropoxysilane [7]
Alkylation:
-
In a vial, dissolve the pyrazole substrate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 eq) as a solution in THF.
-
Stir the mixture at 60 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.5 eq) and continue stirring at 60 °C for 2-4 hours until the starting material is consumed (monitored by LC-MS).
Protodesilylation:
-
To the reaction mixture, add water and tetrabutylammonium fluoride (TBAF) (2.0 eq).
-
Stir at 60 °C for 2-4 hours until the silyl intermediate is fully converted to the N-methyl pyrazole.
-
Cool the reaction to room temperature and perform an aqueous workup and extraction with an organic solvent.
-
Purify the product by column chromatography.
B. Alternative Methylating Agents and Methodologies
Several other reagents and techniques have been employed for the N-methylation of pyrazoles, each with its own set of advantages and limitations.
-
Diazomethane: While highly effective, diazomethane is toxic and explosive, limiting its use to small-scale applications. It can provide different isomeric ratios compared to other methods.[2][8]
-
Dimethyl Carbonate (DMC): An environmentally friendly methylating agent, DMC can be used at elevated temperatures, often without a catalyst, to achieve N-methylation.[9]
-
Phase-Transfer Catalysis (PTC): PTC can be employed for the N-alkylation of pyrazoles, often under solvent-free conditions, using quaternary ammonium salts as catalysts.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-methylation reactions, reducing reaction times from hours to minutes.[12][13][14]
III. Data Presentation and Comparison
The choice of methylation protocol is highly dependent on the specific pyrazole substrate and the desired regiochemical outcome. The following table summarizes typical results for the methylation of a generic 3-substituted pyrazole.
| Method | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio (Typical) | Yield (%) | Reference(s) |
| Classical | Methyl Iodide | NaH | DMF | RT | 2-16 | Variable (e.g., 3:1) | 60-90 | [1][4] |
| Classical | Dimethyl Sulfate | K₂CO₃ | MeCN | Reflux | 4-12 | Variable | 65-95 | [2] |
| Regioselective | (Chloromethyl)triisopropoxysilane | KHMDS | DMSO | 60 | 4-8 | >99:1 | 70-90 | [1][7] |
| Green Chemistry | Dimethyl Carbonate | None | Neat | 140 | 6 | Variable | ~70 | [9] |
IV. Visualizing the Mechanisms and Workflows
Diagrams of Key Processes
Below are graphical representations of the N-methylation mechanisms and the regioselective workflow.
Caption: Classical N-methylation often leads to an isomeric mixture.
Caption: Workflow for highly regioselective N1-methylation.
V. Conclusion and Future Outlook
The N-methylation of pyrazoles is a critical transformation in the synthesis of biologically active molecules. While classical methods remain useful, the development of highly regioselective protocols, such as the use of α-halomethylsilanes, has provided chemists with powerful tools to overcome the challenge of isomer formation. Future advancements may lie in the development of novel catalytic systems, including biocatalysis, to achieve even greater control over this important reaction. The protocols and insights provided herein serve as a practical guide for researchers to navigate the complexities of pyrazole N-methylation and accelerate their research and development efforts.
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transition-metal-catalyzed C-H functionalization of pyrazoles
An Application Guide to Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib.[1][2] Traditionally, the synthesis of functionalized pyrazoles has relied on multi-step sequences involving pre-functionalized starting materials. Transition-metal-catalyzed C-H functionalization has emerged as a transformative strategy, enabling the direct conversion of ubiquitous C-H bonds into new C-C and C-heteroatom bonds with high atom and step economy.[3][4] This guide provides an in-depth exploration of the principles, key protocols, and practical insights for the C-H functionalization of pyrazoles, designed to empower researchers in drug discovery and process development to leverage this powerful technology. We will dissect the causal factors behind regioselectivity, detail field-proven protocols for Palladium, Rhodium, and Copper catalysis, and offer insights into overcoming common challenges.
Part I: Fundamental Principles of Pyrazole C-H Functionalization
Inherent Reactivity of the Pyrazole Core
The pyrazole ring possesses distinct electronic properties that govern its reactivity. The presence of two adjacent nitrogen atoms significantly influences the electron density at the carbon positions (C3, C4, C5).
-
C5 Position: The C5-H bond is the most acidic proton on the ring due to its proximity to the sp2-hybridized nitrogen atom (N1), making it susceptible to deprotonation by strong bases or concerted metalation-deprotonation (CMD) pathways.[5]
-
C4 Position: This position is the most nucleophilic and electron-rich, favoring traditional electrophilic aromatic substitution.[5]
-
C3 Position: The C3-H bond is generally the least reactive towards C-H activation due to steric hindrance and less favorable electronic properties. Functionalization at this site is challenging and often requires specific catalytic systems.[6][7]
Without a directing group, transition-metal-catalyzed C-H functionalization can lead to mixtures of C4 and C5-arylated products, making regioselectivity a primary challenge to overcome.[8][9]
The Role of Directing Groups in Achieving Regioselectivity
To overcome the challenge of poor regioselectivity, a directing group (DG) is often installed on the pyrazole's N1 nitrogen. The DG contains a Lewis basic heteroatom that coordinates to the transition metal center, delivering the catalyst in close proximity to a specific C-H bond. This chelation-assisted strategy dramatically enhances both the rate and selectivity of the reaction.
-
C5-Selectivity: The most common strategy involves using a directing group, such as a 2-pyridyl group, which forms a stable 5-membered palladacycle intermediate, directing functionalization exclusively to the C5 position.[8]
-
C4-Selectivity: Achieving C4-selectivity is more complex. It can be promoted by using a ligand-free palladium catalyst in a protic solvent, which enhances the acidity of the C4 proton, or by employing substrates where the C5 position is already substituted (a "blocking group").[9][10]
Caption: Chelation assistance by a directing group (DG) to control regioselectivity.
General Mechanistic Pathway: The Catalytic Cycle
Most palladium-catalyzed C-H functionalization reactions are believed to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism. This pathway avoids the formation of highly unstable and strongly basic organometallic intermediates. The general cycle involves the coordination of the directing group to the catalyst, followed by the cleavage of the C-H bond with the assistance of a base (often a carboxylate), oxidative addition of the coupling partner, and reductive elimination to form the product and regenerate the active catalyst.
Caption: A generalized catalytic cycle for Pd-catalyzed C-H functionalization.
Part II: Key Applications & Experimental Protocols
This section provides detailed, step-by-step protocols for three distinct and highly relevant C-H functionalization reactions. The causality behind key reagent choices and conditions is explained to provide a deeper understanding.
Application 1: Palladium-Catalyzed C5-Arylation of N-Arylpyrazoles
This protocol describes a robust method for the selective C3-arylation of 1H-pyrazoles, a challenging transformation due to the low reactivity of the C3 position. The use of a phenanthroline ligand is crucial for achieving high reactivity and selectivity.[6][7]
Protocol: Pd(II)/Phen-Catalyzed C3-Arylation of 1H-Pyrazole [6]
-
Rationale: This procedure directly couples aryl halides at the C3 position. The Pd(OAc)₂/1,10-phenanthroline system forms a highly active catalyst, while a strong carbonate base and high temperature are necessary to facilitate the difficult C3-H activation. A non-polar solvent like toluene is critical for preventing side reactions and promoting the desired selectivity.[6][7]
-
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 35 mL sealed tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 5 mol%), and Cs₂CO₃ (163 mg, 0.5 mmol, 2.0 equiv.).
-
Reagent Addition: Add the 1H-pyrazole substrate (0.25 mmol, 1.0 equiv.) and the aryl halide (e.g., iodobenzene or bromobenzene) (0.25 mmol, 1.0 equiv.).
-
Solvent Addition: Add 1 mL of dry toluene via syringe.
-
Reaction Execution: Cap the tube tightly and place it in a preheated oil bath at 160 °C. Stir vigorously for 48–72 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc, 10 mL) and filter through a short pad of Celite®, washing the pad with additional EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography using a hexane/EtOAc gradient to yield the pure C3-arylated pyrazole.
-
Data Summary: Substrate Scope for C3-Arylation [6]
| Aryl Halide (Ar-X) | Pyrazole Substrate | Yield (%) |
| 4-Iodoanisole | 1H-Indazole | 85 |
| 1-Iodo-4-(trifluoromethyl)benzene | 1H-Indazole | 78 |
| 4-Bromoacetophenone | 1H-Indazole | 75 |
| 1-Iodobenzene | 1H-Pyrazole | 80 |
| 1-Bromo-4-fluorobenzene | 1H-Pyrazole | 72 |
Application 2: Rhodium-Catalyzed Annulation with Alkynes
Rhodium catalysts exhibit unique reactivity, enabling the coupling of pyrazoles with alkynes to construct fused polycyclic systems like pyrazolo[1,5-a]isoquinolines.[11][12] This reaction proceeds via C-H activation followed by alkyne insertion and cyclization.
Protocol: Rh(III)-Catalyzed Synthesis of Pyrazolo[1,5-a]isoquinolines [11]
-
Rationale: This protocol utilizes a cationic Rh(III) complex, which is highly effective for C-H activation. Copper(II) acetate serves as a crucial oxidant to regenerate the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination, thus closing the catalytic cycle. Acetic acid acts as both a solvent and a proton shuttle in the C-H activation step.
-
Step-by-Step Procedure:
-
Catalyst Precursor: In a sealed vial, add the 3-arylpyrazole substrate (0.2 mmol, 1.0 equiv.), the alkyne (0.4 mmol, 2.0 equiv.), [Rh(MeCN)₃Cp*][PF₆]₂ (3.5 mg, 0.005 mmol, 2.5 mol%), and Cu(OAc)₂·H₂O (79.8 mg, 0.4 mmol, 2.0 equiv.).
-
Solvent: Add glacial acetic acid (2 mL).
-
Reaction: Seal the vial and heat the mixture at 80 °C for 16 hours.
-
Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (DCM, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]isoquinoline.
-
Caption: Experimental workflow for Rh-catalyzed pyrazole-alkyne annulation.
Application 3: Copper-Catalyzed Aerobic C-H Amination
Copper offers a more sustainable and cost-effective alternative to precious metals like palladium and rhodium. This protocol outlines a practical method for the direct C-N bond formation via aerobic oxidative C-H amination.[13][14]
Protocol: Cu(II)-Catalyzed Aerobic C5-Amination of Pyrazoles [13]
-
Rationale: This reaction utilizes inexpensive Cu(OAc)₂ as the catalyst and atmospheric oxygen as the terminal oxidant, making it an environmentally benign process. The reaction proceeds via a proposed C-H activation at the C5 position, followed by coupling with the amine. The base, K₂CO₃, is essential for facilitating the amination step.
-
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL Schlenk tube, place Cu(OAc)₂ (3.6 mg, 0.02 mmol, 10 mol%), the pyrazole substrate (0.2 mmol, 1.0 equiv.), the secondary amine (e.g., morpholine) (0.24 mmol, 1.2 equiv.), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv.).
-
Solvent: Add 2 mL of toluene.
-
Atmosphere: Seal the tube, evacuate, and backfill with oxygen (O₂) from a balloon.
-
Reaction: Stir the mixture at 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash with EtOAc.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the 5-aminopyrazole product.
-
Part III: Practical Insights & Troubleshooting
| Challenge | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | Insufficient directing group coordination; Competing reaction pathways (e.g., C4 vs. C5). | Screen different directing groups. For C5-selectivity, ensure a strongly coordinating DG (e.g., 2-pyridyl). For C4, consider a blocking group at C5 or use ligand-free Pd in a protic solvent.[9][10] |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base or solvent. | Ensure catalyst is not degraded. Screen different ligands (e.g., phosphines, N-heterocyclic carbenes). Increase temperature. Screen bases (e.g., KOAc, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMA, Toluene, Dioxane).[6][10] |
| Formation of Diarylated Byproduct | High reactivity of the mono-arylated product; High catalyst loading or prolonged reaction time. | Reduce catalyst loading. Use a slight excess of the pyrazole substrate relative to the aryl halide (e.g., 1.5 equiv.).[10] Monitor the reaction by TLC/LC-MS and stop when mono-arylated product is maximized. |
| Decomposition of Starting Material | Reaction temperature is too high; Sensitivity to base or oxidant. | Lower the reaction temperature and extend the reaction time. Use a milder base (e.g., KOAc instead of Cs₂CO₃). If using an oxidant, ensure it is compatible with the substrate. |
Conclusion
Transition-metal-catalyzed C-H functionalization has fundamentally changed the landscape of pyrazole synthesis, providing powerful tools for late-stage functionalization and the rapid generation of molecular diversity.[15] By understanding the core principles of pyrazole reactivity, the strategic use of directing groups, and the nuances of different metal catalysts, researchers can efficiently construct complex, high-value pyrazole derivatives. The protocols and insights provided herein serve as a robust starting point for leveraging this technology in the pursuit of novel therapeutics and advanced materials. The continued development of greener catalysts (e.g., copper, iron) and methods for functionalizing the traditionally inert C3 position will undoubtedly expand the synthetic chemist's toolbox even further.[7][13]
References
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
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Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]
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Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Zhu, M., Zhao, Y., & Li, C. (2013). Copper-catalyzed aerobic C(sp2)-H functionalization for C-N bond formation: synthesis of pyrazoles and indazoles. The Journal of Organic Chemistry, 78(8), 3636–3646. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]
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Thangaraj, M., & Gandeepan, P. (2021). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters, 73, 153123. [Link]
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Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 12(18), 4232–4235. [Link]
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Štefečková, M., Mečiarová, M., & Berkeš, D. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, n/a(n/a), e202500024. [Link]
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Zhu, M., Zhao, Y., & Li, C. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 78(8), 3636–3646. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(19), 5583–5586. [Link]
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Stuart, A. M., Hughes, D. L., & Macgregor, S. A. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry, 79(17), 8038–8052. [Link]
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Tran, L. D., & Daugulis, O. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 51(43), 10885–10888. [Link]
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Stuart, A. M., Hughes, D. L., & Macgregor, S. A. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry, 79(17), 8038–8052. [Link]
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Roger, J., & Doucet, H. (2016). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 12, 1247–1256. [Link]
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Transition Metal Mediated C-H Activation and Functionalization: The Role of Poly(pyrazolyl)borate and Poly(pyrazolyl)alkane Ligands. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
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Stuart, A. M., Hughes, D. L., & Macgregor, S. A. (2015). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Chemistry – A European Journal, 21(7), 3087–3096. [Link]
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Štefečková, M., Mečiarová, M., & Berkeš, D. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]
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Stuart, A. M., Hughes, D. L., & Macgregor, S. A. (2015). Combined experimental and computational investigations of rhodium-catalysed C-H functionalisation of pyrazoles with alkenes. Chemistry - A European Journal, 21(7), 3087–3096. [Link]
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Wang, X., & Wan, Y. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3163. [Link]
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Tran, L. D., & Daugulis, O. (2012). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 3(10), 3048–3052. [Link]
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Yang, Y., Li, Y., & Chen, J. (2025). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications, 61(120), 16846–16849. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). ChemInform Abstract: Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(19), 5583–5586. [Link]
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Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Sun, Y.-Y., Chen, Y.-X., & Ren, J.-J. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(19), 6296. [Link]
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Akhtar, M. J., & Siddiqui, H. L. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4725. [Link]
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Asija, S., & Asija, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
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Kumar, R., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1785–1805. [Link]
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Late‐stage, site‐selective, divergent C−H functionalization reactions of celecoxib analogous. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Ali, W., & Shaheen, A. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(59), 35914–35933. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 347(1), 41–51. [Link]
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The Strategic Role of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate in Modern Agrochemical Synthesis
Introduction: The Pyrazole Core - A Privileged Scaffold in Crop Protection
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility and efficacy across fungicides, herbicides, and insecticides.[1] Its unique electronic properties and structural rigidity allow for precise interactions with biological targets, leading to the discovery of numerous commercial crop protection agents.[1] Within this important class of heterocycles, pyrazole carboxamides have emerged as a dominant force, particularly in the realm of fungicides.[2] These compounds frequently derive their potent activity from the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungal pathogens. This guide focuses on a key building block, ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate , and its strategic application in the synthesis of high-value agrochemicals. We will provide detailed protocols, mechanistic insights, and a forward-looking perspective on its utility for researchers and professionals in the agrochemical industry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its effective use in multi-step syntheses. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 133261-10-6 | Chemicalbook[3] |
| Molecular Formula | C11H18N2O2 | Computed |
| Molecular Weight | 210.27 g/mol | Computed |
| Appearance | White to off-white solid or oil | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) | Inferred from synthetic protocols |
Synthetic Pathways to Agrochemical Scaffolds
The primary utility of this compound in agrochemical synthesis lies in its conversion to the corresponding carboxylic acid, which is then coupled with various aniline derivatives to form the desired pyrazole carboxamide fungicides.
Workflow for the Synthesis of Pyrazole Carboxamide Fungicides
Caption: General synthetic workflow from the starting pyrazole to the final agrochemical product.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to a representative pyrazole carboxamide.
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of the 3-ethyl analog.[4] The key transformation is the N-methylation of the pyrazole ring. The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrazole nitrogen, forming a nucleophilic anion that readily reacts with a methylating agent.
Materials:
-
Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Under a nitrogen atmosphere, add sodium hydride (60% dispersion, 0.2 equivalents) portion-wise at room temperature. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Add dimethyl carbonate (5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-120°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
| Reagent | Molar Ratio | Purpose |
| Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate | 1 | Starting material |
| Sodium Hydride (60%) | 0.2 | Base for deprotonation |
| Dimethyl Carbonate | 5 | Methylating agent |
| DMF | - | Solvent |
Protocol 2: Saponification to 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Amide Coupling to form a Pyrazole Carboxamide Fungicide
The carboxylic acid is activated and then reacted with a substituted aniline to form the final product. Thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides, which are highly reactive towards amines.
Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl for a fluxapyroxad analog)
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism of Action: SDHI Fungicides
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Application Notes and Protocols: Mastering Regioselectivity in the Knorr Pyrazole Synthesis with Unsymmetrical 1,3-Diketones
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to the pyrazole core.[1][2][3] This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs and commercial pesticides.[4] The synthesis traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7]
While the reaction with symmetrical 1,3-diketones is straightforward, the use of unsymmetrical 1,3-diketones introduces a significant challenge: regioselectivity. The reaction can yield a mixture of two constitutional isomers, complicating purification and reducing the overall yield of the desired product.[3][4] This guide provides a comprehensive overview of the mechanistic principles governing regioselectivity in the Knorr pyrazole synthesis and offers detailed protocols for controlling the reaction outcome. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of well-defined pyrazole derivatives.
Mechanistic Insights into Regioselectivity
The regiochemical outcome of the Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone (possessing R¹ ≠ R²) and a substituted hydrazine (R³ ≠ H) is determined by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons.[4][8] The reaction proceeds through a complex pathway that can be influenced by several factors.[4][9]
The two primary competing pathways are initiated by the attack of a specific nitrogen atom of the substituted hydrazine on either the C3 or C5 carbonyl of the diketone. The relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, along with steric hindrance, dictate the predominant pathway.
Key factors influencing regioselectivity include:
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -CF₃) on the diketone will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will have the opposite effect.[8]
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can sterically hinder the approach to a particular carbonyl group, favoring attack at the less hindered position.[8]
-
Reaction Conditions (pH and Solvent): The pH of the reaction medium can significantly impact the reaction pathway. Acid catalysis facilitates the initial condensation by protonating a carbonyl oxygen.[10][11] The choice of solvent can also dramatically influence the regiomeric ratio, with polar aprotic and fluorinated solvents often providing superior selectivity compared to traditional protic solvents like ethanol.[3][12]
Mechanistic Pathways
The reaction generally proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole. The initial point of attack determines the final substitution pattern on the pyrazole ring.
Figure 1. Competing pathways in the Knorr synthesis with unsymmetrical diketones.
Controlling Regioselectivity: Protocols and Best Practices
Achieving high regioselectivity is paramount for efficient synthesis. The following sections provide detailed protocols and data-driven recommendations.
The Impact of Solvent Choice
Recent studies have highlighted the profound effect of fluorinated alcohols as solvents in controlling regioselectivity.[8] Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer, likely through their unique hydrogen-bonding properties.[8]
Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer A vs. B)
| 1,3-Diketone Substituent (R) | Solvent | Temperature (°C) | Ratio (A:B) | Reference |
|---|---|---|---|---|
| 4-ClC₆H₄ | EtOH | 25 | 60:40 | [8] |
| 4-ClC₆H₄ | TFE | 25 | 94:6 | [8] |
| 4-ClC₆H₄ | HFIP | 25 | >99:1 | [8] |
| 4-MeOC₆H₄ | EtOH | 25 | 67:33 | [8] |
| 4-MeOC₆H₄ | TFE | 25 | 96:4 | [8] |
| 4-MeOC₆H₄ | HFIP | 25 | >99:1 | [8] |
| 2-Furyl | EtOH | 25 | 70:30 | [8] |
| 2-Furyl | HFIP | 25 | 97:3 | [8] |
Data adapted from Fustero, S., et al., J. Org. Chem. 2008, 73 (8), pp 3123–3128.[8]
Experimental Protocol: Highly Regioselective Synthesis using HFIP
This protocol provides a general method for synthesizing N-methylpyrazoles with high regioselectivity using HFIP as the solvent.[8]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (to make a 0.2 M solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in the appropriate volume of HFIP to achieve a 0.2 M concentration.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.
Protocol: Classic Synthesis in Ethanol with Acid Catalysis
For certain substrates, a traditional approach may be suitable, or used as a baseline for optimization.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount, ~3 drops)
-
Reflux condenser
Procedure:
-
Reaction Setup: Combine the 1,3-diketone (1.0 equiv), substituted hydrazine (1.0 equiv), and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst: Add a few drops of glacial acetic acid to the mixture.[6]
-
Heating: Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the reaction to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and proceed with an appropriate aqueous workup and purification by crystallization or column chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table provides guidance on common problems and potential solutions.
Table 2: Troubleshooting Guide for Knorr Pyrazole Synthesis
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Regioselectivity | - Inappropriate solvent choice.- Steric and electronic effects of substituents are closely matched. | - Switch to a fluorinated solvent like HFIP or TFE.- Alter the reaction temperature; lower temperatures may favor one isomer.- If possible, modify the diketone to enhance steric or electronic differentiation. |
| Low Yield | - Incomplete reaction.- Decomposition of starting materials or product.- Difficult purification. | - Increase reaction time or temperature.- Ensure the hydrazine is of high quality; older reagents can be less reactive.- Use a slight excess of the hydrazine (e.g., 1.1-1.2 equiv).- Optimize purification conditions (e.g., solvent system for chromatography). |
| Formation of Side Products | - Self-condensation of the diketone.- Reaction of hydrazine at other functional groups. | - Maintain a controlled temperature.- Add the hydrazine slowly to the solution of the diketone.- Protect other reactive functional groups on the substrates if necessary. |
| No Reaction | - Diketone is highly hindered.- Hydrazine is deactivated (e.g., protonated salt with a strong acid). | - Increase reaction temperature significantly (microwave irradiation can be effective).- Use a more nucleophilic hydrazine derivative if possible.- If using a hydrazine salt, add a stoichiometric amount of a non-nucleophilic base. |
Workflow for Optimizing Regioselectivity
Figure 2. A logical workflow for optimizing the regioselectivity of the reaction.
Conclusion
The Knorr pyrazole synthesis is a powerful and versatile tool for accessing a wide range of pyrazole derivatives. While the use of unsymmetrical 1,3-diketones presents a regiochemical challenge, a rational approach based on understanding the underlying mechanistic principles can lead to highly selective transformations. By carefully selecting the solvent system—with fluorinated alcohols like HFIP being particularly effective—and optimizing reaction conditions, researchers can overcome the issue of isomer formation. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists in drug discovery and chemical development to efficiently synthesize desired pyrazole targets with high purity and yield.
References
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Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Black, D. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2269-2276. Available at: [Link]
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de Oliveira, C. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. Available at: [Link]
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Elguero, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Shaaban, M. R., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 14(10), 1033. Available at: [Link]
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Srivastava, A. (n.d.). Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
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Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 15(24), 4239-4263. Available at: [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
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McKay, M. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11640-11645. Available at: [Link]
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Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
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Bakholdina, A. V., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6695. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(8), 3123-3128. Available at: [Link]
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Giradkar, V. (2022). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Wang, X., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109. Available at: [Link]
-
Sci-Hub. Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Available at: [Link]
-
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-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]
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Strategic Regiocontrol in the Synthesis of 1,3,5-Trisubstituted Pyrazoles: A Guide for Drug Development Professionals
An Application Guide for Medicinal and Process Chemists
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs used to treat a wide range of diseases, from cancer to erectile dysfunction and inflammatory conditions.[1][2] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, and the 1,3,5-trisubstituted isomer is a particularly privileged scaffold in drug design.[2][3]
However, the synthesis of these vital compounds is frequently hampered by a fundamental challenge: regioselectivity. Classical methods, while foundational, often yield mixtures of isomers that are difficult and costly to separate, creating significant bottlenecks in the drug discovery pipeline. This guide provides an in-depth analysis of key synthetic strategies, moving beyond simple procedural lists to explain the underlying principles of regiocontrol. We will explore both the pitfalls of traditional methods and the elegance of modern solutions, offering field-proven protocols for researchers aiming to synthesize pure, single-isomer 1,3,5-trisubstituted pyrazoles with confidence and efficiency.
The Classical Approach and Its Inherent Challenge: Knorr Pyrazole Synthesis
The most traditional route to pyrazoles is the Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a monosubstituted hydrazine.[4][5] While seemingly straightforward, this method's utility is severely limited when using an unsymmetrical 1,3-diketone, as it can lead to two distinct regioisomeric products.
The Mechanistic Origin of Poor Regioselectivity
The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. With a monosubstituted hydrazine (R¹-NHNH₂), the two nitrogen atoms have different nucleophilicities. With an unsymmetrical diketone (R³-CO-CH₂-CO-R⁵), the two carbonyl carbons have different electrophilicities. The reaction pathway is a delicate balance of these electronic and steric factors, often resulting in a competitive reaction that produces both the desired 1,3,5-isomer and the undesired 1,5,3-isomer.[6][7]
Previous mechanistic studies have shown that regioselectivity can be influenced by several parameters, including pH and solvent choice, but achieving complete control remains a formidable task.[7]
Modern Strategies for Achieving High Regioselectivity
To overcome the limitations of the Knorr synthesis, several modern, highly regioselective methods have been developed. These approaches redesign the assembly of the pyrazole core to eliminate the ambiguity of the initial bond formation.
Strategy A: Cycloaddition of N-Alkylated Tosylhydrazones and Terminal Alkynes
This powerful method offers a robust and highly predictable route to 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[8][9] The reaction avoids the use of 1,3-dicarbonyl compounds altogether, instead constructing the pyrazole ring from components where the connectivity is pre-determined.
Causality of Regiocontrol: The mechanism involves a sequence of nucleophilic addition, a 1,3-H shift, cyclization, and protonation.[8] Unlike the Knorr synthesis, the reaction partners and conditions are designed to favor a single, unambiguous cyclization pathway. This method demonstrates excellent tolerance for a wide variety of functional groups on both the tosylhydrazone and the alkyne, making it highly versatile for creating diverse compound libraries.[9]
Strategy B: Synthesis from Enaminones and Hydrazines
The use of enaminones as the three-carbon building block provides another excellent strategy for directing regioselectivity. The reaction with hydrazine proceeds through an initial Michael-type addition of the hydrazine to the enaminone's activated double bond, followed by cyclization and elimination of an amine.[10]
Causality of Regiocontrol: The regiochemical outcome is dictated by the polarized nature of the enaminone system. The initial nucleophilic attack consistently occurs at the β-carbon of the double bond, which sets the stage for a single cyclization pathway. This method is particularly valuable as enaminones are readily prepared, and the reaction can be integrated into multi-component sequences to build molecular complexity rapidly.[11][12][13]
Application Protocol: Regioselective Synthesis of 1-Benzyl-3-phenyl-5-(p-tolyl)-1H-pyrazole
This protocol is based on the highly reliable tosylhydrazone and alkyne cycloaddition method, which consistently delivers a single regioisomer in high yield.[8][9]
Principle
This procedure describes a base-mediated [3+2] cycloaddition between an N-alkylated tosylhydrazone and a terminal alkyne. The reaction is performed under anhydrous conditions and affords the 1,3,5-trisubstituted pyrazole with complete regiocontrol.
Materials & Reagents
-
N-Benzylbenzaldehyde tosylhydrazone (1.0 eq)
-
1-Ethynyl-4-methylbenzene (Terminal Alkyne, 2.0-4.0 eq)
-
Potassium tert-butoxide (t-BuOK, 2.1 eq)
-
18-Crown-6 (0.5 eq)
-
Anhydrous Pyridine (Solvent)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous NaCl (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate mixture (Eluent)
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-benzylbenzaldehyde tosylhydrazone (0.18 mmol, 1.0 eq) and 18-crown-6 (0.09 mmol, 0.5 eq).
-
Solvent Addition: Add anhydrous pyridine (1.0 mL) via syringe and cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (0.38 mmol, 2.1 eq) to the cooled solution portion-wise, maintaining the temperature at 0 °C. Stir for 10 minutes.
-
Alkyne Addition: Add 1-ethynyl-4-methylbenzene (0.72 mmol, 4.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tosylhydrazone is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and saturated brine.
-
Purification (Drying & Concentration): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1,3,5-trisubstituted pyrazole as a single regioisomer.
Self-Validation and Trustworthiness
-
Expected Yield: 75-90%.[9]
-
Confirmation of Structure: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Troubleshooting: Low yields may result from impure reagents, insufficient exclusion of moisture, or incomplete reaction. Ensure the tosylhydrazone is pure and the pyridine is anhydrous. If the reaction stalls, allowing it to warm slowly to room temperature may drive it to completion. The use of 18-crown-6 is crucial for enhancing the solubility and reactivity of the base, leading to improved yields and shorter reaction times.[8]
Data Presentation: Substrate Scope and Efficiency
The versatility of the tosylhydrazone/alkyne method is demonstrated by its tolerance to a wide array of substituents. The following table summarizes representative yields for various 1,3,5-trisubstituted pyrazoles synthesized via this protocol.
| Entry | N-Alkyl Group (R¹) | Aryl Group (R³) | Alkyne Substituent (R⁵) | Product | Isolated Yield (%) |
| 1 | Benzyl | Phenyl | p-Tolyl | 1-benzyl-3-phenyl-5-(p-tolyl)-1H-pyrazole | 85 |
| 2 | Methyl | Phenyl | Phenyl | 1-methyl-3,5-diphenyl-1H-pyrazole | 92 |
| 3 | Benzyl | 4-Cl-Ph | Phenyl | 1-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | 88 |
| 4 | Benzyl | Phenyl | 4-MeO-Ph | 1-benzyl-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole | 81 |
| 5 | Ethyl | 2-Naphthyl | Phenyl | 1-ethyl-3-(naphthalen-2-yl)-5-phenyl-1H-pyrazole | 79 |
| (Data adapted from Kong, Y.; Tang, M.; Wang, Y. Org. Lett. 2014, 16 (3), 576–579)[9] |
Conclusion
The regioselective synthesis of 1,3,5-trisubstituted pyrazoles is a critical capability for any research organization involved in drug discovery. While classical methods like the Knorr synthesis often fail to provide the required isomeric purity, modern strategies based on cycloadditions of tosylhydrazones or condensations of enaminones offer complete and predictable regiocontrol. These advanced methodologies are robust, versatile, and amenable to the rapid synthesis of diverse compound libraries. By adopting these field-proven protocols, researchers can overcome a significant synthetic hurdle, accelerating the identification and development of novel pyrazole-based therapeutics.
References
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Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Source: Organic Chemistry Portal, citing Org. Lett., 2014, 16, 576-579. URL: [Link]
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Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Source: ACS Publications, Organic Letters. URL: [Link]
-
Title: An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of 1,3,5-trisubstituted pyrazoles. Source: ResearchGate. URL: [Link]
-
Title: Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Source: ACS Publications, The Journal of Organic Chemistry. URL: [Link]
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Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Organic Chemistry Portal, citing J. Org. Chem., 2008, 73, 2412-2415. URL: [Link]
-
Title: Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Source: Journal of Pharmaceutical Research International. URL: [Link]
-
Title: One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Source: ACS Publications, ACS Omega. URL: [Link]
-
Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: PubMed Central (PMC). URL: [Link]
-
Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Source: ACS Publications, The Journal of Organic Chemistry. URL: [Link]
-
Title: Recent advances in the multicomponent synthesis of pyrazoles. Source: Royal Society of Chemistry, Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: Beilstein Journals. URL: [Link]
-
Title: One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PubMed Central (PMC). URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Source: ACS Publications, The Journal of Organic Chemistry. URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI. URL: [Link]
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Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Source: Royal Society of Chemistry Publishing. URL: [Link]
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Title: DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Source: ACS Publications, Organic Letters. URL: [Link]
-
Title: Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles 12–14 from enones 4. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of some new 1,3,5-trisubstituted pyrazoles as antioxidant and antiinflammatory agents. Source: ResearchGate. URL: [Link]
-
Title: Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Source: PubMed Central (PMC). URL: [Link]
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Title: Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Source: Royal Society of Chemistry, Organic & Biomolecular Chemistry. URL: [Link]
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Title: Knorr Pyrazole Synthesis. Source: J&K Scientific LLC. URL: [Link]
-
Title: Knorr Pyrazole Synthesis. Source: Chem Help Asap. URL: [Link]
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Application Notes & Protocols for the One-Pot Synthesis of Polysubstituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The efficient construction of polysubstituted pyrazoles is therefore of paramount importance. This document provides an in-depth guide to the one-pot synthesis of these vital heterocyclic compounds. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in developing robust and efficient synthetic strategies. We will explore several modern, efficient, and often environmentally benign multicomponent and domino reaction protocols, complete with detailed step-by-step instructions, mechanistic diagrams, and comparative data.
Introduction: The Significance of Pyrazoles in Modern Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to act as versatile pharmacophores, capable of engaging with a wide array of biological targets. The demand for structurally diverse pyrazole libraries for high-throughput screening has driven the development of innovative synthetic methodologies. Traditional multi-step syntheses are often plagued by issues such as low overall yields, tedious purification procedures, and the generation of significant chemical waste.[3]
One-pot syntheses, particularly those involving multicomponent reactions (MCRs), have emerged as a powerful and sustainable alternative.[4] These reactions, in which three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the starting materials, offer numerous advantages:
-
Atom Economy and Efficiency: MCRs are inherently atom-economical, minimizing waste by incorporating most of the atoms from the starting materials into the final product.[4]
-
Operational Simplicity: The one-pot nature of these reactions reduces the number of synthetic steps, purifications, and handling of intermediates, saving time and resources.[5][6]
-
Green Chemistry: Many modern one-pot pyrazole syntheses utilize green solvents like water or deep eutectic solvents, or are performed under solvent-free conditions, aligning with the principles of sustainable chemistry.[3][5][7]
-
Structural Diversity: The modularity of MCRs allows for the rapid generation of diverse libraries of polysubstituted pyrazoles by simply varying the starting components.
This guide will focus on practical and reproducible one-pot protocols for the synthesis of polysubstituted pyrazoles, with an emphasis on understanding the underlying reaction mechanisms.
General Mechanistic Principles of One-Pot Pyrazole Formation
The majority of one-pot pyrazole syntheses rely on a few core mechanistic pathways. A common and foundational method is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[2] In multicomponent reactions, these key intermediates are often formed in situ.
A generalized workflow for a three-component synthesis can be visualized as follows:
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Application Notes & Protocols: The Strategic Use of Pyrazole Esters as Versatile Building Blocks for Bioactive Molecules
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—acting as both a hydrogen bond donor and acceptor, and serving as a bioisostere for other aromatic rings like benzene but with lower lipophilicity—make it a "privileged scaffold".[1][3] This status is evidenced by its presence in a multitude of FDA-approved drugs treating a wide array of conditions, from inflammation (Celecoxib) and cancer (Crizotinib) to erectile dysfunction (Sildenafil).[4][5][6]
At the heart of synthesizing these complex therapeutics lies the strategic use of versatile intermediates. Among these, pyrazole esters stand out as exceptionally valuable building blocks. Their inherent functionalities—the reactive ester group and the modifiable pyrazole ring—provide a robust platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of the synthesis of pyrazole esters and their subsequent application in the development of bioactive molecules, complete with detailed protocols and the scientific rationale behind key experimental choices.
Part 1: Foundational Synthesis of Pyrazole Ester Building Blocks via Knorr Cyclization
The most reliable and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8] When a β-keto ester is used as the dicarbonyl component, this reaction provides a direct and efficient route to the pyrazole ester scaffold.
Mechanism & Rationale: The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This step is often catalyzed by a small amount of acid, which protonates the ketone's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial attack. The subsequent, and often rate-determining, step is an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the ester carbonyl. This leads to cyclization and elimination of an alcohol molecule (from the ester) to yield the stable, aromatic pyrazole ring.[7] Heating is typically required to provide the necessary activation energy for the cyclization and dehydration steps.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: General experimental workflow for Knorr pyrazole synthesis.
Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a common pyrazole ester scaffold from ethyl benzoylacetate and phenylhydrazine.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Stir bar, round-bottom flask, condenser
-
Heating mantle with stirring
-
TLC plates (silica gel 60 F254) and developing chamber
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexanes
Procedure:
-
Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (10 mmol, 1.0 eq).
-
Reagent Addition: Add 30 mL of absolute ethanol to the flask and begin stirring. Slowly add phenylhydrazine (10 mmol, 1.0 eq) to the solution. A slight exotherm may be observed.
-
Catalysis: Add 5 drops of glacial acetic acid to the mixture. The acid catalyzes the initial hydrazone formation.[7]
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring: After 1 hour, begin monitoring the reaction's progress by TLC, spotting the starting material and the reaction mixture. Continue heating at reflux until the TLC analysis indicates the complete consumption of the starting ketoester (typically 2-4 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Precipitation: Slowly add 30 mL of cold water to the concentrated, stirring mixture. The product will precipitate as a solid. The rationale for this step is the low solubility of the organic pyrazole product in the aqueous-ethanolic mixture.
-
Isolation: Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold water followed by a small amount of cold hexanes to remove any residual starting materials.
-
Drying: Dry the isolated solid under vacuum to obtain the final product, ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate. Further purification can be achieved by recrystallization from ethanol/water if needed.
| Starting β-Keto Ester | Hydrazine Derivative | Typical Yield (%) | Product C-3 Substituent | Product C-5 Substituent |
| Ethyl Acetoacetate | Hydrazine Hydrate | 85-95% | -CH₃ | -H |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 80-90% | -Ph | -H |
| Ethyl Acetoacetate | Phenylhydrazine | 88-96% | -CH₃ | -Ph (on N1) |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Phenylhydrazine | 75-85% | -CF₃ | -Ph (on N1) |
Table 1: Representative yields for the synthesis of various pyrazole esters via the Knorr condensation method.[9][10]
Part 2: Strategic Functionalization of the Pyrazole Ester Scaffold
The true power of pyrazole esters lies in their capacity for selective chemical modification at multiple sites, enabling the construction of vast and diverse chemical libraries for drug screening.
Diagram: Pyrazole Ester Functionalization Pathways
Caption: Key synthetic pathways originating from a pyrazole ester scaffold.
Key Transformations:
-
Ester Hydrolysis & Amidation: The ester group can be easily hydrolyzed to a carboxylic acid using standard conditions (e.g., LiOH, NaOH). This acid is a crucial handle for forming amide bonds, which are prevalent in bioactive molecules, allowing for the introduction of diverse R-groups and modulation of pharmacokinetic properties.
-
N-Alkylation/Arylation: The pyrazole ring's N1 position can be functionalized, but this requires careful consideration of tautomerism, which can lead to mixtures of N1 and N2 isomers in unsymmetrically substituted pyrazoles.[1] The choice of base, solvent, and the steric/electronic nature of existing substituents can heavily influence the regioselectivity of this transformation.
-
C-H Functionalization & Cross-Coupling: Modern synthetic methods allow for the direct functionalization of the pyrazole ring's C-H bonds. More commonly, the ring is first halogenated (e.g., using NBS for bromination) or converted into a boronic ester.[11] These intermediates are prime substrates for powerful transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy is a cornerstone of modern drug discovery for building molecular complexity by forming new carbon-carbon bonds.[11]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromo-Pyrazole Ester
This protocol describes the introduction of an aryl group onto a pre-functionalized bromo-pyrazole ester, a key step in synthesizing complex bi-aryl structures found in many kinase inhibitors.
Materials:
-
Ethyl 4-bromo-1H-pyrazole-3-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask containing the bromo-pyrazole ester (1 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (3 mmol, 3.0 eq). Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is critical as the palladium catalyst is sensitive to oxygen.
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%). Add 5 mL of degassed 1,4-dioxane and swirl to dissolve. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Reaction Assembly: Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reagents. Add 2 mL of degassed water.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired bi-aryl pyrazole ester.
Part 3: Application in Bioactive Molecule Synthesis - A Case Study
The true utility of pyrazole esters is demonstrated in their application to the total synthesis of pharmaceuticals. The JAK inhibitor Baricitinib serves as an excellent example, where a pyrazole boronic ester is a key intermediate.[11]
Retrosynthetic Analysis of a Baricitinib Analog
Caption: Simplified retrosynthesis of a Baricitinib-type structure.
The synthesis of Baricitinib highlights the power of the Suzuki coupling strategy.[11] A protected pyrazole-4-boronic acid pinacol ester is coupled with a halogenated pyrrolo[2,3-d]pyrimidine core. This pyrazole boronic ester is the key building block that allows for the precise and efficient installation of the pyrazole head group, which is crucial for the drug's interaction with its biological target. This modular approach, enabled by the pyrazole ester precursor, allows for rapid analoging and optimization during the drug discovery process.
| Bioactive Molecule Class | Biological Target(s) | Key Transformation from Pyrazole Ester |
| COX-2 Inhibitors | Cyclooxygenase-2 | Formation of tri-substituted pyrazole via cyclocondensation of a diketone (derived from ester) |
| Kinase Inhibitors | JAK, EGFR, etc. | Suzuki or other cross-coupling using a halo- or boro-pyrazole intermediate |
| Antimicrobials | Various bacterial/fungal enzymes | Amidation of the ester and/or N-alkylation with bioactive fragments |
| Anticancer Agents | Tubulin, Kinases, PARP | Multicomponent reactions or functional group interconversion to build complex fused systems |
Table 2: Applications of pyrazole ester derivatives in the synthesis of various classes of bioactive molecules.[11][12][13][14]
Conclusion
Pyrazole esters are far more than simple heterocyclic compounds; they are strategic, enabling building blocks in the sophisticated field of drug discovery. Their straightforward synthesis via robust methods like the Knorr cyclization, combined with their capacity for predictable and versatile functionalization, provides medicinal chemists with a reliable platform for creating novel molecular entities. From ester hydrolysis and amidation to advanced cross-coupling reactions, the pyrazole ester scaffold is a gateway to a vast chemical space populated with potent and selective bioactive molecules. As synthetic methodologies continue to advance, particularly in the realm of multicomponent reactions[15] and C-H activation, the central role of pyrazole esters in the development of next-generation therapeutics is set to expand even further.
References
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. (URL not available)
- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutano
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL not available)
- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (URL not available)
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. [Link]
- Pyrazoles in Drug Discovery - PharmaBlock. (URL not available)
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL not available)
-
Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. [Link]
-
Recent Advances in Bioactive Pyrazoles | Request PDF - ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
-
Recent advances in bioactive pyrazoles - PubMed. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Application Note: Accelerating Pyrazole Synthesis with Microwave Irradiation for Enhanced Yield and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Overcoming Synthetic Bottlenecks in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals, including anti-inflammatory agents like Celecoxib and various tyrosine kinase inhibitors for cancer therapy.[1][2][3] The development of novel therapeutics often hinges on the rapid synthesis and screening of extensive compound libraries. Traditional methods for pyrazole synthesis, typically involving prolonged heating under reflux, present significant bottlenecks due to long reaction times, often leading to lower yields and the formation of by-products.[4][5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by providing a rapid, efficient, and reproducible heating method.[5][7][8] This guide details the principles, protocols, and profound advantages of employing microwave irradiation for the synthesis of pyrazole derivatives. By leveraging MAOS, researchers can drastically reduce reaction times from hours to mere minutes, significantly improve product yields, and align synthetic practices with the principles of green chemistry.[3][4][9]
The Causality of Microwave Enhancement: Principles of Dielectric Heating
Unlike conventional heating methods that rely on slow, indirect heat transfer via conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly.[10][11] This efficiency stems from the interaction of the microwave's electromagnetic field with the molecules in the reaction vessel. The two primary mechanisms responsible for this energy transfer are Dipolar Polarization and Ionic Conduction.[11][12]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in pyrazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant, rapid realignment generates significant molecular friction, which is dissipated as heat.[9][12]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions and surrounding molecules generate heat.[10][11]
This direct energy transfer to the reactants and solvent—not the vessel walls—results in instantaneous and uniform heating throughout the sample.[10][12] This avoids the localized overheating common with oil baths, leading to cleaner reactions, fewer side products, and the ability to safely reach temperatures well above the solvent's boiling point in sealed vessels.[13]
Caption: Mechanism of microwave-induced dielectric heating.
Experimental Workflow and Protocols
The following diagram outlines the general workflow for microwave-assisted pyrazole synthesis, a process defined by its simplicity and speed.
Caption: General experimental workflow for MAOS of pyrazoles.
Protocol 1: Two-Component Synthesis of Phenyl-1H-pyrazoles
This protocol is adapted from established literature procedures for the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15]
Objective: To synthesize 1,3-diphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.
Materials:
-
1,3-Diphenylpropane-1,3-dione (1.0 mmol, 224.2 mg)
-
Phenylhydrazine (1.1 mmol, 119.0 mg, 108 µL)
-
Ethanol (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Instrumentation:
-
Dedicated microwave synthesizer (e.g., CEM, Biotage, Anton Paar)
Procedure:
-
Place the magnetic stir bar into the 10 mL microwave reaction vial.
-
Add 1,3-diphenylpropane-1,3-dione (224.2 mg) and ethanol (3 mL) to the vial.
-
Add phenylhydrazine (108 µL) to the mixture.
-
Securely cap the vial using a specialized crimper to ensure a proper seal for pressurized reactions.
-
Place the vial into the cavity of the microwave synthesizer.
-
Microwave Parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5-7 minutes
-
Power: 300 W (dynamic power control to maintain temperature)
-
Stirring: High
-
-
Once the reaction is complete, allow the vial to cool to room temperature (typically via automated cooling jet).
-
Work-up: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 1,3-diphenyl-1H-pyrazole as a white solid. Purity can be confirmed by TLC.
Protocol 2: Three-Component, Solvent-Free Synthesis of Pyrazole Derivatives
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[16][17] Microwave irradiation under solvent-free conditions further enhances the green chemistry aspects of this approach.[18][19]
Objective: To synthesize a substituted pyrazole via a one-pot reaction of an aldehyde, a β-ketoester, and hydrazine hydrate.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg, 127 µL)
-
Hydrazine hydrate (1.2 mmol, 60.1 mg, 58 µL)
-
Catalyst: A few drops of glacial acetic acid (optional, can accelerate reaction)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Add the magnetic stir bar, benzaldehyde (102 µL), and ethyl acetoacetate (127 µL) to the 10 mL microwave vial.
-
Add hydrazine hydrate (58 µL) and the optional acetic acid catalyst to the vial.
-
Securely cap the vial.
-
Place the vial into the microwave synthesizer.
-
Microwave Parameters:
-
Temperature: 100 °C
-
Ramp Time: 1 minute
-
Hold Time: 3-5 minutes
-
Power: 250 W (dynamic)
-
Stirring: High
-
-
After automated cooling, carefully uncap the vial in a fume hood.
-
Work-up: Add 5 mL of cold water to the vial. The solid product should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.
Data Presentation: A Head-to-Head Comparison
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional methods. The following table summarizes data from published studies, highlighting the dramatic improvements in reaction time and yield.
| Product Type | Method | Temperature | Time | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Conventional | 75 °C | 2 hours | 72-90% | [4][14] |
| Microwave | 60 °C | 5 minutes | 91-98% | [4][14] | |
| Pyrazole-Oxadiazole Hybrids | Conventional | Reflux | 7-9 hours | Lower (implied) | [7][8] |
| Microwave | (Not specified) | 9-10 minutes | 79-92% | [7][8] | |
| Pyrazolo[3,4-b]pyridines | Conventional | 40 °C | 10-14 hours | Lower (implied) | [17] |
| Microwave | 40 °C | 20 minutes | Up to 93% | [17] | |
| Pyrazol-5-ol Derivatives | Conventional | Reflux | 3-4 hours | 60-70% | [20] |
| Microwave | (Not specified) | 4 minutes | Up to 95% | [20] |
Troubleshooting and Field-Proven Insights
While MAOS is robust, optimal results require attention to specific parameters.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | - Sub-optimal temperature or time.- Inefficient microwave absorption. | - Systematically increase reaction time or temperature.- If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., EtOH, DMF) or an ionic liquid to improve energy absorption.[21] |
| Reaction Charring / Decomposition | - Localized superheating.- Temperature set too high. | - Ensure efficient stirring to distribute heat evenly.- Reduce the microwave power or set a lower target temperature.- Use a pulsed heating mode if available.[22] |
| Vial Over-pressurization | - Formation of gaseous by-products.- Reaction volume too large for the vial. | - Reduce the amount of starting material.- Ensure the reaction volume does not exceed 30-50% of the vial's total volume.- Choose a higher boiling point solvent if feasible. |
| Poor Reproducibility | - Inconsistent vial placement (in older models).- Use of domestic microwave ovens. | - Use a dedicated, modern microwave synthesizer with a homogenous field and accurate temperature/pressure sensors for reliable results.[13][19] |
Conclusion: A Standard for Modern Synthesis
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. The methodology consistently delivers superior yields in a fraction of the time required by conventional heating, thereby accelerating the drug discovery and development pipeline.[4][23] Its compatibility with green chemistry principles, such as reduced energy consumption and the feasibility of solvent-free reactions, further establishes MAOS as an indispensable tool for the modern synthetic chemist.[5][9] The adoption of these protocols can significantly enhance laboratory throughput, reduce waste, and expedite the generation of novel chemical entities for biological evaluation.
References
- Vertex AI Search. (2026). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- CEM Corporation. (2026).
- MDPI. (2026). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Wikipedia. (2026). Microwave chemistry.
- Benchchem. (2026). A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods.
- RSC Publishing. (2026). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- ResearchGate. (2026).
- Advanced Journal of Chemistry, Section A. (2026).
- Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
- ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
- SciELO. (2026).
- ResearchGate. (2026). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
- PubMed. (2026).
- MDPI. (2026).
- Wiley Online Library. (2026). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
- NIH National Center for Biotechnology Information. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
- Benchchem. (2026).
- DergiPark. (2026). Microwave-assisted synthesis of pyrazoles - a mini-review.
- PubMed Central. (2026).
- MDPI. (2026).
- Academia.edu. (2026).
- Taylor & Francis Online. (2026). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach.
- Reddit. (2024).
- Organic Chemistry Portal. (2026). Microwave Synthesis.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. Microwave Synthesis [organic-chemistry.org]
- 14. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. d-nb.info [d-nb.info]
- 18. mdpi.com [mdpi.com]
- 19. (PDF) Pyrazole synthesis under microwave irradiation and solvent-free conditions [academia.edu]
- 20. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
The primary and most established route to this pyrazole core is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] For the target molecule, the key reactants are ethyl 4,4-dimethyl-2,4-dioxopentanoate (ethyl pivaloylpyruvate) and methylhydrazine .
While the reaction appears straightforward, achieving high yield and regioselectivity can be challenging. This guide addresses the most common issues encountered during this synthesis.
Troubleshooting Guide
This section directly addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yield is a common problem that can stem from several factors, including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) can be beneficial.[4]
-
-
Suboptimal pH: The pH of the reaction medium is critical for both the initial hydrazone formation and the subsequent cyclization and dehydration steps.[4]
-
Causality: The reaction is typically acid-catalyzed.[5][6] An acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by hydrazine. However, excessively acidic conditions can protonate the methylhydrazine, reducing its nucleophilicity and slowing the reaction.
-
Recommendation: For reactions involving β-ketoesters like ethyl pivaloylpyruvate, adding a catalytic amount of a mild acid like glacial acetic acid is often sufficient to promote the reaction without causing side reactions.[7] A typical solvent system is ethanol with a few drops of acetic acid.
-
-
Inefficient Work-up: The product might be lost during the extraction or purification phases.
-
Recommendation: After quenching the reaction (e.g., by pouring it into water), ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.[8] Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
-
Below is a logical workflow to diagnose and address low yield issues.
Caption: Regioselective pathways in the Knorr synthesis.
Recommendations to Maximize Selectivity:
-
Maintain Mildly Acidic Conditions: Use catalytic acetic acid in a protic solvent like ethanol. This condition favors the kinetic pathway where the most nucleophilic nitrogen attacks the most electrophilic (and sterically accessible) carbonyl, generally leading to better selectivity.
-
Control Temperature: Run the reaction at a controlled temperature, starting at 0 °C during the addition of hydrazine and then allowing it to slowly warm to room temperature. [8]This can help favor the kinetically controlled product over the thermodynamically controlled one.
| Parameter | Condition | Expected Effect on Selectivity | Rationale |
| Catalyst | Catalytic Acetic Acid | Improved | Promotes condensation at the more reactive carbonyl while minimizing side reactions. [7] |
| Solvent | Ethanol | Good | Protic solvent facilitates proton transfer steps in the mechanism. |
| Temperature | 0 °C to Room Temp | Improved | Favors the kinetic product, which is often the desired regioisomer due to steric control. [8] |
Q3: I'm having trouble separating the desired product from its regioisomer. What are the best purification strategies?
Due to their similar structures, regioisomers often have very close boiling points and polarities, making separation difficult.
Recommendations:
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Use standard silica gel (60-120 mesh is often sufficient).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in petroleum ether or hexane . [9]For example, start with 5% ethyl acetate and gradually increase to 10-15%.
-
Monitoring: Collect small fractions and monitor them carefully by TLC to identify and combine the pure fractions of the desired product.
-
-
Recrystallization (If Applicable): If the crude product is a solid and one isomer is significantly more abundant, recrystallization might be an option. This is often less effective than chromatography for close isomers but can be useful for enriching the major component. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr Pyrazole Synthesis?
The Knorr pyrazole synthesis is a classic organic reaction that forms a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. [5][6]The mechanism involves two key stages:
-
Condensation to form a Hydrazone: One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. After the loss of a water molecule, a hydrazone intermediate is formed.
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. This forms a five-membered heterocyclic intermediate (a hydroxylpyrazolidine). [10]This intermediate then readily dehydrates (loses another molecule of water), often under acid catalysis, to form the stable, aromatic pyrazole ring. [7][11]
Q2: Are there alternative synthetic routes to this molecule?
While the Knorr synthesis is the most common, other methods for creating substituted pyrazoles exist. For instance, some modern approaches use multicomponent reactions or [3+2] cycloadditions of 1,3-dipoles with alkynes. [3][12]Another route involves the N-alkylation of a pre-formed pyrazole ring. For example, one could synthesize ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate first (using tert-butylhydrazine and an appropriate dicarbonyl) and then selectively methylate the N1 position. However, this often introduces its own regioselectivity challenges (methylation can occur at either nitrogen) and requires an additional synthetic step. [13]For industrial-scale synthesis, the direct Knorr condensation with methylhydrazine is often preferred for its atom economy.
Q3: What are the key safety precautions when working with methylhydrazine?
Methylhydrazine is a toxic, flammable, and potentially explosive substance. It is crucial to handle it with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle methylhydrazine exclusively within a certified chemical fume hood to avoid inhalation of its toxic vapors.
-
Handling: Use caution when transferring. It is a volatile liquid.
-
Waste Disposal: Dispose of all methylhydrazine-contaminated waste according to your institution's hazardous waste protocols. Do not mix with incompatible waste streams.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
El-Bastawissy, E.-R. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
- Synthesis of pyrazoles. (2019). YouTube.
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025).
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Jacobs, T. J. (n.d.). Knorr Pyrazole Synthesis. Heterocyclic Compounds.
- BenchChem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. [Link]
- Google Patents. (2014).
-
Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
Technical Support Center: Regioselective N-Alkylation of Pyrazoles
Welcome to the technical support center for the regioselective N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. The similar electronic properties of the two nitrogen atoms in the pyrazole ring often complicate regioselective N-alkylation, making it a significant synthetic challenge.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired regiochemical outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter during the N-alkylation of pyrazoles. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
Issue 1: Poor or No Regioselectivity - A Mixture of N1 and N2 Isomers is Obtained
Symptoms:
-
NMR and LC-MS analyses of the crude reaction mixture show two distinct product peaks with identical mass, corresponding to the N1 and N2 alkylated regioisomers.
-
Difficulty in separating the isomers via standard chromatography.
Probable Causes & Solutions:
The regioselectivity of pyrazole N-alkylation is a delicate balance of steric, electronic, and solvent effects, along with the nature of the base and electrophile.[1][2][3]
1. Steric Hindrance is Insufficient to Differentiate the Two Nitrogen Atoms.
-
Explanation: Alkylation generally favors the less sterically hindered nitrogen atom.[3][4][5] If the substituents on the pyrazole ring are small (e.g., H, CH₃) or the alkylating agent is not bulky, the steric environments around N1 and N2 are too similar to favor one position over the other.
-
Solutions:
-
Increase Steric Bulk on the Pyrazole: If your synthetic route allows, introduce a bulky substituent at the C3 or C5 position. This will sterically shield the adjacent nitrogen (N2), directing the alkylating agent to the more accessible N1 position.[6]
-
Employ a Bulky Alkylating Agent: While less common, using a bulkier electrophile can sometimes enhance selectivity for the less hindered nitrogen.
-
Utilize a Directing Group: A substituent on the pyrazole can exert a directing effect during the reaction with the alkylating agent.[1][2]
-
2. Suboptimal Choice of Base and Solvent.
-
Explanation: The combination of base and solvent plays a critical role. The base generates the pyrazolate anion, and the solvent influences the location of the counter-ion, which can, in turn, affect the approach of the electrophile.[7] Polar aprotic solvents like DMF and DMSO are often preferred.[3]
-
Solutions:
-
Systematic Screening: A systematic study of reaction conditions is often necessary. A good starting point is potassium carbonate (K₂CO₃) in DMSO, which has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][7][8]
-
Switching the Base: The choice of base can sometimes even reverse the regioselectivity.[1][2] For instance, using sodium hydride (NaH) has been reported to prevent the formation of regioisomeric mixtures in certain reactions.[1][2]
-
Consider Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity in some cases.
-
3. Electronic Effects are Not Being Leveraged.
-
Explanation: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[3] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density at each nitrogen, affecting the site of alkylation.
-
Solution:
-
Computational Analysis: If possible, perform DFT calculations to estimate the activation energies for alkylation at both N1 and N2 with your specific substrate and alkylating agent.[9] This can provide valuable insight into the electronically favored position.
-
Issue 2: Low or No Conversion to Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting pyrazole.
-
The desired product is formed in very low yield.
Probable Causes & Solutions:
1. Insufficiently Strong Base or Incomplete Deprotonation.
-
Explanation: The pKa of the pyrazole N-H is typically in the range of 14-15. The chosen base must be strong enough to deprotonate the pyrazole and generate the nucleophilic pyrazolate anion.
-
Solutions:
-
Stronger Base: If you are using a weak base like K₂CO₃ and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can quench the base and the pyrazolate anion.
-
2. Poor Reactivity of the Alkylating Agent.
-
Explanation: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solutions:
-
More Reactive Halide: Switch to the corresponding alkyl bromide or iodide.
-
Finkelstein Reaction: Add a catalytic amount of potassium iodide (KI) to your reaction. This will generate the more reactive alkyl iodide in situ from an alkyl chloride or bromide.[7]
-
Alternative Electrophiles: Consider using more reactive alkylating agents like alkyl triflates or tosylates.
-
3. Low Reaction Temperature.
-
Explanation: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Solution:
Issue 3: Formation of a Dialkylated Product
Symptoms:
-
Mass spectrometry analysis reveals a product with a mass corresponding to the addition of two alkyl groups to the starting pyrazole.
-
In the ¹H NMR spectrum, the N-H proton signal is absent, and there are signals for two distinct alkyl groups.
Probable Cause & Solution:
1. Formation of a Pyrazolium Salt Followed by Deprotonation and Further Alkylation.
-
Explanation: After the initial N-alkylation, the resulting N-alkyl pyrazole can be further alkylated by another equivalent of the electrophile to form a 1,2-dialkylpyrazolium salt.[10]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use no more than 1.0-1.1 equivalents of the alkylating agent relative to the pyrazole.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing N1 vs. N2 regioselectivity in pyrazole alkylation?
A1: The regioselectivity is primarily governed by a combination of three factors:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen.[3][4][5]
-
Electronic Effects: The electron density at each nitrogen, influenced by substituents on the pyrazole ring, affects their relative nucleophilicity.[3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the reaction outcome.[7]
Q2: How can I predict the major regioisomer?
A2: While empirical rules can provide guidance, a definitive prediction is often challenging without experimental data or computational modeling. However, as a general rule of thumb, the alkylation will favor the nitrogen atom that is less sterically encumbered. For a more accurate prediction, consider performing DFT calculations to compare the activation energies for the two possible alkylation pathways.[9]
Q3: Can protecting groups be used to control regioselectivity?
A3: Yes, a protecting group strategy can be very effective.[11] For example, a bulky protecting group like the 2-trimethylsilylethoxymethyl (SEM) group can be installed, and its ability to be transposed from one nitrogen to the other allows for regiocontrolled functionalization.[11] Other protecting groups like tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP) can also be employed to direct alkylation.[12][13][14]
Q4: Are there any catalyst-controlled methods for regioselective pyrazole alkylation?
A4: While traditional methods rely on substrate control, research into catalyst-controlled methods is ongoing. For instance, enzymatic methods using engineered methyltransferases have shown promise in achieving high regioselectivity.[15] Additionally, Brønsted acid catalysis with trichloroacetimidates as electrophiles has been developed as an alternative to base-mediated alkylations.[4][5]
Q5: How does the Hard and Soft Acids and Bases (HSAB) principle apply to pyrazole alkylation?
A5: The HSAB principle can provide a framework for understanding the reactivity.[16] The pyrazolate anion is a relatively soft nucleophile. Therefore, it will react more readily with soft electrophiles (e.g., alkyl iodides). The two nitrogen atoms within the pyrazolate anion can have different degrees of hardness or softness depending on the substituents, which can influence the regioselectivity.
Data & Protocols
Table 1: Influence of Reaction Conditions on Regioselectivity
| 3-Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Ethyl carboxylate | Various | K₂CO₃ | DMSO | Predominantly N1 | [8] |
| CF₃ | Ethyl iodoacetate | K₂CO₃ | MeCN | Mixture | [1][2] |
| CF₃ | Ethyl iodoacetate | NaH | DME/MeCN | Selective for one isomer | [1][2] |
| Phenyl | Phenethyl trichloroacetimidate | CSA | Dioxane | 2.5 : 1 | [4] |
Experimental Protocol: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazoles
This protocol is a general starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-substituted pyrazole (1.0 eq) and anhydrous DMSO.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Slowly add the alkylating agent (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Factors Influencing Regioselectivity
Caption: Factors governing the regioselectivity of pyrazole N-alkylation.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 74(19), 7545–7548.
- Reddy, T. R., & Dudley, G. B. (2022).
- Edilova, Y. O., Kudyakova, Y. S., Eltsov, O. S., Goryaeva, M. V., Dehaen, W., Bakulev, V. A., & Dar'in, D. V. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
-
Reddy, T. R., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Edilova, Y. O., Kudyakova, Y. S., Eltsov, O. S., Goryaeva, M. V., Dehaen, W., Bakulev, V. A., & Dar'in, D. V. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Norman, N. J., Bao, S., Huang, A., & others. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved January 20, 2026, from [Link]
- Pavlidis, I. V., Tang, Q., Scheffen, K. M., & Bornscheuer, U. T. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
-
Dvorak, C. A., & others. (2018). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved January 20, 2026, from [Link]
-
Matos, I., Valente, A. A., & others. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Singh, R. P., & others. (2006). N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Retrieved January 20, 2026, from [Link]
- Norman, N. J., Bao, S., Huang, A., & others. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10141–10151.
-
University of Mumbai. (n.d.). Hard and Soft Acids and Bases (HSAB). Retrieved January 20, 2026, from [Link]
- Schultheis, S., & others. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Gaita, A. R., & others. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved January 20, 2026, from [Link]
- Wang, Z., & others. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3656–3661.
-
Pyrazole Reactions. (n.d.). Retrieved January 20, 2026, from [Link]
-
University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). HSAB theory. Retrieved January 20, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSAB theory - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Pyrazole Esters by Crystallization
Welcome to the Technical Support Center for the purification of pyrazole esters. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and in-depth insights into the crystallization of this important class of molecules. Here, you will find practical, field-proven advice in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for crystallizing pyrazole esters?
A1: The choice of solvent is critical and depends on the specific substitution pattern of your pyrazole ester. However, some general guidelines apply. Alcohols such as ethanol and methanol are frequently good starting points for recrystallization.[1][2] A rule of thumb is that solvents containing a similar functional group to the compound of interest can be effective solubilizers; for esters, ethyl acetate is a logical choice.[3] Solvent mixtures, like n-hexane/acetone or n-hexane/ethyl acetate, are also commonly employed, especially when dealing with impurities.[3] For more polar pyrazole esters, water can be a suitable solvent, as it has a low solubilizing power for many organics at room temperature but can be heated to high temperatures to dissolve the compound.[3]
Q2: My pyrazole ester is not dissolving in any common solvent at room temperature. What should I do?
A2: Poor solubility at room temperature is actually a desirable characteristic for a crystallization solvent. The ideal solvent will fully dissolve your pyrazole ester at an elevated temperature (close to the solvent's boiling point) but have low solubility at lower temperatures. If your compound is insoluble even when heated, you may need to screen a wider range of solvents. Consider more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for highly polar pyrazole esters, but be aware that their high boiling points can make solvent removal challenging. Alternatively, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until you observe turbidity (cloudiness). Reheat the mixture until it is clear, and then allow it to cool slowly.
Q3: Can I use an acid-base extraction to purify my pyrazole ester before crystallization?
A3: Yes, an acid-base extraction can be a useful pre-purification step. Pyrazoles are basic and can be protonated with an acid.[1] This allows for the separation of the pyrazole ester from non-basic impurities. However, it is crucial to consider the stability of the ester functionality under acidic or basic conditions. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the ester. Always use dilute acids and bases and work at lower temperatures to minimize this risk. After the extraction, carefully neutralize the aqueous layer to precipitate your pyrazole ester before proceeding with crystallization.
Q4: How do I assess the purity of my pyrazole ester crystals?
A4: Several analytical techniques can be used to determine the purity of your crystallized pyrazole ester. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of your compound and identify any residual solvents or impurities.[5] The melting point of your crystals is a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity, while a broad melting range often indicates the presence of impurities. Finally, techniques like X-ray crystallography can confirm the crystal structure.[5][6][7]
Troubleshooting Guide
Issue 1: My Pyrazole Ester "Oils Out" Instead of Crystallizing.
"Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid. This is undesirable as the oil can trap impurities.[8]
-
Causality: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the compound's solubility is exceeded at a temperature above its melting point. The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.[8]
-
Solutions:
-
Change the solvent: Select a solvent with a lower boiling point.
-
Use a mixed solvent system: Dissolve the compound in a good solvent and add a poor solvent at a lower temperature.
-
Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: Add a small, pure crystal of the pyrazole ester to the cooled solution to induce crystallization.
-
Issue 2: No Crystals Form, Even After Cooling for an Extended Period.
-
Causality: The solution may not be sufficiently supersaturated, or there may be a high energy barrier to nucleation.
-
Solutions:
-
Induce Supersaturation:
-
Evaporate some of the solvent: This will increase the concentration of the pyrazole ester. Be careful not to evaporate too much, as this can lead to rapid precipitation and impurity inclusion.
-
Add an anti-solvent: If using a single solvent, slowly add a miscible solvent in which your compound is insoluble.
-
-
Promote Nucleation:
-
Scratching and Seeding: As mentioned above, these techniques can help overcome the nucleation barrier.
-
Ultrasonic Bath: Brief sonication can sometimes induce nucleation.
-
-
Issue 3: The Recovered Yield of Crystals is Very Low.
-
Causality: This can be due to using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize Cooling: Allow for slow cooling to maximize crystal growth. A stepwise cooling process can be beneficial.
-
Recover from Mother Liquor: If the compound is still valuable, you can try to recover more material from the filtrate (mother liquor) by evaporating some of the solvent and cooling again. Be aware that these second-crop crystals may be less pure.
-
Issue 4: The Crystals are Colored, but the Pure Compound Should be Colorless.
-
Causality: The color is likely due to the presence of colored impurities that have been incorporated into the crystal lattice.
-
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
-
Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization of a Pyrazole Ester
-
Solvent Selection: In a small test tube, add a small amount of your crude pyrazole ester and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude pyrazole ester in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate or in a water bath) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you have used activated charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing in the filter funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Workflow for Troubleshooting "Oiling Out"
Caption: Troubleshooting workflow for addressing "oiling out" during pyrazole ester crystallization.
Data Presentation
Table 1: Common Solvents and Their Properties for Pyrazole Ester Crystallization
| Solvent | Boiling Point (°C) | Polarity | Common Applications & Notes |
| Ethanol | 78 | Polar Protic | A good starting point for many pyrazole esters.[1][2] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Polar Aprotic | Particularly useful for compounds with ester functionalities.[3] |
| Acetone | 56 | Polar Aprotic | A versatile solvent, often used in mixtures with non-polar solvents.[1] |
| n-Hexane | 69 | Non-polar | Often used as an anti-solvent in mixed-solvent systems.[3] |
| Water | 100 | Polar Protic | Suitable for more polar pyrazole esters; high boiling point allows for a large temperature gradient.[3] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for a range of polarities.[9] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Many organic solvents are flammable. Keep them away from ignition sources.
-
Handle pyrazole derivatives with care, as some may be toxic or irritants. Consult the Safety Data Sheet (SDS) for your specific compound.
-
Be cautious when heating flammable solvents. Use a water bath or heating mantle, not an open flame.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link].
-
MDPI. Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. [Online]. Available: [Link].
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles. [Online]. Available: .
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
ResearchGate. Particle Size Control in Batch Crystallization of Pyrazinamide at Different Scales. [Online]. Available: [Link].
-
ResearchGate. Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Online]. Available: [Link].
-
MDPI. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [Online]. Available: [Link].
-
ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Online]. Available: [Link].
-
Semantic Scholar. Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. [Online]. Available: [Link].
-
ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Online]. Available: [Link].
-
ResearchGate. Substances yield after recrystallization from different solvents. [Online]. Available: [Link].
-
ResearchGate. CASE STUDIES ON CRYSTALLIZATION SCALE-UP. [Online]. Available: [Link].
-
ResearchGate. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. [Online]. Available: [Link].
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Online]. Available: [Link].
-
ResearchGate. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). [Online]. Available: [Link].
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YouTube. How to develop scale-up strategies for challenging crystallization processes. [Online]. Available: [Link].
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ResearchGate. CRYSTALLIZATION DESIGN AND SCALE-UP. [Online]. Available: [Link].
-
ResearchGate. Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Online]. Available: [Link].
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. [Online]. Available: .
-
MIT DSpace. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Online]. Available: [Link].
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MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Online]. Available: [Link].
-
ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Online]. Available: [Link].
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Online]. Available: [Link].
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PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Online]. Available: [Link].
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Reddit. Recrystallization (help meeeeee). [Online]. Available: [Link].
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MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Online]. Available: [Link].
-
PMC. Styrylpyrazoles: Properties, Synthesis and Transformations. [Online]. Available: [Link].
-
ResearchGate. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [Online]. Available: [Link].
-
ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Online]. Available: [Link].
-
LACCEI. Development of Crystallization Processes for Pharmaceutical Applications. [Online]. Available: [Link].
-
NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Online]. Available: [Link].
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Online]. Available: [Link].
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Online]. Available: [Link].
- Google Patents.
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Technical Support Center: Optimizing Pyrazole Cyclocondensation Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for pyrazole cyclocondensation reactions. The following resources are structured in a question-and-answer format to directly address specific challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole cyclocondensation reaction is not proceeding, or the yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors, from the stability of your starting materials to suboptimal reaction conditions.[1] A systematic approach to optimization is crucial for improving the outcome of your reaction.
Troubleshooting Steps for Low Yield:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat to proceed efficiently. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2][3]
-
-
Suboptimal Catalyst: The choice and amount of catalyst are critical.
-
Acid Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid, such as acetic acid or a mineral acid like HCl or H₂SO₄, is often used to facilitate the crucial dehydration steps.[2][4]
-
Lewis Acid Catalysis: In some cases, Lewis acids like SmCl₃ or lithium perchlorate have been shown to improve yields.[4][5]
-
Base Catalysis: For specific substrates, such as nitroolefins with hydrazones, a strong base like t-BuOK may be necessary.[4]
-
-
Side Reactions and Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired pyrazole. The Knorr synthesis, for instance, can produce side products.[2]
-
Reagent Quality:
-
Hydrazine Instability: Hydrazine derivatives can be unstable. Ensure you are using a high-quality reagent.
-
1,3-Dicarbonyl Impurity: The 1,3-dicarbonyl compound may be impure or degraded. Verify its purity using techniques like NMR or melting point analysis. In some instances, generating the 1,3-dicarbonyl in situ from a ketone and an acid chloride immediately before adding the hydrazine can lead to better results.[4][6]
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Q2: I am observing the formation of multiple products, particularly regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
Controlling regioselectivity is a significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[7][8] The formation of two regioisomeric pyrazoles can occur, and the outcome is highly dependent on the reaction conditions and the nature of the substituents.[8]
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the preference for one regioisomer compared to traditional solvents like ethanol.[8] This is attributed to their unique ability to modulate the reactivity of the two carbonyl groups in the diketone.[8]
-
Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents such as DMF, NMP, DMAc, or DMPU can provide better results than polar protic solvents.[9]
-
-
Strategic Use of Catalysts and Additives:
-
For reactions involving electron-deficient N-arylhydrazones and nitroolefins, a combination of trifluoroethanol (TFE) and trifluoroacetic acid (TFA) as an additive can promote high regioselectivity.[10]
-
-
Alternative Synthetic Routes:
-
Reactions of N-arylhydrazones with nitroolefins can provide excellent regioselectivity, avoiding the mixtures often seen in traditional Knorr synthesis.[10]
-
| Solvent | Typical Regioisomeric Ratio | Reference |
| Ethanol | Often results in mixtures of regioisomers. | |
| 2,2,2-Trifluoroethanol (TFE) | Can dramatically increase regioselectivity. | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Can dramatically increase regioselectivity. | [8] |
| N,N-Dimethylformamide (DMF) | Can improve results over protic solvents. | [9] |
Detailed Troubleshooting Guides
Issue 1: Difficulty with Reaction Scale-Up
Scaling up a pyrazole synthesis from a laboratory scale to a larger batch presents unique challenges that can affect yield and purity.
Q: My reaction works well on a small scale, but I'm facing issues with yield and impurity formation upon scale-up. What should I consider?
A: Several factors that are negligible on a small scale become critical during scale-up.
-
Inadequate Mixing: Inefficient stirring in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which promotes the formation of side reactions.[7]
-
Poor Temperature Control: The condensation reaction is often exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of impurities and product degradation.[7]
-
Reagent Addition Rate: A slow, controlled addition of the hydrazine derivative is crucial on a larger scale to manage the exotherm. Rapid addition can cause temperature spikes that favor the formation of side products.[7]
-
Solvent Effects: A solvent that is effective on a small scale might not be optimal for a larger batch, especially concerning product precipitation and the solubility of intermediates.[7]
Experimental Protocol: Optimizing Reagent Addition for Scale-Up
-
Setup: Equip the reaction vessel with an overhead stirrer for efficient mixing and a temperature probe to monitor the internal reaction temperature.
-
Initial Cooldown: Cool the solution of the 1,3-dicarbonyl compound in the chosen solvent to the desired starting temperature.
-
Controlled Addition: Add the hydrazine derivative dropwise using an addition funnel over a prolonged period. Monitor the internal temperature closely.
-
Temperature Maintenance: Use a cooling bath to maintain the internal temperature within the optimal range throughout the addition.
-
Post-Addition Stirring: Continue stirring the reaction mixture at the optimal temperature until completion is confirmed by TLC or LC-MS.
Issue 2: Challenges in Product Purification
The purification of the final pyrazole product can be a significant hurdle, especially when dealing with impurities or regioisomers.
Q: I am struggling to purify my pyrazole product. What are the best practices and what should I do if standard methods fail?
A: The primary methods for purifying pyrazoles are column chromatography and recrystallization.[11]
-
Column Chromatography:
-
Silica Gel Sensitivity: Pyrazoles can sometimes interact with the acidic silanol groups on standard silica gel, leading to poor recovery. To mitigate this, you can deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[11][12]
-
Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for basic compounds.[11][12] Reversed-phase chromatography using a C18-functionalized silica gel is another option, particularly for polar compounds.[11]
-
-
Recrystallization:
-
"Oiling Out": If your compound "oils out" during recrystallization, it may be due to the solution being too saturated or cooling too quickly. Try adding more solvent to the oiled-out mixture and reheating until a clear solution is formed, then allow it to cool slowly.[11]
-
Inducing Crystallization: If the product does not crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.[11]
-
-
Large-Scale Purification:
-
For larger quantities, crystallization is often more practical than chromatography. If the pyrazole does not crystallize easily, converting it to an acid addition salt can improve its crystallization properties.[13]
-
Underlying Mechanisms and Rationale
The Knorr Pyrazole Synthesis Mechanism
The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][6] Understanding the mechanism is key to troubleshooting.
Caption: A simplified overview of the Knorr pyrazole synthesis mechanism.[1]
The reaction proceeds through these key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]
An understanding of this mechanism explains why acid catalysts are often effective, as they protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack and subsequent dehydration steps.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole form
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchG
- Technical Support Center: Pyrazole Synthesis via Cyclocondens
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions - Benchchem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Scientia Research Library Journal of Applied Chemistry, 2024, 12 (4)
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Technical Support Center: Purification of Trifluoromethyl
- Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
- Optimization of reaction conditions a Entry Catalyst (10 mol%) Solvent b Temp. (1C) Time (h) Yield c (%)
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
- Optimization of the reaction conditions for the synthesis of pyrazole...
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI.
- Pyrazole synthesis - Organic Chemistry Portal.
- 4 - Organic Syntheses Procedure.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Public
- Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
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overcoming low yields in conventional pyrazoline synthesis methods
Welcome to the Technical Support Center for Pyrazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for overcoming the common challenge of low yields in conventional pyrazoline synthesis. We will delve into the mechanistic underpinnings of these reactions to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.
The Challenge of Pyrazoline Synthesis
Pyrazolines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] The most prevalent synthetic route involves the Claisen-Schmidt condensation to form an α,β-unsaturated carbonyl compound (a chalcone), followed by a cyclization reaction with a hydrazine derivative.[3][4] While seemingly straightforward, this method is often plagued by issues that lead to disappointing yields, typically below 70% in conventional setups.[2][4] This guide will address these challenges head-on, providing you with the tools to enhance your synthetic efficiency.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during pyrazoline synthesis.
Q1: My pyrazoline synthesis is resulting in a very low yield. What are the most likely causes?
Low yields in pyrazoline synthesis can be attributed to several factors:
-
Incomplete Reaction: The initial reaction between the chalcone and hydrazine may not have gone to completion. This can be due to insufficient reaction time or temperature.[5]
-
Side Reactions: The formation of unwanted byproducts can significantly diminish the yield of the desired pyrazoline.[5] A common side reaction is the formation of Schiff base hydrazones.[6]
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Both acidic and basic conditions are used for cyclization, and the optimal catalyst often depends on the specific substrates.[1][7]
-
Poor Solvent Selection: The solvent plays a crucial role in reaction kinetics and solubility of reactants and intermediates.[8] An inappropriate solvent can hinder the reaction.
-
Product Decomposition: Pyrazolines can be unstable under certain conditions, such as prolonged exposure to high temperatures or harsh acidic/basic conditions, leading to decomposition.[9][10]
Q2: I see multiple spots on my TLC plate after the reaction. What are these byproducts?
The presence of multiple spots on a TLC plate is a common observation. These can include:
-
Unreacted Starting Materials: Chalcone and hydrazine derivatives that have not reacted.
-
Hydrazone Intermediate: The intermediate hydrazone formed before cyclization may be present.[11][12]
-
Regioisomers: If you are using an unsymmetrical chalcone or a substituted hydrazine, you may be forming two different pyrazoline regioisomers.[13]
-
Oxidized Product (Pyrazole): Pyrazolines can be oxidized to the more stable aromatic pyrazoles, especially if the reaction is exposed to air for extended periods at high temperatures.[14]
Q3: How can I improve the cyclization step of my chalcone with hydrazine?
Optimizing the cyclization step is key to a successful synthesis. Consider the following:
-
Catalyst Choice:
-
Acidic Catalysis: Glacial acetic acid is a common and effective catalyst for this reaction.[3][7] Formic acid can also be used and may act as both a solvent and a reagent.[6][15] Thionyl chloride has been reported to increase yields up to 80-85% by acting as a dehydrating agent and in-situ acid catalyst.[15]
-
Basic Catalysis: Sodium hydroxide or potassium hydroxide in an alcoholic solvent is also a widely used method. Sodium acetate can also be employed.[1]
-
-
Solvent: Ethanol is a common solvent for this reaction. However, for certain substrates, other solvents like methanol or even green chemistry alternatives like polyethylene glycol-400 (PEG-400) have shown to be effective.[12][16]
-
Temperature and Reaction Time: Many reactions require refluxing for several hours to go to completion.[6][15] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[5]
Q4: My final product is difficult to purify. What are the best purification techniques for pyrazolines?
Purification of pyrazolines can be challenging due to the presence of closely related impurities. Here are some effective methods:
-
Recrystallization: This is the most common and often the most effective method for purifying solid pyrazoline products.[6][17] A common solvent system is ethanol or an ethanol-water mixture.[17] Toluene and ethyl acetate can also be effective.[6][17]
-
Acid-Base Extraction: Since pyrazolines are basic, they can be converted into their acid addition salts with mineral or organic acids.[18][19] This allows for purification by crystallization of the salt, followed by neutralization to recover the purified pyrazoline.
-
Column Chromatography: While it can be effective, some pyrazolines are sensitive to silica gel. In such cases, deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina may be necessary.[17]
Troubleshooting Guides
Guide 1: Low Yield in Acid-Catalyzed Cyclization of Chalcones
This guide focuses on the common scenario of obtaining a low yield when using an acid catalyst like acetic acid for the cyclization of a chalcone with hydrazine hydrate.
Symptoms:
-
Low isolated yield of the desired pyrazoline.
-
TLC analysis shows a significant amount of unreacted chalcone.
-
The formation of a yellow or reddish reaction mixture, indicating potential side products.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in acid-catalyzed pyrazoline synthesis.
Detailed Steps & Explanations:
-
Verify Reaction Completion: The first step is to ensure the reaction has had enough time to complete. Run the reaction for a longer duration (e.g., 8-12 hours) and monitor the consumption of the chalcone starting material using TLC.[5][15]
-
Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, increasing the temperature to reflux can significantly improve the reaction rate.[5][6]
-
Optimize Catalyst Concentration: While acetic acid is a good catalyst, the concentration can be important. Ensure you are using a sufficient amount, often it is used as the solvent.
-
Consider Alternative Catalysts: If acetic acid is not effective, consider using a catalytic amount of a stronger protic acid like sulfuric acid.[11] Alternatively, a dehydrating agent like thionyl chloride can drive the reaction forward by removing water, a byproduct of the cyclization.[15]
-
Solvent Selection: The choice of solvent can influence the reaction rate and solubility of intermediates. While ethanol is common, methanol has also been used successfully and its effect should be evaluated.[8][16]
-
Purification Optimization: If the reaction appears to go to completion but the isolated yield is low, your purification method may be the issue. Experiment with different recrystallization solvents or consider an acid-base extraction to improve recovery.[17][18]
Guide 2: Formation of Multiple Products
This guide addresses the issue of obtaining a mixture of products, which complicates purification and reduces the yield of the desired pyrazoline.
Symptoms:
-
Multiple spots on the TLC plate that are close together.
-
NMR spectrum shows multiple sets of peaks, indicating the presence of isomers.
-
Difficulty in obtaining a pure product even after multiple recrystallizations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the formation of multiple products in pyrazoline synthesis.
Detailed Steps & Explanations:
-
Identify the Byproducts: The first step is to identify the structures of the unwanted products using spectroscopic methods like NMR and Mass Spectrometry.[13] This will inform your troubleshooting strategy.
-
Addressing Regioisomers: The formation of regioisomers is a common issue with unsymmetrical substrates.[13] The regioselectivity can sometimes be influenced by the reaction conditions. For example, performing the reaction with arylhydrazine hydrochloride in methanol may favor one isomer, while using the free hydrazine in chloroform may lead to the other.[20]
-
Driving the Cyclization to Completion: If the hydrazone intermediate is a major byproduct, the cyclization step is incomplete.[11] Increasing the reaction time and/or temperature can help to drive the reaction to completion.
-
Preventing Oxidation: If the corresponding pyrazole is being formed, this indicates oxidation of the pyrazoline product. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[14]
-
Advanced Purification: If reaction optimization does not eliminate the byproducts, you may need to resort to more advanced purification techniques such as preparative TLC, HPLC, or very careful column chromatography.[17]
Experimental Protocols
Protocol 1: Conventional Acid-Catalyzed Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
This protocol describes a standard method for the synthesis of a simple pyrazoline derivative.
Materials:
-
Chalcone (1-phenyl-3-phenylprop-2-en-1-one)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Round bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round bottom flask, dissolve the chalcone (0.01 mol) in glacial acetic acid (25 mL).
-
To this solution, add hydrazine hydrate (0.01 mol) dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the chalcone spot), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 20 mL).
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals in a vacuum oven to obtain the final product.
Reaction Mechanism:
Caption: General reaction mechanism for the acid-catalyzed synthesis of pyrazolines from chalcones.
Data Presentation
Table 1: Comparison of Conventional vs. Alternative Synthesis Methods for Pyrazolines
| Method | Typical Yield | Reaction Time | Temperature | Notes | Reference |
| Conventional Heating | < 70% | Several hours | Reflux | Simple setup, but often inefficient.[2][4] | [2][4] |
| Microwave Irradiation | 77-96% | Minutes | 110°C | Rapid heating, shorter reaction times, often higher yields.[3][10] | [3][10] |
| Ultrasonic Irradiation | 72-89% | 15-30 min | Room Temp | Green chemistry approach, cavitation effects enhance reaction rates.[4][10] | [4][10] |
| Grinding Technique | 78-94% | 5-15 min | Room Temp | Solvent-free method, environmentally friendly.[4] | [4] |
References
- Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat - Scientia Research Library Journal of Applied Chemistry.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH.
- New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - Organic & Biomolecular Chemistry (RSC Publishing).
- What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products? | ResearchGate.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - J Adv Pharm Technol Res.
- Process for the purification of pyrazoles - Google Patents.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
- Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism.
- Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade - ResearchGate.
- Method for purifying pyrazoles - Google Patents.
- Pyrazoline synthesis - Organic Chemistry Portal.
- The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega - ACS Publications.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- Synthesis of pyrazoline and pyrazoles from chalcone precursors - ResearchGate.
- Synthesis of Novel Pyrazolines of Medicinal Interest - ResearchGate.
- Optimization of pyrazoline synthesis from chalcone | Download Table - ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Design, synthesis and biological evaluation of some novel pyrazoline derivatives.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC - NIH.
- Top: Approaches for the synthesis of pyrazolines and pyrazoles starting from hydrazones. Bottom - ResearchGate.
- Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe3+/Fe2+ in aqueous environments - NIH.
- (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate.
- Mechanism for the synthesis of pyrazole derivatives via Knoevenagel... - ResearchGate.
- Synthesis of 2‐pyrazoline derivatives via Michael addition. - ResearchGate.
- The mechanistic pathway for the formation of pyrazoline compounds by... - ResearchGate.
- Automated multistep synthesis of 2-pyrazolines in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00515A.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates - ResearchGate.
- Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides - Organic & Biomolecular Chemistry (RSC Publishing).
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC - NIH.
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stability of pyrazole carboxylates under acidic vs basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole carboxylate stability. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting advice for handling pyrazole carboxylates in your research and development endeavors. Pyrazole carboxylates are a vital class of compounds in medicinal chemistry and materials science, and understanding their stability is paramount to ensuring the integrity of your experimental results and the quality of your products.
This resource is structured to address the common challenges and questions that arise when working with these molecules, moving from foundational concepts to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of pyrazole carboxylates under various conditions.
Q1: What are the primary degradation pathways for pyrazole carboxylates?
A1: The two primary degradation pathways for pyrazole carboxylates are ester hydrolysis and decarboxylation . The susceptibility to each pathway is highly dependent on the pH of the medium, temperature, and the substitution pattern on the pyrazole ring.
-
Ester Hydrolysis: This is the cleavage of the ester bond to yield the corresponding pyrazole carboxylic acid and alcohol. It can be catalyzed by both acids and bases.[1][2][3]
-
Decarboxylation: This involves the loss of carbon dioxide from the pyrazole carboxylic acid (formed via hydrolysis) or directly from the carboxylate under certain conditions, leading to a pyrazole with a hydrogen at that position.[4]
Q2: Are pyrazole carboxylates more stable under acidic or basic conditions?
A2: Generally, pyrazole carboxylates exhibit greater stability in neutral to mildly acidic conditions. Basic conditions significantly accelerate the rate of ester hydrolysis.[5] The pyrazole ring itself is relatively stable to a wide pH range, but strong bases can induce ring opening in some cases.[6][7]
Q3: How do substituents on the pyrazole ring affect its stability?
A3: Substituents have a profound impact on the stability of both the pyrazole ring and the carboxylate group.
-
Electron-withdrawing groups (e.g., nitro, haloalkyl) can increase the acidity of the N-H proton, making the pyrazole more susceptible to deprotonation and subsequent reactions under basic conditions.[8] However, they can also deactivate the ring towards certain electrophilic attacks.
-
Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the ring, potentially making it more susceptible to oxidation but can enhance the basicity of the ring nitrogens.[8]
-
Steric hindrance around the ester group can slow down the rate of hydrolysis.
Q4: Can the pyrazole ring itself degrade?
A4: The pyrazole ring is an aromatic heterocycle and is generally quite stable.[9] It is resistant to many oxidizing and reducing agents.[9][10] However, under very harsh conditions, such as with strong bases, deprotonation at C3 can lead to ring opening.[6][7] Additionally, highly energetic pyrazole derivatives, particularly those with multiple nitro groups, can be chemically unstable.[5]
Troubleshooting Guide
This section provides practical advice for common issues encountered during experiments with pyrazole carboxylates.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product after reaction and workup. | Degradation during basic workup: The use of strong bases (e.g., NaOH, KOH) during aqueous workup can cause rapid hydrolysis of the ester. | Use a milder base for neutralization, such as sodium bicarbonate or a saturated solution of ammonium chloride. Keep the temperature low during the workup. Minimize the contact time with the basic solution. |
| Degradation during acidic workup: While generally more stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to some hydrolysis or other side reactions. | Neutralize the reaction mixture promptly after completion. Use a saturated solution of sodium bicarbonate for neutralization. | |
| Presence of a significant amount of the corresponding pyrazole carboxylic acid in the final product. | Incomplete esterification or hydrolysis during reaction/workup: The reaction may not have gone to completion, or the product may have hydrolyzed during the workup or purification. | Ensure the esterification reaction has gone to completion by monitoring with TLC or LC-MS. For workup, follow the suggestions for minimizing hydrolysis under acidic or basic conditions. During purification by column chromatography, avoid highly acidic or basic mobile phases. |
| Formation of an unexpected byproduct lacking the carboxylate group. | Decarboxylation: The pyrazole carboxylate may have first hydrolyzed to the carboxylic acid, which then decarboxylated. This is more likely to occur at elevated temperatures. | Avoid excessive heat during the reaction, workup, and purification steps. If the carboxylic acid is a known intermediate, consider reaction conditions that do not favor its formation or subsequent decarboxylation. |
| Discoloration of the reaction mixture or isolated product. | Oxidation or side reactions of the pyrazole ring or substituents: Some pyrazoles can be sensitive to air oxidation, especially in the presence of certain metals or under basic conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider the use of an antioxidant if compatible with your reaction chemistry. |
| Difficulty in purifying the product by silica gel chromatography. | Interaction of the basic pyrazole nitrogen with the acidic silica gel: The nitrogen atoms in the pyrazole ring can interact with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation. | Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the mobile phase. Alternatively, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[11] |
In-Depth Technical Protocols
This section provides detailed methodologies for assessing the stability of pyrazole carboxylates.
Protocol 1: Forced Degradation Study of a Pyrazole Carboxylate
This protocol outlines a systematic approach to identify the degradation pathways and potential degradation products of a pyrazole carboxylate under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[10][12][13]
Objective: To evaluate the intrinsic stability of a pyrazole carboxylate and to develop a stability-indicating analytical method.
Materials:
-
Pyrazole carboxylate of interest
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Constant temperature oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole carboxylate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid pyrazole carboxylate in an oven at a suitable temperature (e.g., 60°C or 80°C). Also, prepare a solution and store it at the same temperature.
-
Photolytic Degradation: Expose the solid pyrazole carboxylate and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw aliquots of the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.[10]
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before dilution.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A C18 column with a gradient elution of acetonitrile and water (with a suitable modifier like formic acid) is a good starting point.
-
Monitor the elution profile using a UV or PDA detector at a wavelength where the parent compound and potential degradation products absorb.
-
-
Data Analysis and Characterization:
-
Quantify the amount of the parent compound remaining at each time point to determine the rate of degradation.
-
Identify the major degradation products using LC-MS by analyzing their mass-to-charge ratios and fragmentation patterns.[9][14][15][16]
-
If necessary, isolate the major degradation products using preparative HPLC for further structural elucidation by NMR.[14][17]
-
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of a pyrazole carboxylate.
Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in predicting stability and designing more robust molecules and processes.
Acid-Catalyzed Ester Hydrolysis
The acid-catalyzed hydrolysis of an ester is a reversible process that is the microscopic reverse of the Fischer esterification.[1][2]
Mechanism of Acid-Catalyzed Hydrolysis of a Pyrazole Ester:
Caption: Mechanism of acid-catalyzed hydrolysis of a pyrazole ester.
Base-Catalyzed Ester Hydrolysis (Saponification)
Base-catalyzed hydrolysis is an irreversible process because the final step involves the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate anion, which is unreactive towards nucleophilic attack by the alcohol.[2][5]
Mechanism of Base-Catalyzed Hydrolysis of a Pyrazole Ester:
Caption: Mechanism of base-catalyzed hydrolysis of a pyrazole ester.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. [Link]
-
Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS Publications. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. [Link]
-
Rate Constant of Ester Hydrolysis. Scribd. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. PubMed. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
-
Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. RSC Publishing. [Link]
-
Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. ResearchGate. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. [Link]
-
Ester Hydrolysis. BYJU'S. [Link]
-
Rate of hydrolysis of ester in presence of an acidic medium. Chemistry Stack Exchange. [Link]
-
Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
VII*. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol. SciSpace. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. [Link]
-
Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
Stability testing protocols. Slideshare. [Link]
-
Stability Study SOP as per ICH Guideline. Pharma Beginners. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. QualityHub. [Link]
-
Hydrolysis rate constants for two carboxylic acid esters. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
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Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing exothermic reactions during pyrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are working with or scaling up these important reactions. The following information is structured in a practical question-and-answer format to directly address common challenges and provide field-proven insights into maintaining thermal control and ensuring reaction safety and reproducibility.
Section 1: Frequently Asked Questions - Understanding the Thermal Risks
This section addresses the fundamental principles behind the exothermic nature of common pyrazole syntheses.
Q1: Why is the Knorr synthesis of pyrazoles, involving a hydrazine and a 1,3-dicarbonyl compound, inherently exothermic?
The Knorr pyrazole synthesis is a classic and widely used cyclocondensation reaction.[1] Its exothermic nature stems from the thermodynamically favorable formation of stable C-N bonds and the ultimate creation of a highly stable aromatic pyrazole ring.[2] The overall reaction can be broken down into several steps, with the key heat-generating phases being the intramolecular cyclization and subsequent dehydration.
The mechanism typically proceeds as follows:
-
Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3]
-
Intermediate Formation: This leads to the formation of a carbinolamine or hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. This ring-closing step is highly favorable and releases significant energy.
-
Dehydration: The resulting intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring. This dehydration step is also a major contributor to the overall exotherm of the reaction.[1]
Each of these bond-forming and rearrangement steps contributes to a net release of energy, which manifests as heat.
Q2: Which specific reagents or conditions are known to increase the thermal risk?
Several factors can intensify the exotherm:
-
Unsubstituted Hydrazine (Hydrazine Hydrate): Hydrazine itself is highly reactive and its reaction with dicarbonyls can be vigorous. The initial condensation step can proceed very quickly, leading to a rapid initial release of heat.
-
Highly Reactive Dicarbonyls: Dicarbonyl compounds with strong electron-withdrawing groups (e.g., trifluoromethyl groups) can make the carbonyl carbons more electrophilic and accelerate the initial attack by hydrazine, leading to a faster rate of heat generation.[1]
-
Concentrated Reaction Conditions: High concentrations of reactants mean that more heat is generated per unit volume. Without adequate heat dissipation, the temperature can rise rapidly.
-
Lack of Acid Catalyst Control: While often acid-catalyzed, the reaction can sometimes proceed without a catalyst, albeit slower.[4] However, the uncontrolled or rapid addition of a strong acid catalyst can significantly accelerate the reaction rate and the corresponding heat output.
Q3: What are the primary consequences of a poorly managed exotherm or a runaway reaction?
A failure to control the reaction temperature can lead to a cascade of negative outcomes:
-
Safety Hazards: The most critical risk is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can cause the solvent to boil violently (boil-over), leading to a rapid increase in pressure within a sealed vessel and the potential for rupture or explosion.[5]
-
Reduced Yield and Purity: Excessive temperatures can promote side reactions, such as polymerization or decomposition of starting materials, intermediates, or the final product. This often results in the formation of dark, tarry byproducts and a significant reduction in the yield and purity of the desired pyrazole.
-
Poor Regioselectivity: In cases where unsymmetrical dicarbonyls are used, high temperatures can sometimes reduce the regioselectivity of the cyclization, leading to a mixture of pyrazole isomers that are difficult to separate.[1]
Section 2: Proactive Thermal Management and Troubleshooting
This section provides actionable strategies and protocols for preventing and responding to thermal events.
Q4: My reaction temperature is rising much faster than expected after adding the hydrazine. What are the immediate steps I should take?
If you observe an unexpectedly rapid temperature increase (a high dT/dt), you must act immediately to prevent a thermal runaway. The following decision tree outlines the critical steps.
Caption: Key exothermic steps in the Knorr pyrazole synthesis.
References
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Camacho, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved January 21, 2026, from [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved January 21, 2026, from [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved January 21, 2026, from [Link]
-
Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved January 21, 2026, from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved January 21, 2026, from [Link]
-
Yin, P., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Wang, Z., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Retrieved January 21, 2026, from [Link]
-
Søndergaard, R., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Retrieved January 21, 2026, from [Link]
-
Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Retrieved January 21, 2026, from [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
-
Matos, J., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved January 21, 2026, from [Link]
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- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Separation of Substituted Pyrazole Regioisomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the intricate challenge of separating regioisomers of substituted pyrazoles. As a Senior Application Scientist, I understand that the synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical research programs, often yields regioisomeric mixtures that can be notoriously difficult to separate.[1] This guide is designed to provide you with not only robust protocols but also the underlying scientific principles and troubleshooting strategies to empower you in your experimental endeavors.
The formation of regioisomers is a common outcome when reacting unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2] The nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[2] This guide will explore the most effective methods to isolate your target isomer, focusing on chromatography, crystallization, and chemical derivatization techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Chromatographic Separation Strategies
Question 1: My pyrazole regioisomers are co-eluting on a standard silica gel column. What are my options?
This is a very common challenge, as regioisomers often have very similar polarities.[3] Here’s a systematic approach to troubleshoot this issue:
-
Expertise & Experience: The key is to exploit subtle differences in the isomers' interactions with the stationary and mobile phases.
-
Mobile Phase Optimization: A meticulous screening of the eluent system is your first line of defense. If a standard hexane/ethyl acetate gradient is failing, consider introducing a different solvent to alter the selectivity. For instance, replacing ethyl acetate with dichloromethane or acetone can change the hydrogen bonding and dipole-dipole interactions with your isomers. Sometimes, a very shallow gradient or even an isocratic elution with the optimal solvent mixture identified by Thin Layer Chromatography (TLC) can achieve separation.[2][3]
-
Stationary Phase Modification: If optimizing the mobile phase is insufficient, consider altering the stationary phase.
-
Deactivated Silica/Alumina: For basic pyrazole compounds, the acidic nature of standard silica gel can cause peak tailing and poor separation. Deactivating the silica gel with triethylamine or switching to neutral alumina can mitigate these effects.[4]
-
Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity. Using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be highly effective, especially if your isomers have different hydrophobic substituents.[3][4]
-
-
Question 2: I'm considering High-Performance Liquid Chromatography (HPLC) for better resolution. What are the recommended starting conditions?
HPLC is an excellent choice for high-resolution separation of closely related regioisomers.[3]
-
For Regioisomers:
-
Normal-Phase HPLC: A mobile phase of n-hexane with ethanol or isopropanol is a common starting point.[3]
-
Reversed-Phase HPLC: A C18 column is a workhorse for this application.[3] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3]
-
-
For Enantiomers (Chiral Isomers):
Workflow for Chromatographic Method Development
Caption: A decision-making workflow for developing a chromatographic separation method for pyrazole regioisomers.
Part 2: Crystallization and Recrystallization Techniques
Question 3: Can I use crystallization to separate my pyrazole regioisomers?
Absolutely. Recrystallization is a powerful purification technique, provided a suitable solvent system can be identified.[4] The success of this method hinges on the differential solubility of the regioisomers in a particular solvent or solvent mixture.
-
Trustworthiness: The process of crystallization is a self-validating system. The formation of a well-ordered crystal lattice inherently excludes impurities, including the undesired regioisomer.
-
Solvent Screening: The key is to find a solvent that dissolves your mixture at an elevated temperature but in which one isomer is significantly less soluble than the other upon cooling. Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water or ethyl acetate/hexanes).[4][6]
Question 4: My isomers tend to co-crystallize. How can I overcome this?
Co-crystallization is a common hurdle. Here are a couple of strategies to address this:
-
Salt Formation: The basic nitrogen atoms in the pyrazole ring offer a handle for chemical differentiation.[4] Treating the isomeric mixture with an inorganic or organic acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) will form pyrazolium salts. These salts often have markedly different crystal lattice energies and solubilities compared to the free bases and to each other, which can enable separation by crystallization.[4][7] The pure isomer can then be recovered by neutralization.
-
Vapor Diffusion: This is an excellent method for obtaining high-quality crystals, especially with small amounts of material. Dissolve your isomeric mixture in a small vial using a good solvent. Place this vial inside a larger, sealed container with a more volatile solvent in which your compounds are less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapors into the solution of your compound can induce the selective crystallization of one regioisomer.[8]
Experimental Protocol: Separation via Salt Formation and Crystallization
-
Dissolution: Dissolve the mixture of pyrazole regioisomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[7]
-
Acidification: Add at least an equimolar amount of a chosen acid (e.g., concentrated HCl) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the crystallization of the acid addition salt of one of the isomers.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Regeneration of Free Base: Dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure pyrazole isomer.
-
Extraction: Extract the pure isomer with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
Part 3: Chemical Derivatization and Characterization
Question 5: Is it possible to use a chemical reaction to facilitate the separation?
Yes, this is a more advanced strategy. The idea is to introduce a protecting group or another functional group that will alter the physical properties of one isomer more than the other, allowing for easier separation.
-
Authoritative Grounding: The use of protecting groups in heterocyclic chemistry is a well-established strategy.[9] For pyrazoles, the N-H can be protected, for instance, with a tetrahydropyranyl (THP) group.[10][11] After protection, the resulting derivatives may have different chromatographic behaviors or crystallization properties. Following separation, the protecting group is removed to yield the pure isomer.[10][11][12]
Logical Relationship for Derivatization Strategy
Caption: Workflow illustrating the separation of pyrazole regioisomers via a derivatization-deprotection strategy.
Question 6: How can I definitively identify my separated regioisomers?
Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[2]
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.[13][14][15]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for confirming the regiochemistry.[13][16] It identifies through-space correlations between protons. For example, a NOESY correlation between the N-methyl protons and the protons of a substituent at the C5 position would confirm that specific isomer.[16]
-
X-ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray crystallography provides the absolute, unambiguous structure of the isomer.[2]
Data Summary: Representative Spectroscopic Data
| Technique | Purpose | Expected Outcome for Differentiating Regioisomers |
| ¹H NMR | Structural Elucidation | Different chemical shifts for pyrazole ring protons and substituent protons. |
| ¹³C NMR | Structural Elucidation | Different chemical shifts for pyrazole ring carbons. |
| NOESY | Confirmation of Regiochemistry | Presence or absence of through-space correlations between specific protons (e.g., N-substituent and C5-substituent).[16] |
| Mass Spec. | Molecular Weight Confirmation | Both isomers will have the same molecular weight. Fragmentation patterns may differ. |
| X-ray Cryst. | Absolute Structure Determination | Provides the definitive 3D structure of the molecule. |
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Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
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Validation & Comparative
The Pyrazole Synthesis Race: A Comparative Guide to Conventional and Microwave-Assisted Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][2]
The Underpinnings of Pyrazole Synthesis: A Mechanistic Overview
The most common and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3]
A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[3] The reaction conditions, including the nature of the substituents and the pH, play a crucial role in directing this selectivity.
Conventional Synthesis: The Tried and True Path
Conventional heating methods, typically employing an oil bath or heating mantle, have long been the standard for pyrazole synthesis. This approach involves heating the reaction mixture under reflux for extended periods, often several hours, to drive the reaction to completion.[1] While well-established and not requiring specialized equipment, this method can be time-consuming and energy-intensive.[2] Prolonged heating can also lead to the formation of byproducts, complicating purification.[5]
Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative to conventional heating.[6][7][8] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][9] This localized and efficient energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2][9]
The advantages of MAOS extend beyond speed. The rapid and uniform heating often leads to cleaner reactions with fewer side products and, consequently, higher yields and purity.[2][5] Furthermore, the reduced energy consumption and potential for solvent-free reactions align with the principles of green chemistry, making it an environmentally benign approach.[6][7][10]
Head-to-Head Comparison: The Data Speaks for Itself
The quantitative advantages of microwave-assisted synthesis over conventional methods for pyrazole formation are well-documented in the scientific literature. The following table summarizes key data from comparative studies.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 - 9 hours | 1 - 10 minutes | [1][11] |
| Yield | 72-90% | 79-98% (often with significant improvement) | [1][11][12] |
| Temperature | 75°C - Reflux (~118°C) | 60°C - 120°C (Power dependent) | [1][12][13] |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [1] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the synthesis of a phenyl-1H-pyrazole derivative via both conventional and microwave-assisted methods are presented below. These protocols are based on established literature procedures.[1][12]
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles[1]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of the appropriate aryl hydrazine and β-ketoester is dissolved in ethanol in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
The reaction mixture is heated under reflux at 75°C for 2 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[1][14]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aryl hydrazine, β-ketoester, and ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The solvent is evaporated, and the product is purified as described in the conventional method.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the distinct workflows of conventional and microwave-assisted pyrazole synthesis, highlighting the significant reduction in process time with the latter.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Making the Right Choice: A Decision Framework
The choice between conventional and microwave-assisted synthesis involves a trade-off between equipment availability, reaction scale, and the need for rapid results. The following diagram provides a logical framework to guide this decision.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Conclusion: Embracing Efficiency in Pyrazole Synthesis
Microwave-assisted organic synthesis presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[1][2][9] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[1][12] While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial.[2] The adoption of microwave technology not only accelerates the pace of research but also aligns with the growing emphasis on sustainable and green chemistry in the pharmaceutical industry.[6][7][14]
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Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (Basel), 18(11), 1692. [Link]
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Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021, October 11). ACS Omega. [Link]
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Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (Basel), 18(11), 1692. [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). Molecules. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
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de Oliveira, C. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Combinatorial Chemistry & High Throughput Screening, 25(10), 1748-1757. [Link]
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Law, J., et al. (2023, March 1). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. Retrieved January 21, 2026, from [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Advances. [Link]
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Corradi, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1383-1395. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). Reactions. [Link]
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Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]
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Synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 21, 2026, from [Link]
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Synthesis of pyrazoles and dihydropyrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Advances. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to Modern Synthetic Routes for 1,3,5-Trisubstituted Pyrazoles
The 1,3,5-trisubstituted pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1] The quest for efficient, versatile, and regioselective synthetic methodologies to access these valuable structures is a continuous endeavor in chemical research. This guide provides an in-depth comparison of three prominent alternative synthesis routes, moving beyond traditional methods to offer researchers and drug development professionals a clear understanding of the modern synthetic landscape. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each strategy, supported by experimental data and detailed protocols.
The Power of Convergence: Multicomponent Syntheses
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby maximizing efficiency and minimizing waste.[2] Several MCRs have been developed for the synthesis of 1,3,5-trisubstituted pyrazoles, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4]
A notable example is the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds.[4] This approach proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization, often utilizing molecular oxygen as a green oxidant.[4] The versatility of this method allows for the introduction of a wide range of substituents at the 1, 3, and 5-positions of the pyrazole ring.
Another efficient MCR involves the reaction of aldehydes, ketones, and hydrazines under microwave irradiation, followed by an oxidative aromatization step to yield the desired 1,3,5-trisubstituted pyrazoles.[5] This method is lauded for its operational simplicity and rapid reaction times.[5]
Mechanistic Rationale
The general mechanism for a three-component synthesis involving an aldehyde, a β-ketoester, and a hydrazine derivative is initiated by the formation of a hydrazone from the aldehyde and hydrazine. Concurrently, the β-ketoester can exist in equilibrium with its enol tautomer. The crucial cyclization step occurs through the reaction of the hydrazone with the enol, followed by dehydration to afford the pyrazole ring. The choice of catalyst can be critical in promoting the key steps and influencing the overall yield and regioselectivity.[5]
Precision in Cycloaddition: The Role of Nitrile Imines
The [3+2] cycloaddition reaction between a nitrile imine and an alkyne is a classic and highly effective method for the synthesis of pyrazoles. This approach offers excellent control over regioselectivity, which is a significant advantage over traditional condensation methods. Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base.
A modern variation of this strategy employs ninhydrin-derived Morita-Baylis-Hillman carbonates as the alkyne surrogate.[6][7] This method provides access to a diverse range of 1,3,5-trisubstituted pyrazoles in high yields.[6] The reaction proceeds smoothly under mild conditions and tolerates a wide variety of functional groups on both the nitrile imine and the dipolarophile.
Another innovative approach involves a tandem 1,3-dipolar cycloaddition/elimination sequence. In this process, a spiro-pyrazoline intermediate is formed, which then undergoes a ring-opening and elimination to furnish the aromatic pyrazole.[1] This unique route has expanded the scope of accessible 1,3,5-trisubstituted pyrazoles.[1]
Mechanistic Rationale
The 1,3-dipolar cycloaddition of a nitrile imine to an alkyne is a concerted pericyclic reaction. The regioselectivity is governed by the electronic properties of the substituents on both the nitrile imine and the alkyne. The formation of the pyrazole ring is driven by the favorable energetics of creating an aromatic system. The in situ generation of the reactive nitrile imine is a key feature of this method, avoiding the isolation of this potentially unstable intermediate.
Regioselective Innovation: Tosylhydrazones and Terminal Alkynes
A highly efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed utilizing the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][9] This methodology offers complete regioselectivity, which is a significant improvement over many traditional pyrazole syntheses, especially when the substituents at the 3- and 5-positions are sterically or electronically similar.[8][9]
The reaction is typically carried out under basic conditions and demonstrates a broad substrate scope with excellent tolerance for various functional groups on both the tosylhydrazone and the alkyne.[8][9] This method avoids the need to handle potentially hazardous diazo compounds directly, as they are generated in situ from the tosylhydrazone.[9]
Mechanistic Rationale
The proposed mechanism involves the in situ generation of a diazo compound from the N-alkylated tosylhydrazone under basic conditions. This is followed by a [3+2] cycloaddition reaction with the terminal alkyne. A subsequent 1,3-proton shift leads to the formation of the aromatic pyrazole ring. The high regioselectivity is attributed to the specific orientation of the dipole and dipolarophile during the cycloaddition step.
Comparative Performance Data
| Synthesis Route | Key Advantages | Typical Yields | Reaction Conditions | Scope & Limitations |
| Multicomponent Syntheses | High atom economy, operational simplicity, convergent synthesis. | Good to excellent (often >80%).[3][5] | Varies; can be catalyst-free, metal-catalyzed, or enzyme-catalyzed.[2][3][10] | Broad substrate scope. Regioselectivity can sometimes be an issue with unsymmetrical 1,3-dicarbonyls.[3] |
| 1,3-Dipolar Cycloaddition of Nitrile Imines | Excellent regioselectivity, mild reaction conditions. | High (up to 95%).[6] | Typically base-mediated in situ generation of nitrile imine. | Wide range of functional groups tolerated.[6] Requires synthesis of hydrazonoyl halide precursors. |
| Reaction of Tosylhydrazones and Terminal Alkynes | Complete regioselectivity, avoids direct handling of diazo compounds.[8][9] | Good to high.[9] | Basic conditions (e.g., t-BuOK).[8] | Excellent for a variety of aromatic and heteroaromatic substrates.[8][9] May have limitations with certain aliphatic substrates.[8] |
Experimental Protocols
Representative Protocol for Multicomponent Synthesis
Adapted from Atcha and Magini et al. (2021).[5]
To a mixture of an aldehyde (1 mmol), an arylhydrazine (1 mmol), and a β-diketone or β-ketoester (1 mmol), (TBA)2S2O8 (tetrabutylammonium peroxydisulfate) is added as a catalyst. The reaction mixture is stirred under solvent-free conditions for a specified time. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired 1,3,5-trisubstituted pyrazole.
Representative Protocol for 1,3-Dipolar Cycloaddition
Adapted from a general procedure for nitrile imine cycloaddition.
To a solution of a hydrazonoyl chloride (1.0 mmol) and an alkyne (1.2 mmol) in an anhydrous solvent (e.g., THF, toluene) at room temperature, a base (e.g., triethylamine, 1.5 mmol) is added dropwise. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1,3,5-trisubstituted pyrazole.
Representative Protocol for Tosylhydrazone and Alkyne Reaction
Adapted from Kong, Tang, and Wang (2014).[8]
A mixture of an N-alkylated tosylhydrazone (0.5 mmol), a terminal alkyne (0.6 mmol), and t-BuOK (1.5 mmol) in pyridine is stirred at a specified temperature for a designated time. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to give the pure 1,3,5-trisubstituted pyrazole.
Visualizing the Synthetic Workflows
Caption: Workflow for a typical multicomponent synthesis of 1,3,5-trisubstituted pyrazoles.
Caption: Workflow for the synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition.
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A Senior Scientist's Guide to Validating N-Methyl Pyrazole Isomer Structures via NMR Spectroscopy
For researchers and professionals in drug development, the regioselectivity of N-alkylation on a pyrazole ring is a persistent challenge. The synthesis of N-methyl pyrazoles frequently results in a mixture of isomers, and the precise identification of each is not merely an academic exercise—it is fundamental to establishing structure-activity relationships (SAR), ensuring compound novelty for intellectual property, and meeting regulatory standards. This guide provides an in-depth, experience-driven comparison of N-methyl pyrazole isomers, grounded in the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal logic behind spectral differences and present a self-validating workflow for unambiguous structural assignment.
The Foundation: Why NMR is Definitive for Isomer Differentiation
The electronic environment of the pyrazole ring is inherently asymmetric. The two nitrogen atoms—a "pyrrole-like" nitrogen (N1) that bears a substituent (a proton or alkyl group) and a "pyridine-like" nitrogen (N2) with a lone pair of electrons in the plane of the ring—exert distinct electronic effects. The position of the N-methyl group fundamentally alters the shielding and deshielding of the ring's carbon and proton atoms. This alteration provides a unique spectroscopic "fingerprint" for each isomer, which can be decisively read using a combination of 1D and 2D NMR techniques.
Simple 1D NMR (¹H and ¹³C) provides the first layer of evidence. The chemical shifts of the methyl groups and ring protons offer strong clues, particularly when comparing symmetric versus asymmetric isomers. For instance, 1,4-dimethylpyrazole possesses a C₂ symmetry axis that is absent in the 1,3- and 1,5- isomers, leading to a simpler spectrum. However, for definitively distinguishing between the closely related 1,3- and 1,5-dimethylpyrazole isomers, 1D data alone is often insufficient. The true power lies in 2D correlation experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals the scalar coupling between protons and carbons separated by two or three bonds.[1] This through-bond connectivity map is the ultimate arbiter of structure.
Comparative NMR Data of N-Methyl Pyrazole Isomers
The following table summarizes typical ¹H and ¹³C NMR chemical shift (δ) ranges for three common dimethylpyrazole isomers in CDCl₃. These values are compiled from various sources and serve as a reliable starting point for analysis.[2][3][4][5][6]
| Compound | Structure | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 1,3-Dimethylpyrazole | ![]() | N-CH₃: 3.7-3.8C3-CH₃: 2.2-2.3H4: 5.9-6.0H5: 7.2-7.3 | N-CH₃: ~39C3-CH₃: ~13C3: ~151C4: ~105C5: ~138 |
| 1,4-Dimethylpyrazole | ![]() | N-CH₃: 3.7-3.8C4-CH₃: 2.0-2.1H3/H5: 7.2-7.3 (singlet) | N-CH₃: ~39C4-CH₃: ~9C3/C5: ~137C4: ~115 |
| 1,5-Dimethylpyrazole | ![]() | N-CH₃: 3.6-3.7C5-CH₃: 2.2-2.3H3: 7.3-7.4H4: 5.9-6.0 | N-CH₃: ~35C5-CH₃: ~11C3: ~139C4: ~104C5: ~148 |
Note: Chemical shifts can vary based on solvent and concentration. This table should be used as a comparative guide.
A Self-Validating Workflow for Isomer Identification
The key to trustworthy analysis is a systematic approach where each step confirms the last. Simply matching chemical shifts is insufficient. A robust protocol involves using a suite of NMR experiments to build the molecular structure piece by piece. The following workflow is designed to provide an unambiguous structural assignment.
Caption: Logical workflow for NMR-based isomer validation.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice due to its volatility and minimal interference in the proton spectrum.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
Spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Phase-sensitive gradient-selected HSQC (e.g., hsqcedetgpsisp2.2).
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant (J(C,H)): Optimized for 8-10 Hz. This is a critical parameter that selects for 2- and 3-bond correlations.[8]
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16 per increment, as sensitivity can be low.
-
The Decisive Test: Differentiating 1,3- vs. 1,5-Dimethylpyrazole with HMBC
The most common ambiguity arises between the 1,3- and 1,5-dimethyl isomers. Their 1D spectra can appear very similar. The HMBC experiment provides the definitive solution by mapping the connectivity from the N-methyl protons to the carbons of the pyrazole ring.
The protons of the N-methyl group will show a three-bond correlation (³J) to the C3 carbon and a two-bond correlation (²J) to the C5 carbon. This is the crucial piece of information. By first identifying which ring carbon is which (e.g., quaternary vs. protonated) using the ¹³C and HSQC spectra, we can trace the HMBC correlations from the N-methyl group to make an unambiguous assignment.[1][9]
Expected HMBC Correlations for 1,5-Dimethylpyrazole:
In this isomer, C5 is substituted with a methyl group (quaternary carbon), and C3 is attached to a proton.
-
The Diagnostic Correlation: The protons of the N1-CH₃ group will show an HMBC cross-peak to the quaternary carbon signal of C5 and the protonated carbon signal of C3 .
Caption: Key HMBC correlations for 1,3-Dimethylpyrazole.
By following this analytical workflow, the identity of the N-methyl pyrazole isomer can be established with an exceptionally high degree of confidence, creating a trustworthy and repeatable system for structural validation.
References
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SpectraBase. (n.d.). 1,3-Dimethylpyrazole. Wiley. Retrieved from [Link]
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Thakare, N. R., Dhawas, A. K., Ganoskar, P. S., & Kale, P. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. Retrieved from [Link]
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SpectraBase. (n.d.). 1,5-Dimethylpyrazole. Wiley. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,5-Dimethylpyrazole. PubChem Compound Database. Retrieved from [Link]
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Al-Bayati, R. H., & Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]
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Chen, X., She, J., Shang, Z., Wu, J., Wu, H., & Zhang, P. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Synthesis, 2008(21), 3478-3482. Retrieved from [Link]
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Elguero, J., et al. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 8(3), 113-122. Retrieved from [Link]
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Kowalska, T., & Wrzolek, S. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6617. Retrieved from [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]
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Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
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Alkorta, I., Elguero, J., & Jagerovic, N. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 9(6), 672-683. Retrieved from [Link]
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Alkorta, I., Elguero, J., & Foces-Foces, C. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(10), 1101-1108. Retrieved from [Link]
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Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. Retrieved from [Link]
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Bertamino, A., et al. (2018). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE Repository. Retrieved from [Link]
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Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Retrieved from [Link]
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Kavalenka, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8863-8875. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile structure is a privileged scaffold found in a remarkable array of pharmaceuticals, agrochemicals, and advanced materials. Molecules incorporating the pyrazole moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][2] The blockbuster anti-inflammatory drug Celecoxib is a prime example of a pyrazole-containing therapeutic. Given their importance, the efficient and selective synthesis of substituted pyrazoles is a paramount objective in organic chemistry.
The choice of catalyst is the most critical parameter dictating the efficiency, regioselectivity, and environmental footprint of pyrazole synthesis. This guide provides an in-depth comparative analysis of the primary catalytic systems employed today, moving from classical acid-catalyzed methods to modern transition-metal, nano-, and organocatalytic strategies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to inform your selection of the optimal catalyst for your specific synthetic challenge.
The Foundational Method: Knorr Pyrazole Synthesis and Acid Catalysis
The most traditional and widely practiced method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid catalyst.[3][4]
Mechanistic Insight
The reaction proceeds via a well-established mechanism.[5][6] The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the aromatic pyrazole ring.[3] A critical consideration in the Knorr synthesis is regioselectivity; when an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomeric pyrazoles can be formed.[1][7]
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of pyrazoles.
The Green Chemistry Approach: Nanocatalysis
In recent years, the principles of green chemistry have driven the development of highly efficient and reusable nanocatalysts for pyrazole synthesis. [8]These materials offer significant advantages, including high surface-area-to-volume ratios, enhanced catalytic activity, mild reaction conditions, and straightforward recovery and reuse, which reduces cost and waste. [9][10]
Prominent Nanocatalyst Platforms
-
Magnetic Nanoparticles: Iron oxide nanoparticles (e.g., Fe3O4) can be functionalized with catalytic groups. Their key advantage is facile separation from the reaction mixture using an external magnet, allowing for simple recovery and multiple reuse cycles. [10]* Metal Oxides: ZnO nanoparticles have been shown to be an eco-friendly and efficient catalyst for pyrazole synthesis in aqueous media. More advanced systems, like Ag/La-ZnO core-shell nanoparticles, enable solvent-free synthesis via grinding at room temperature with excellent yields. [11]* Graphene Oxide: Graphene oxide nanoparticles can function as effective Lewis base catalysts for the one-pot synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, offering high yields and short reaction times. [9] Nanocatalysis aligns with the increasing demand for sustainable synthetic methodologies in the pharmaceutical and chemical industries. [12]
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A Senior Application Scientist's Guide to Assessing the Biological Activity of Pyrazole Analogs and Derivatives
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets through various non-covalent interactions. This versatility is evidenced by the integration of the pyrazole nucleus into numerous clinically successful drugs, such as the potent anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[2][3] The widespread pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, have cemented pyrazole derivatives as a focal point of intensive research.[4][5]
This guide provides an in-depth comparison of key biological activities of pyrazole analogs, supported by experimental data and field-proven protocols. It is designed for researchers and drug development professionals, offering not just methodologies, but the scientific rationale behind experimental choices to ensure robust and reproducible assessment of these promising compounds.
Assessment of Anticancer Activity
Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating the ability to interact with numerous targets crucial for cancer progression, including tubulin, various kinases (EGFR, CDK), and DNA.[6][7] Their efficacy is highly dependent on the nature and position of substituents on the pyrazole core, making a systematic assessment of cytotoxicity and structure-activity relationships (SAR) essential.[5][8]
Comparative Performance: Cytotoxicity of Pyrazole Analogs
The cytotoxic potential of novel pyrazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, serves as a primary metric for comparison.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Compound 25 | Pyrazole-benzothiazole hybrid | PC3 (Prostate) | 3.17 | Axitinib | >10 | [6] |
| Compound 53 | 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 15.98 | Doxorubicin | (Varies) | [6] |
| Compound 54 | 4-amino-5-substituted selenolo[2,3-c]pyrazole | HepG2 (Liver) | 13.85 | Doxorubicin | (Varies) | [6] |
| Ferrocene-hybrid 47c | Ferrocene at position 1, NH₂ group | HCT-116 (Colon) | 3.12 | Not Available | N/A | [5] |
| Flavanone-hybrid | 4-bromophenyl at pyrazole ring | MCF-7 (Breast) | 5.8 | Doxorubicin | (Varies) | [9] |
Field Insights on SAR: Structure-activity relationship studies consistently reveal that the strategic placement of substituents can dramatically enhance anticancer efficacy. For instance, the introduction of electron-withdrawing groups on aromatic rings attached to the pyrazole scaffold often leads to greater growth inhibition.[6] Fusing the pyrazole core with other heterocyclic systems, such as benzothiazole or creating organometallic hybrids with ferrocene, has also proven to be a successful strategy for boosting cytotoxic potency.[5][6]
Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle of Causality: The assay's mechanism hinges on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells.[10] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product.[12] Since this conversion only occurs in metabolically active, viable cells, the quantity of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Self-Validating Controls (Trustworthiness):
-
Negative Control: Add medium without any compound to several wells to establish 100% cell viability.
-
Vehicle Control: Add medium containing the maximum concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This ensures the solvent itself is not cytotoxic.[14]
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay's sensitivity and the cells' response to cytotoxic insults.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[13]
-
MTT Addition: Following incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20-28 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[13] During this period, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance (Optical Density, OD) at a wavelength of 492 nm or between 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Assessment of Anti-inflammatory Activity
A significant class of pyrazole derivatives exerts anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15][16] The COX enzyme converts arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[17] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions, COX-2 is induced at inflammatory sites.[16] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition.[17]
Comparative Performance: COX-2 Inhibition and Selectivity
The efficacy of pyrazole-based anti-inflammatory agents is determined by their IC₅₀ for COX-2 inhibition and their Selectivity Index (SI), calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound ID | Key Structural Feature | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Source |
| Celecoxib | (Reference Drug) | 0.87 - 1.15 | 8.85 - 78.06 | [17][18][19] |
| Compound 4b | Pyrazole-hydrazone | 0.58 | 10.55 | [19] |
| Compound 5s | Sulfonamide derivative | 2.51 | 72.95 | [17] |
| Compound 5u | Sulfonamide derivative | 1.79 | 74.92 | [17] |
| Compound 5f | Pyrazolone skeleton | 1.50 | >66.67 | [18] |
| Compound AD 532 | Benzenesulfonamide | Less potent than Celecoxib | (Not specified) | [20] |
Field Insights on Mechanism: The diaryl-heterocycle structure, characteristic of drugs like Celecoxib, is a key pharmacophore for selective COX-2 inhibition. One aromatic ring, often a sulfonamide or a similar group, binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[17][18] Molecular docking studies are invaluable for predicting how novel analogs will interact with the enzyme's active site.[19]
Signaling Pathway of COX-2 Inhibition
Caption: Pyrazole derivatives selectively inhibit the COX-2 enzyme.
Protocol: In Vitro COX Inhibition Assay (Conceptual Overview)
Direct measurement of COX-1 and COX-2 inhibition is typically performed using commercially available enzyme immunoassay (EIA) kits. These assays provide a robust, self-validating system for determining both potency and selectivity.
Principle of Causality: The assay quantifies the amount of Prostaglandin E₂ (PGE₂) produced by recombinant COX-1 or COX-2 enzymes from the substrate, arachidonic acid.[18] The inhibitory effect of a test compound is measured by its ability to reduce the amount of PGE₂ generated compared to a control without the inhibitor.
Step-by-Step Methodology (General Workflow):
-
Reagent Preparation: Prepare assay reagents, including reaction buffer, heme, and recombinant human COX-1 or COX-2 enzymes, according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the pyrazole test compounds and the reference drug (e.g., Celecoxib).
-
Enzyme Incubation: In separate wells of a 96-well plate, add the reaction buffer, heme, the enzyme (either COX-1 or COX-2), and a dilution of the test compound.
-
Self-Validating Controls:
-
100% Initial Activity Control: Include wells with the enzyme but no inhibitor to establish the baseline for maximum enzyme activity.
-
Non-specific Binding Wells: Prepare wells without the enzyme to measure background signal.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for prostaglandin production.
-
Detection: Stop the reaction and use a competitive ELISA-based method provided in the kit to quantify the amount of PGE₂ produced in each well. This typically involves adding a PGE₂-acetylcholinesterase tracer and an antibody.
-
Measurement: After a final incubation and washing step, add a colorimetric substrate (Ellman's Reagent). Read the absorbance on a plate reader. The intensity of the color is inversely proportional to the amount of PGE₂ produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Assessment of Antimicrobial Activity
The pyrazole scaffold is also present in compounds exhibiting significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.[3][21] Assessing this activity is crucial for identifying new leads for anti-infective therapies.
Comparative Performance: Antimicrobial Efficacy of Pyrazole Analogs
The agar diffusion method provides a preliminary measure of antimicrobial efficacy, where the diameter of the zone of inhibition around the test compound corresponds to its activity.
| Compound ID | Target Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 21c | S. aureus (Resistant) | (MIC = 0.25 µg/mL) | Gatifloxacin | (MIC = 1 µg/mL) |[22] | | Compound 23h | S. aureus (Resistant) | (MIC = 0.25 µg/mL) | Gatifloxacin | (MIC = 1 µg/mL) |[22] | | Generic Pyrazoles | E. coli | Moderate Activity | Ciprofloxacin | (Varies) |[23] | | Generic Pyrazoles | S. aureus | Good Activity | Ciprofloxacin | (Varies) |[23] |
Note: Some studies report Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a microorganism.
Workflow for Antimicrobial Assessment
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and straightforward technique for the preliminary evaluation of the antimicrobial activity of chemical compounds.[14][24]
Principle of Causality: The method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well. The size of this zone is proportional to the compound's antimicrobial potency and its diffusion characteristics in the agar.[25]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plate to create a bacterial lawn.[26]
-
Well Creation: Use a sterile cork borer (6-8 mm in diameter) or the wide end of a sterile pipette tip to aseptically punch uniform wells into the agar.[24][26]
-
Sample Addition: Carefully pipette a fixed volume (e.g., 100 µL) of the pyrazole test solution (dissolved in a suitable solvent like DMSO) into a designated well.[25]
-
Self-Validating Controls:
-
Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin) to one well to confirm the susceptibility of the microorganism and validate the assay conditions.[27]
-
Negative Control: Add only the solvent (e.g., 10% DMSO) to another well to ensure it does not exhibit any antimicrobial activity.[25]
-
-
Pre-diffusion (Optional but Recommended): Allow the plates to sit at room temperature or 4°C for 1-2 hours to permit the compounds to diffuse from the wells into the agar before significant microbial growth begins.[25]
-
Incubation: Incubate the plates in an inverted position for 18-24 hours at 37°C.[14][25]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Conclusion
The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. A rigorous and systematic assessment using validated, well-controlled experimental protocols is paramount to identifying and optimizing lead compounds. By employing assays such as the MTT, COX inhibition, and agar diffusion methods, researchers can effectively quantify the anticancer, anti-inflammatory, and antimicrobial potential of novel pyrazole analogs. Understanding the underlying principles of these assays and the importance of structure-activity relationships will continue to drive the development of the next generation of pyrazole-based therapeutics.
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A Comparative Guide to Pyrazoline Synthesis: Methods, Mechanisms, and Yields
For Researchers, Scientists, and Drug Development Professionals
Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][2] The versatility of the pyrazoline scaffold has driven extensive research into efficient and high-yielding synthetic methodologies. This guide provides an in-depth comparison of common and innovative methods for pyrazoline synthesis, offering experimental insights and yield data to inform strategic decisions in the laboratory.
The Classic Approach: Cyclization of Chalcones with Hydrazines
The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is one of the most fundamental and widely used methods for synthesizing 2-pyrazolines.[3] This method's popularity stems from the ready availability of starting materials and its operational simplicity.
Mechanistic Rationale
The synthesis begins with the preparation of chalcones, typically through a Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[4][5] The subsequent reaction with hydrazine hydrate proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The reaction can be catalyzed by either acid or base.[5][6]
Experimental Protocol: Conventional Heating
A common procedure involves refluxing the chalcone and hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.[1][7]
Step-by-Step Protocol:
-
Dissolve the substituted chalcone (0.001 mol) and hydrazine hydrate (0.002 mol) in 10 mL of ethanol.[1]
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Pour the mixture into crushed ice or cold water to precipitate the pyrazoline product.[1][8]
-
Filter the solid, wash with cold water, and dry.[8]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrazoline derivative.[1][8]
Causality Behind Choices: The use of excess hydrazine hydrate helps to drive the reaction to completion. Ethanol is a common solvent due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions. The final precipitation in ice-cold water is an effective method for isolating the often-solid pyrazoline product.
Yield Analysis
Conventional heating methods for this reaction typically provide moderate to good yields, generally ranging from 55% to 75%.[9] However, these methods often require longer reaction times and higher temperatures, which can lead to the formation of by-products.[4]
Pushing for Efficiency: Microwave-Assisted Synthesis
In the quest for more sustainable and efficient chemical processes, microwave irradiation has emerged as a powerful tool in organic synthesis.[4] This "green chemistry" approach often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[9][10]
Mechanistic Advantage of Microwave Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate the rate of reaction and, in some cases, alter reaction pathways to favor the desired product. For pyrazoline synthesis, this often translates to a more efficient cyclization step.
Experimental Protocol: Microwave Irradiation
Microwave-assisted pyrazoline synthesis can be performed as a one-pot, three-component reaction, further enhancing its efficiency.[11]
Step-by-Step Protocol (One-Pot):
-
In a microwave-safe vessel, dissolve the substituted acetophenone (3 mmol) and a substituted benzaldehyde (3 mmol) in 30 mL of ethanol.[11]
-
Add 10 mL of 3N potassium hydroxide (KOH) solution and phenylhydrazine (7-9 mmol) to the mixture.[11]
-
Irradiate the mixture in a microwave reactor at a power of 180-600 Watts for 2-6 minutes.[11][12]
-
Monitor the reaction by TLC.[11]
-
After completion, cool the mixture and pour it into crushed ice.[12]
-
The resulting solid is then filtered, washed with water, and recrystallized.[12]
Causality Behind Choices: The one-pot nature of this reaction eliminates the need to isolate the intermediate chalcone, saving time and resources.[11] The use of a base like KOH is crucial for the initial Claisen-Schmidt condensation to form the chalcone in situ.[11] The short reaction time is a direct consequence of the efficient energy transfer by microwave irradiation.
Yield Analysis
Microwave-assisted synthesis consistently demonstrates superior yields compared to conventional methods, often in the range of 79% to 98%.[9][13][14][15] The significant reduction in reaction time, from hours to minutes, is another major advantage.[16]
The Power of Sound: Ultrasound-Assisted Synthesis
Ultrasonication, the application of ultrasound energy to a chemical reaction, is another green chemistry technique that can enhance reaction rates and yields.[4]
Mechanistic Impact of Sonication
Ultrasound irradiation works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.
Experimental Protocol: Ultrasonication
Similar to microwave-assisted methods, ultrasound can be applied to the cyclization of chalcones with hydrazines.
Step-by-Step Protocol:
-
A mixture of the chalcone derivative, hydrazine hydrate, and a catalyst (e.g., Amberlyst-15) in a solvent like ethanol is subjected to ultrasonic irradiation.[17]
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction times are significantly reduced, often to 30-40 minutes.[17]
-
Work-up involves standard procedures of precipitation, filtration, and recrystallization.
Yield Analysis
Ultrasound-assisted synthesis of pyrazolines has been reported to produce excellent yields, often ranging from 89% to 93%.[17] This method offers a significant improvement over conventional heating, with yields often being 15-20% higher and reaction times drastically reduced.[17]
An Alternative Pathway: 1,3-Dipolar Cycloaddition
A mechanistically distinct and powerful method for constructing the pyrazoline ring is the 1,3-dipolar cycloaddition of diazo compounds with alkenes.[18] This reaction offers a high degree of stereocontrol and regioselectivity.
Mechanistic Rationale
In this concerted [3+2] cycloaddition, a 1,3-dipole (the diazoalkane) reacts with a dipolarophile (the alkene) to form the five-membered pyrazoline ring.[18][19] The regioselectivity of the reaction is determined by the electronic properties of the substituents on both the diazo compound and the alkene.[18]
Experimental Protocol: Catalyst-Free Cycloaddition
In some cases, the reaction can proceed simply by heating the reactants together, especially under solvent-free conditions.
Step-by-Step Protocol:
-
An α-diazocarbonyl compound and an alkyne are heated together.[20]
-
The reaction often proceeds under solvent-free conditions.[20]
-
The pyrazole product is often obtained in high purity without the need for extensive work-up or purification.[20]
Yield Analysis
This method can provide high yields, particularly with α-diazocarbonyl substrates.[20] It offers an elegant and atom-economical route to pyrazoles and pyrazolines.
Comparative Summary of Pyrazoline Synthesis Methods
| Method | Catalyst/Conditions | Solvent | Reaction Time | Reported Yield Range | Key Advantages |
| Conventional Heating | Acid or Base (e.g., NaOH, Acetic Acid) | Ethanol, Acetic Acid | 3-8 hours | 55-75%[9] | Simple setup, readily available reagents. |
| Microwave Irradiation | Base (e.g., KOH) or Acid | Ethanol or Solvent-free | 2-10 minutes | 79-98%[9][13][14][15] | Rapid, high yields, energy efficient, suitable for one-pot synthesis. |
| Ultrasound Irradiation | Various catalysts (e.g., Amberlyst-15) | Ethanol | 30-40 minutes | 89-93%[17] | High yields, reduced reaction times, milder conditions. |
| 1,3-Dipolar Cycloaddition | Often catalyst-free (heating) | Solvent-free or various organic solvents | Varies | High yields reported[20] | High stereocontrol and regioselectivity, atom economical. |
Visualizing the Pathways
Workflow for Conventional and Enhanced Pyrazoline Synthesis
Caption: Reaction mechanism for pyrazoline formation.
Conclusion and Future Perspectives
While the conventional synthesis of pyrazolines from chalcones remains a viable method, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of yield, reaction time, and environmental impact. For drug development professionals and researchers, the adoption of these green chemistry principles can accelerate the synthesis of novel pyrazoline derivatives for biological screening. The choice of synthetic method will ultimately depend on the specific substrate, desired scale, and available equipment. However, the data clearly indicates that for rapid and high-yield synthesis, microwave and ultrasound-assisted methods are superior. The 1,3-dipolar cycloaddition route, while mechanistically different, provides an excellent alternative for specific targets requiring high stereochemical control. As the demand for novel therapeutic agents grows, the continued optimization of these synthetic routes will be crucial for advancing the field of medicinal chemistry.
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A Comparative Guide to Scaffolds for ALKBH1 Inhibition: Beyond Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
For researchers, scientists, and drug development professionals at the forefront of epigenetic research, the DNA N6-methyladenine (6mA) demethylase ALKBH1 has emerged as a compelling therapeutic target, particularly in gastric cancer.[1][2] The pyrazole carboxylate scaffold, exemplified by ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, represents a foundational chemical starting point for synthesizing potent inhibitors of this enzyme. However, the dynamic landscape of drug discovery necessitates a broader perspective on available chemical matter.
This guide provides an in-depth comparison of alternative molecular scaffolds for ALKBH1 inhibition, moving beyond the archetypal pyrazole carboxylate structure. We will dissect the performance of lead compounds from different chemical classes, supported by experimental data, and provide detailed protocols for key validation assays to ensure scientific rigor and reproducibility in your own research.
The Significance of ALKBH1 in Gastric Cancer
ALKBH1 is significantly overexpressed in gastric cancer tissues compared to normal tissues, and its high expression correlates with poor patient survival.[1][2] Mechanistically, ALKBH1 removes the 6mA epigenetic mark from DNA, particularly at the binding sites of the transcription factor NRF1. This demethylation represses the expression of NRF1 target genes, many of which are involved in the AMP-activated protein kinase (AMPK) signaling pathway. The subsequent suppression of AMPK signaling leads to a metabolic reprogramming towards the Warburg effect, a state of increased glycolysis even in the presence of oxygen, which fuels rapid tumor growth.[1] Therefore, potent and selective inhibitors of ALKBH1 are highly sought after as a potential therapeutic strategy to restore normal epigenetic regulation and curb tumorigenesis.
Caption: ALKBH1 signaling pathway in gastric cancer.
Featured Scaffolds for ALKBH1 Inhibition
While this compound serves as a valuable synthon, recent research has unveiled more potent and structurally diverse inhibitors. Here, we compare two leading scaffolds.
The 1H-Pyrazole-4-Carboxylic Acid Scaffold
This class of compounds represents a significant advancement from simpler pyrazole esters. Through structural optimization, researchers have identified highly potent inhibitors of ALKBH1.
Lead Compound Example: Compound 29
A notable example from this series is a 1H-pyrazole-4-carboxylic acid derivative, referred to as compound 29 in recent literature.[3] This compound demonstrates the importance of the free carboxylic acid moiety for potent enzymatic inhibition.
Alternative Approach: The Prodrug Strategy (Compound 29E)
A significant challenge with highly polar molecules like compound 29 is poor cell membrane permeability. To address this, a prodrug approach was successfully implemented by converting the carboxylic acid to an ester (compound 29E), which demonstrated excellent cellular activity.[3]
The Phenyl-Substituted Pyrazole Scaffold
A structurally distinct class of inhibitors has also been identified, featuring a different substitution pattern on the pyrazole ring.
Lead Compound Example: ALKBH1-IN-1 (Compound 13h)
This compound is a potent and selective small-molecule inhibitor of ALKBH1.[4][5] Its discovery marks a key milestone in providing tool compounds to probe the biological functions of ALKBH1.[5]
Performance Comparison
The following table summarizes the in vitro performance of the lead compounds from the two featured scaffolds.
| Compound | Scaffold | Assay Type | IC50 (µM) | Reference |
| Compound 29 | 1H-Pyrazole-4-Carboxylic Acid | Fluorescence Polarization (FP) | 0.031 | [6] |
| Enzymatic Activity | 2.62 | [6] | ||
| ALKBH1-IN-1 (13h) | Phenyl-Substituted Pyrazole | Fluorescence Polarization (FP) | 0.026 | [4][5] |
| Enzymatic Activity | 1.39 | [4][5] |
Analysis: Both scaffolds yield highly potent inhibitors of ALKBH1, with IC50 values in the nanomolar to low micromolar range. ALKBH1-IN-1 (13h) shows slightly better potency in both the binding (FP) and enzymatic assays. The key takeaway for researchers is that while both scaffolds are promising, the phenyl-substituted pyrazole of ALKBH1-IN-1 currently represents the most potent class of inhibitors reported. For the 1H-pyrazole-4-carboxylic acid class, the development of cell-permeable prodrugs is a critical strategy for translating potent enzymatic inhibition into cellular efficacy.
Experimental Protocols for Inhibitor Validation
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for key assays in the evaluation of ALKBH1 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is a high-throughput method to screen for and quantify the binding of inhibitors to ALKBH1. It measures the displacement of a fluorescently labeled probe from the enzyme's active site.
Caption: Workflow for a fluorescence polarization assay.
Protocol:
-
Assay Components:
-
Recombinant human ALKBH1 protein.
-
A fluorescently labeled oligonucleotide probe known to bind ALKBH1.
-
Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.
-
Test inhibitors dissolved in DMSO.
-
-
Procedure:
-
In a black, non-binding 384-well plate, add the assay components in the following order: assay buffer, ALKBH1 protein, and fluorescent probe.
-
Add the test inhibitors at various concentrations. Include controls for maximum polarization (enzyme + probe, no inhibitor) and minimum polarization (probe only, no enzyme).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[7]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for a fluorescein probe).[7]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Demethylase Activity Assay
This assay directly measures the enzymatic activity of ALKBH1 and its inhibition. One effective method utilizes a methylation-sensitive restriction enzyme.[8]
Protocol:
-
Substrate: A single-stranded DNA oligonucleotide containing a single 6mA modification within a restriction enzyme recognition site (e.g., DpnII, which cleaves GATC but not G(m6A)TC).
-
Reaction Mixture:
-
ALKBH1 enzyme.
-
ssDNA substrate.
-
Reaction Buffer containing Fe(II) and α-ketoglutarate (2-OG), essential co-factors for ALKBH1 activity.
-
Test inhibitors at various concentrations.
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a set time (e.g., 1 hour).
-
Stop the reaction by heat inactivation of ALKBH1 (e.g., 95°C for 10 minutes).
-
Anneal the complementary DNA strand to form a double-stranded substrate.
-
Add the methylation-sensitive restriction enzyme (e.g., DpnII) and incubate according to the manufacturer's instructions.
-
Analyze the reaction products by polyacrylamide gel electrophoresis (PAGE). Cleavage of the DNA indicates successful demethylation by ALKBH1. The degree of inhibition can be quantified by measuring the band intensities of the cleaved and uncleaved DNA.
-
Cellular 6mA Quantification by Dot Blot
This assay determines the global levels of 6mA in genomic DNA from cells treated with an ALKBH1 inhibitor, providing evidence of cellular target engagement.
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., gastric cancer cell line AGS or HGC27) and treat with the ALKBH1 inhibitor or vehicle control for a specified time (e.g., 48 hours).
-
Isolate genomic DNA from the cells.
-
-
Dot Blotting:
-
Denature the DNA samples by heating (e.g., 95°C for 5 minutes) and then rapidly chill on ice.
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
To confirm equal loading, the membrane can be stained with Methylene Blue.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for 6mA overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and apply a chemiluminescent substrate (ECL).
-
Detect the signal using an imaging system. An increase in signal intensity in inhibitor-treated samples compared to controls indicates an accumulation of 6mA, confirming ALKBH1 inhibition.
-
Conclusion and Future Perspectives
The development of small molecule inhibitors for the DNA demethylase ALKBH1 is a rapidly advancing field with significant therapeutic potential in oncology. While the pyrazole carboxylate scaffold, including derivatives of this compound, has proven to be a fertile ground for inhibitor discovery, alternative scaffolds such as the phenyl-substituted pyrazoles exemplified by ALKBH1-IN-1 offer superior potency.
For researchers in this field, the choice of scaffold will depend on the specific goals of the project. The 1H-pyrazole-4-carboxylic acids are well-characterized, and the prodrug approach has been validated to overcome permeability issues. The phenyl-substituted pyrazoles currently represent the pinnacle of potency and are excellent tool compounds for further biological investigation. The key challenges ahead lie in achieving greater isoform selectivity among the ALKBH family of enzymes and optimizing the pharmacokinetic properties of these potent inhibitors for in vivo studies.[10] The experimental protocols provided herein offer a robust framework for the rigorous evaluation of novel ALKBH1 inhibitors, enabling the confident identification and progression of the next generation of epigenetic cancer therapies.
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The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity. Cell Rep. 2023 Mar 28;42(3):112279. [Link]
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Spatial and single-cell analyses uncover links between ALKBH1 and tumor-associated macrophages in gastric cancer. ResearchGate. [Link]
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Expression of Demethylase Genes, FTO and ALKBH1, Is Associated with Prognosis of Gastric Cancer. PMC - PubMed Central. [Link]
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Spatial and single-cell analyses uncover links between ALKBH1 and tumor-associated macrophages in gastric cancer. springermedizin.de. [Link]
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Recent advances in the discovery of ALKBH 1–8 inhibitors. Semantic Scholar. [Link]
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Expression of Demethylase Genes, FTO and ALKBH1, Is Associated with Prognosis of Gastric Cancer. PubMed. [Link]
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Homology modeling, molecular dynamics, and site-directed mutagenesis study of AlkB human homolog 1 (ALKBH1). NIH. [Link]
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Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. PubMed. [Link]
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Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]
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Dot Blot Analysis for Measuring Global N 6 -Methyladenosine Modification of RNA. [Link]
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Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Semantic Scholar. [Link]
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Dot Blot Analysis of N6-methyladenosine RNA Modification Levels. ResearchGate. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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A Senior Application Scientist's Guide to Evaluating the Regioselectivity of Pyrazole Synthesis Protocols
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Sildenafil, and Tebufenpyrad. However, the synthesis of substituted pyrazoles is often plagued by a critical challenge: regioselectivity. The condensation of unsymmetrical precursors can lead to mixtures of constitutional isomers, complicating purification and reducing yields. This guide provides an in-depth comparison of key pyrazole synthesis protocols, focusing on the mechanistic factors that govern their regiochemical outcomes and offering field-proven insights to achieve synthetic control.
The Classical Workhorse: Knorr Pyrazole Synthesis
First reported in 1883, the Knorr synthesis remains one of the most fundamental methods for pyrazole construction.[1][2] It involves the condensation reaction between a 1,3-dicarbonyl compound and a monosubstituted hydrazine.[3][4][5][6] While straightforward, its primary drawback emerges when an unsymmetrical 1,3-diketone is used, which can result in two distinct regioisomeric products.[7][8] Understanding and manipulating the reaction conditions is paramount to directing the synthesis towards the desired isomer.
Causality Behind Regioselectivity in the Knorr Synthesis
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction's pH.[7][8] The reaction proceeds via the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The key is that the two nitrogen atoms of a substituted hydrazine (R-NH-NH₂) have different nucleophilicities, and the two carbonyl carbons of an unsymmetrical diketone (R¹-CO-CH₂-CO-R²) have different electrophilicities.
-
Under Acidic Conditions: The more basic terminal nitrogen (-NH₂) is preferentially protonated, rendering it non-nucleophilic. The internal nitrogen (-NHR), now the more nucleophilic center, initiates the attack. This attack is directed towards the more electrophilic carbonyl carbon of the diketone.
-
Under Neutral or Basic Conditions: The terminal -NH₂ group is the more nucleophilic and sterically accessible nitrogen. It will preferentially attack the less sterically hindered or more electronically activated carbonyl carbon.[7]
This pH-dependent switch is a powerful, albeit often overlooked, tool for controlling the reaction's regioselectivity.
Caption: pH-dependent pathways in the Knorr pyrazole synthesis.
The Solvent Effect: A Modern Refinement
Recent studies have demonstrated that the choice of solvent can dramatically influence regioselectivity, often overriding other factors. Specifically, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the preference for a single regioisomer.[9] This is attributed to their unique hydrogen-bonding capabilities, which can modulate the relative reactivity of the two carbonyl groups in the diketone.[9]
Data-Driven Comparison: Regioselectivity in Knorr Synthesis
| 1,3-Diketone Substrate | Hydrazine | Solvent | Conditions | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Reflux | 1:1.1 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | Reflux | 19:1 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | Reflux | >99:1 | |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic Acid | 100 °C | 95:5 | [1] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | DMA | RT | >98:2 | [1] |
The Modern Approach: [3+2] Cycloaddition Reactions
For syntheses demanding unambiguous regiocontrol, 1,3-dipolar cycloaddition reactions represent a superior strategy.[10] These reactions involve the combination of a 1,3-dipole (e.g., a nitrile imine or diazo compound) with a dipolarophile (e.g., an alkyne) to construct the five-membered pyrazole ring.[11][12] The regioselectivity is governed by the electronic properties and frontier molecular orbitals of the reacting partners, often leading to the exclusive formation of a single isomer.
Mechanism: Nitrile Imine Cycloaddition
A highly effective protocol involves the in situ generation of nitrile imines from hydrazonoyl chlorides, which then react with an alkyne. The regiochemistry is dictated by the alignment of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. Generally, the most significant orbital interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. The terminal nitrogen of the nitrile imine, having the largest HOMO coefficient, will bond to the alkyne carbon with the largest LUMO coefficient (typically the carbon bearing an electron-withdrawing group).
Caption: Regiocontrolled pyrazole synthesis via [3+2] cycloaddition.
Alternative Cycloaddition Strategies
-
Sydnone-Alkyne Cycloaddition: This classic [3+2] cycloaddition can be effective but sometimes suffers from poor regioselectivity with unsymmetrical alkynes. However, modern variations using copper catalysts (CuSAC) have enabled the highly regioselective synthesis of specific pyrazole isomers.[13]
-
N-Arylhydrazones and Nitroolefins: This method provides excellent regioselectivity through a stepwise mechanism involving a nucleophilic attack followed by cyclization and elimination.[14] This avoids the potential for regioisomeric mixtures often seen in traditional Knorr condensations.[14]
-
Copper-Promoted Aerobic Oxidation: A newer approach involves the oxidative [3+2] cycloaddition of hydrazines and alkynoates. These methods often exhibit good functional group tolerance and high regioselectivity, confirmed by X-ray analysis.[15]
Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry comes from reproducibility. Below are detailed, step-by-step methodologies for achieving high regioselectivity.
Protocol 1: Regioselective Knorr Synthesis using a Fluorinated Solvent
(Adapted from Fustero et al., J. Org. Chem. 2008)
-
Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, 1.0 mmol).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL). Stir the mixture until the diketone is fully dissolved.
-
Reagent Addition: Add methylhydrazine (1.1 mmol, 1.1 equiv) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 59 °C) and monitor by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 1,5-disubstituted pyrazole as the major regioisomer (>99:1 selectivity).
Protocol 2: Regioselective [3+2] Cycloaddition of a Nitrile Imine
(Adapted from Thalluri et al., Synlett 2014)[11]
-
Reactant Preparation: In a 50 mL oven-dried, two-necked flask under a nitrogen atmosphere, dissolve the hydrazonoyl chloride (1.0 mmol) and the 3-formylchromone (dipolarophile, 1.0 mmol) in absolute ethanol (15 mL).
-
Base Addition: Add triethylamine (Et₃N) (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature over 5 minutes. The triethylamine serves to generate the nitrile imine in situ.
-
Reaction: Continue stirring the reaction at room temperature for 4 hours. A precipitate of the product will typically form.
-
Isolation: After the reaction period, collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure 1,3,5-trisubstituted pyrazole product in high yield and with complete regioselectivity.
Conclusion and Future Outlook
Controlling regioselectivity is a defining challenge in the synthesis of functionalized pyrazoles. While the classical Knorr synthesis is a robust and valuable tool, achieving high selectivity requires careful manipulation of reaction conditions, particularly pH and solvent choice, with fluorinated alcohols offering a significant modern advantage.[9]
For applications demanding unambiguous structural assignment and high purity, [3+2] cycloaddition methodologies are the authoritative choice.[10] Protocols involving nitrile imines, sydnones, and other 1,3-dipoles provide inherently high levels of regiocontrol governed by fundamental electronic principles.[11][13] As the demand for structurally complex and diverse pyrazole-based pharmaceuticals grows, a deep, mechanistic understanding of these protocols is essential for the modern medicinal chemist to select the optimal synthetic strategy.
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Zhang, Z., Li, R. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88, 2190–2206. [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73, 2412–2415. [Link]
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Ramírez-Lira, E., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
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Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
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Cole, K. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
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Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Medicinal Chemistry. [Link]
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ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The final step—disposal—is a critical juncture where safety, environmental stewardship, and regulatory compliance converge. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, a common heterocyclic building block. Our approach is grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Chemical Identity:
Summary of Known Hazards: Based on available Safety Data Sheets, this compound presents several potential hazards that dictate its handling and disposal as a regulated chemical waste.
| Hazard Type | Description | Rationale and Implication for Disposal |
| Eye Irritation | May cause eye irritation upon contact.[2] | Requires the use of safety goggles or a face shield during handling and disposal. In case of contact, immediate and prolonged flushing of the eyes is necessary.[2] |
| Skin Irritation | May cause skin irritation and may be harmful if absorbed through the skin.[2] | Impervious gloves (e.g., nitrile) and a lab coat are mandatory. Contaminated clothing must be removed and decontaminated before reuse or disposed of as hazardous waste. |
| Respiratory Irritation | Inhalation of vapors, mists, or gas may cause respiratory tract irritation.[2] | All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] |
| Ingestion Hazard | May be harmful if swallowed and can cause irritation of the digestive tract.[2] | Strict prohibition of eating, drinking, or smoking in the laboratory is essential. In case of ingestion, immediate medical attention is required.[2] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
-
EPA (RCRA): This federal law governs the management and disposal of hazardous waste.[5] Laboratories are classified as waste generators and must correctly identify, label, store, and arrange for the disposal of hazardous waste through licensed facilities.[5][6]
-
OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[3] This plan must include procedures for safe handling and disposal of hazardous chemicals to ensure worker safety.[3]
A critical and universally enforced regulation is the prohibition of sewering (drain disposal) of hazardous waste pharmaceuticals and chemicals .[7][8] This compound must not be poured down the sink.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE) Verification
Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
Step 2: Waste Collection and Containerization
The integrity of the disposal process begins with proper collection at the point of generation.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, screw-top cap.[9] Never use food-grade containers like beverage bottles or jars.[9]
-
Segregate Waste Streams: Dedicate a specific container for this liquid waste. Do not mix it with other, incompatible waste streams. For instance, keep it separate from strong oxidizing agents, bases, or reducing agents.[9][10]
-
Fill Level: Do not fill the waste container beyond 90% of its capacity.[6] This headspace allows for vapor expansion and prevents spills from overfilling.
-
Secure Closure: Keep the container securely capped at all times, except when adding waste.[9]
Step 3: Hazardous Waste Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.
-
Affix a Hazardous Waste Tag: Use your institution's official hazardous waste label.
-
Complete All Fields: The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within your laboratory for temporary waste storage.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregation: Ensure the SAA is organized to keep incompatible waste types physically separated.[9]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to trained environmental health and safety (EHS) staff or a licensed hazardous waste contractor.
-
Schedule a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. Do not allow waste to accumulate for more than one year, or once the container is full.[9]
-
Documentation: Ensure all paperwork, including the waste tag, is complete and accurate. This creates a manifest trail that is required by the EPA.[11]
-
Hand-Off: Transfer the waste to authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Managing Spills and Decontamination
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, alert others and evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the liquid.[2]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for ensuring the safe and compliant disposal of this compound.
Caption: Decision workflow for the disposal of chemical waste.
References
- Material Safety D
- OSHA Compliance For Labor
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab - Needle.Tube.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
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Laboratory Safety Guidance - OSHA. [Link]
- Managing Hazardous Chemical Waste in the Lab.
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Laboratory Waste Management: The New Regulations. [Link]
- Fisher Scientific - SAFETY DATA SHEET for 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals - Waste360. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. [Link]
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A Researcher's Guide to the Safe Handling and Disposal of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 133261-10-6). As a Senior Application Scientist, the following protocols are designed to ensure both personal safety and experimental integrity by explaining the causality behind each recommendation. This document moves beyond a simple checklist to create a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Compound
Inferred Hazard Profile:
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | May be harmful if swallowed. | [1] |
| Skin Irritation | May cause skin irritation. | [1][3] |
| Eye Irritation | May cause eye irritation. | [1][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | [1][4] |
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is the final and most direct barrier between the researcher and the chemical.[9] The following multi-layered approach is required when handling this compound.
Core PPE Requirements:
-
Eye and Face Protection:
-
Mandatory: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[3] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[10]
-
Recommended for Splash Risk: A full-face shield should be worn over goggles when handling bulk quantities or performing operations with a high risk of splashing.[10][11]
-
-
Hand Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for minimizing dermal exposure in a laboratory setting.[12]
-
Glove Inspection: Gloves must be inspected for any signs of degradation or perforation before each use.[8]
-
Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
-
Body Protection:
-
Respiratory Protection:
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designated Area: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[11]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Weighing:
-
Use a tared weigh boat or paper.
-
Handle the container and spatula with care to avoid generating dust.
-
Close the primary container tightly immediately after dispensing.[1]
-
Experimental Use
-
Ventilation: Always work within a well-ventilated area, preferably a chemical fume hood, to prevent the buildup of vapors or mists.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Incompatible Materials: Be aware of incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert others in the immediate area and, if necessary, evacuate.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources.
-
Cleanup:
The following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[2] The disposal of this compound should be handled in accordance with all institutional, local, and national regulations for non-hazardous chemical waste.[13]
Waste Segregation
-
Classification: This compound is generally classified as non-hazardous chemical waste.[13]
-
Segregation: Do not mix this waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[13][14] Collect it in a designated and clearly labeled container.
Disposal Procedure
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Final Disposal:
The following diagram illustrates the disposal workflow.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Cole-Parmer. Material Safety Data Sheet - Ethyl 3-(tert-butyl)
- BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Fisher Scientific. (2025).
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- Biosynth. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- PubChem.
- Sigma-Aldrich.
- TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- DuPont. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Physikalisch-Technische Bundesanstalt.
- Dartmouth College. Hazardous Waste Disposal Guide.
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- 4. biosynth.com [biosynth.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



